4-Chloroquinoline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96902. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDOFJFSHZCKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209979 | |
| Record name | 4-Chloroquinoline | |
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Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 34.5 deg C; [ChemIDplus] Clear dark yellow liquid; mp = 28-31 deg C; [Sigma-Aldrich MSDS] | |
| Record name | 4-Chloroquinoline | |
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CAS No. |
611-35-8 | |
| Record name | 4-Chloroquinoline | |
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| Record name | 4-Chloroquinoline | |
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| Record name | 4-Chloroquinoline | |
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| Record name | 4-Chloroquinoline | |
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| Record name | 4-chloroquinoline | |
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| Record name | 4-Chloroquinoline | |
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Foundational & Exploratory
The Core Mechanisms of 4-Chloroquinoline in Cancer Cell Therapeutics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloroquinoline (CQ), a well-established anti-malarial and anti-inflammatory agent, and its derivatives such as hydroxychloroquine (HCQ), have garnered significant attention in oncology for their potential as anticancer agents.[1][2][3] Initially explored for their ability to sensitize tumors to conventional therapies, a growing body of evidence now elucidates their multifaceted mechanisms of action directly targeting cancer cells and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the core mechanisms of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Core Mechanisms of Action
The anticancer effects of this compound are not attributed to a single mode of action but rather a combination of interconnected cellular and molecular events. The primary mechanisms include the inhibition of autophagy, induction of apoptosis, modulation of critical signaling pathways, and reprogramming of the tumor microenvironment.
Autophagy Inhibition: A Lysosomotropic Effect
The most extensively documented mechanism of action of this compound in cancer is the disruption of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.[4][5] As a weak base, this compound is a lysosomotropic agent, meaning it freely diffuses across cellular membranes and accumulates in acidic organelles, primarily lysosomes.
Once inside the lysosome, the low pH environment leads to the protonation of this compound, trapping it within the organelle. This accumulation raises the lysosomal pH, which in turn inhibits the activity of lysosomal hydrolases and, crucially, prevents the fusion of autophagosomes with lysosomes. The blockage of this final step of the autophagic flux leads to the accumulation of non-functional autophagosomes and cytotoxic waste products, ultimately inducing cellular stress and cell death.
Induction of Apoptosis: Beyond Autophagy
This compound can trigger programmed cell death, or apoptosis, in cancer cells through both autophagy-dependent and -independent pathways. The disruption of lysosomal function can lead to lysosomal membrane permeabilization and the release of cathepsins into the cytoplasm, which can activate the intrinsic apoptotic cascade.
Furthermore, studies have shown that this compound can induce apoptosis by modulating the expression of key apoptosis-related proteins, such as increasing the activity of caspases and altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.
Modulation of Key Signaling Pathways
This compound has been shown to interfere with several signaling pathways that are critical for cancer cell proliferation, survival, and growth.
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PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and metabolism and is often hyperactivated in cancer. Evidence suggests that this compound can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, thereby suppressing downstream signaling that promotes cell survival and proliferation. Interestingly, while mTOR inhibition can induce autophagy as a survival mechanism, the concurrent inhibition of autophagy by this compound creates a synergistic antitumor effect.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. Some studies have indicated that this compound can decrease the phosphorylation of p42/44 MAPK, contributing to its anti-proliferative effects.
Reprogramming the Tumor Microenvironment
The tumor microenvironment plays a critical role in cancer progression and response to therapy. This compound has demonstrated the ability to favorably modulate this environment in two key ways:
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Polarization of Tumor-Associated Macrophages (TAMs): TAMs are often of the M2 phenotype, which is associated with tumor promotion and immunosuppression. This compound can induce a phenotypic switch in these macrophages from the pro-tumoral M2 state to the anti-tumoral M1 state. M1 macrophages are characterized by the production of pro-inflammatory cytokines and their ability to kill tumor cells. This repolarization is thought to be mediated by the effect of this compound on lysosomal function within the macrophages.
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Normalization of Tumor Vasculature: Aberrant and leaky vasculature is a hallmark of many tumors, leading to hypoxia and metastasis. This compound has been reported to normalize the tumor vasculature, which can improve the delivery and efficacy of other anticancer drugs.
Induction of Par-4 Secretion
A novel and intriguing mechanism of action involves the induction of Prostate Apoptosis Response-4 (Par-4) secretion from normal cells. Par-4 is a tumor suppressor protein that can selectively induce apoptosis in cancer cells. This compound treatment has been shown to cause normal cells to secrete Par-4, which then acts in a paracrine fashion on neighboring cancer cells, triggering their apoptotic demise. This effect is dependent on the tumor suppressor p53 and the GTPase Rab8b.
Quantitative Data
The following tables summarize the in vitro cytotoxic effects of this compound and its derivatives across various cancer cell lines.
Table 1: IC50 Values of this compound Derivatives in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound derivative | HCT-116 | Colorectal Cancer | 4.14 ± 1.2 | |
| This compound derivative | A549 | Lung Cancer | 6.8 ± 0.5 | |
| This compound derivative | A549 | Lung Cancer | 3.5 ± 0.1 | |
| This compound derivative | A549 | Lung Cancer | 1.3 ± 0.1 | |
| This compound derivative | HeLa | Cervical Cancer | 4.2 ± 0.2 | |
| This compound derivative | HeLa | Cervical Cancer | 3.0 ± 0.5 | |
| This compound derivative | HepG2 | Liver Cancer | 5.5 ± 0.7 |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of autophagy inhibition by this compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Caption: Reprogramming of tumor-associated macrophages by this compound.
Caption: Experimental workflow for assessing Par-4 secretion and its effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate the IC50 value.
Materials:
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Cancer cell line of interest
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Complete culture medium
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96-well plates
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This compound (CQ) stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment.
-
Prepare serial dilutions of CQ in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of CQ to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for CQ, e.g., DMSO).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
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Cancer cell line of interest
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6-well plates
-
This compound (CQ)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of CQ for the specified duration.
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Harvest the cells by trypsinization and collect both the detached and adherent cells.
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Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Add 400 µL of 1x Binding Buffer to each tube.
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Analyze the samples by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Protocol 3: Autophagy Flux Assay (Western Blot for LC3)
Objective: To assess the effect of this compound on autophagic flux by measuring the accumulation of LC3-II.
Materials:
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Cancer cell line of interest
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6-well plates
-
This compound (CQ)
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Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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BCA Protein Assay Kit
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SDS-PAGE gels and Western blot apparatus
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Primary antibodies: anti-LC3B, anti-β-actin (loading control)
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HRP-conjugated secondary antibody
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Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and treat with CQ at the desired concentration and time points. It is crucial to include a control group treated with a lysosomal inhibitor like Bafilomycin A1 as a positive control for autophagy flux blockage.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of CQ indicates inhibition of autophagic flux.
Protocol 4: Analysis of Signaling Pathways (Western Blot)
Objective: To determine the effect of this compound on the activation of key signaling proteins (e.g., Akt, mTOR).
Procedure: This protocol is similar to the Western Blot protocol for LC3, with the following modifications:
-
Primary Antibodies: Use primary antibodies specific to the phosphorylated (active) and total forms of the proteins of interest (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).
-
Analysis: Compare the ratio of the phosphorylated protein to the total protein to assess the activation status of the signaling pathway. A decrease in this ratio upon CQ treatment indicates inhibition.
Protocol 5: Macrophage Polarization Assay
Objective: To evaluate the effect of this compound on the polarization of macrophages from an M2 to an M1 phenotype.
Materials:
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Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)
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IL-4 (to induce M2 polarization)
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This compound (CQ)
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RNA isolation kit and reagents for qRT-PCR
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Antibodies for flow cytometry (e.g., anti-CD86 for M1, anti-CD206 for M2) or Western blot (e.g., anti-iNOS for M1, anti-Arginase-1 for M2)
-
Flow cytometer or Western blot apparatus
Procedure:
-
M2 Polarization: Culture macrophages in the presence of IL-4 (e.g., 20 ng/mL) for 24-48 hours to induce an M2 phenotype.
-
CQ Treatment: Treat the M2-polarized macrophages with various concentrations of CQ for a specified duration (e.g., 24 hours).
-
Analysis:
-
qRT-PCR: Isolate RNA and perform qRT-PCR to measure the expression of M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10). An increase in M1 markers and a decrease in M2 markers would indicate repolarization.
-
Flow Cytometry: Stain the cells with fluorescently labeled antibodies against M1 and M2 surface markers and analyze by flow cytometry.
-
Western Blot: Lyse the cells and perform Western blotting for M1 (iNOS) and M2 (Arginase-1) protein markers.
-
Protocol 6: Par-4 Secretion Assay
Objective: To detect the secretion of Par-4 from normal cells treated with this compound.
Materials:
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Normal cell line (e.g., normal human prostate stromal cells)
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Serum-free or low-serum culture medium
-
This compound (CQ)
-
ELISA kit for Par-4 or antibodies for Western blot (anti-Par-4)
Procedure:
-
Culture normal cells to near confluence.
-
Wash the cells with PBS and replace the medium with serum-free or low-serum medium.
-
Treat the cells with CQ (e.g., 20 µM) for 24 hours.
-
Conditioned Medium Collection: Collect the cell culture supernatant (conditioned medium). Centrifuge at 1,500 rpm for 10 minutes at 4°C to remove any detached cells and debris.
-
Analysis:
-
ELISA: Quantify the concentration of Par-4 in the conditioned medium using a commercially available ELISA kit according to the manufacturer's instructions.
-
Western Blot: Concentrate the conditioned medium (e.g., using centrifugal filter units) and perform Western blotting as described in Protocol 3, using an anti-Par-4 antibody to detect the secreted protein.
-
Conclusion
This compound and its analogues represent a promising class of repurposed drugs for cancer therapy. Their ability to simultaneously target multiple key cellular processes, including autophagy, apoptosis, and critical signaling pathways, as well as to modulate the tumor microenvironment, provides a strong rationale for their continued investigation. The detailed protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of 4-chloroquinolines in oncology. Future research should focus on optimizing combination therapies and identifying predictive biomarkers to guide the clinical application of these versatile compounds.
References
- 1. ELISA Protocol [protocols.io]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. ELISA Sample Preparation Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Cytokine-Mediated Regulation of ARG1 in Macrophages and Its Impact on the Control of Salmonella enterica Serovar Typhimurium Infection - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 4-Chloroquinoline Derivatives: A Technical Guide for Drug Development
The 4-chloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Historically renowned for its role in antimalarial drugs like chloroquine, this chemical backbone has proven to be remarkably versatile.[1][2] Researchers have successfully modified the this compound core to develop derivatives with a broad spectrum of therapeutic potential, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1][3] This guide provides an in-depth overview of the multifaceted biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and mechanistic insights to support researchers, scientists, and professionals in the field of drug development.
Antimalarial Activity
The cornerstone of this compound's fame is its potent antimalarial action. Derivatives based on this scaffold have been a primary tool in the fight against malaria for decades.[4] Although resistance has emerged, the 4-aminoquinoline structure remains a critical starting point for the development of new compounds effective against resistant parasite strains.
Mechanism of Action: The primary antimalarial mechanism of 4-aminoquinoline derivatives involves their accumulation in the acidic food vacuole of the Plasmodium parasite. Inside the vacuole, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. 4-aminoquinoline drugs, being weak bases, become protonated and trapped within the acidic vacuole. They then cap the growing hemozoin crystal, preventing further polymerization. The buildup of toxic free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.
Caption: Mechanism of antimalarial action of this compound derivatives.
Quantitative Data: Antimalarial Activity
| Compound/Derivative | Parasite Strain | In Vitro IC50/EC50 | In Vivo Model | Efficacy | Reference |
| MG3 | P. falciparum (Drug-Resistant) | Excellent activity (not quantified) | P. berghei, P. chabaudi, P. yoelii | Comparable or better than Chloroquine | |
| MAQ | P. falciparum (W2, CQ-Resistant) | 134.7 nM (HRPII assay) | P. berghei | 95% parasitemia reduction (25 mg/kg) | |
| BAQ | P. falciparum (W2, CQ-Resistant) | 114.2 nM (HRPII assay) | P. berghei | Active at 50 mg/kg | |
| Compound 1m | P. falciparum (CQ-Resistant) | 0.05 µM | P. berghei | ED50 = 2.062 mg/kg | |
| Compound 2c | P. falciparum (CQ-Resistant) | 0.04 µM | P. berghei | ED50 = 1.431 mg/kg | |
| Compound 3d | P. falciparum (K1, CQ-Resistant) | 26.6 nM | P. berghei | 47% parasitemia reduction (5 mg/kg) | |
| Hybrid 4b | P. falciparum (K1, CQ-Resistant) | 0.02 µM | Not specified | Not specified |
Experimental Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
-
Animal Model: Use CD1 or BALB/c mice.
-
Infection: Inoculate mice intravenously (i.v.) or intraperitoneally (i.p.) with erythrocytes infected with a rodent malaria parasite strain (e.g., Plasmodium berghei). A typical inoculum is 1 x 10^7 infected erythrocytes.
-
Compound Administration: Two to four hours post-infection, administer the test compound orally (via gavage) or via another desired route. Compounds are typically dissolved in a vehicle like a mix of 0.5% sodium carboxymethylcellulose, 0.5% benzyl alcohol, 0.4% Tween 80, and 0.9% NaCl.
-
Treatment Schedule: Administer the compound once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Measurement: On Day 4 post-infection, collect a thin blood smear from the tail of each mouse. Stain the smear with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.
-
Data Analysis: Calculate the average percentage of parasitemia in the treated groups and compare it to the untreated control group. The percent suppression of parasitemia is calculated. ED50 and ED90 values (the doses required to suppress parasitemia by 50% and 90%, respectively) can be determined by testing a range of four drug doses.
Anticancer Activity
Repurposing antimalarial drugs for cancer therapy has gained significant traction, and this compound derivatives are at the forefront of this research. They exhibit cytotoxic effects against a wide array of human cancer cell lines through diverse mechanisms.
Mechanisms of Action: The anticancer effects of these compounds are multifactorial and include:
-
Induction of Apoptosis: Derivatives can trigger programmed cell death by disrupting the mitochondrial membrane potential, leading to the activation of caspases.
-
Cell Cycle Arrest: Many derivatives inhibit cancer cell proliferation by causing cell cycle arrest, often at the G0/G1 or G2/M checkpoints.
-
Inhibition of DNA and RNA Synthesis: At higher concentrations, some compounds have been shown to inhibit the synthesis of nucleic acids.
-
Inhibition of Kinases: Certain 4-anilinoquinazoline derivatives, which share a similar heterocyclic core, are known to inhibit receptor tyrosine kinases like EGFR, which are crucial for tumor growth.
Caption: Simplified anticancer mechanisms of this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity
| Compound/Derivative | Cancer Cell Line | Activity Metric (GI50/IC50 in µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) | MDA-MB-468 (Breast) | GI50 = 8.73 | |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine (10) | MDA-MB-468 (Breast) | GI50 = 7.35 | |
| Compound 10 | HCT-116 (Colon) | IC50 = 2.4 | |
| Compound 12e | MGC-803 (Gastric) | Potent (not quantified) | |
| Compound 73 | CCRF-CEM (Leukemia) | IC50 = 0.53 | |
| Compound 74 | HCT116 (Colon) | IC50 = 0.82 |
Experimental Protocol: In Vitro Cytotoxicity Screening (MTS/MTT Assay)
-
Cell Culture: Grow human cancer cell lines (e.g., MCF-7, MDA-MB-468) in an appropriate medium, such as RPMI 1640, supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Inoculate 5,000–10,000 cells per well in 100 µL of medium into a 96-well microtiter plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Addition: Prepare serial dilutions of the test compounds in the culture medium. Add these dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Treatment Incubation: Incubate the plate for an additional 48 to 72 hours under the same conditions.
-
Viability Assay:
-
Add an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT reagent to each well.
-
Incubate for 1-4 hours. Live cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
-
Data Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI50 or IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antiviral Activity
The this compound scaffold has also been explored for its antiviral properties, showing activity against a range of viruses, including coronaviruses and Hepatitis B virus (HBV).
Mechanisms of Action:
-
Against Coronaviruses: Chloroquine and its derivatives are thought to interfere with viral replication by inhibiting endosome acidification. This change in pH can prevent the conformational changes required for the viral spike protein to mediate fusion with the host cell membrane, thereby blocking viral entry. They may also inhibit autophagy, a cellular process that some viruses exploit for replication.
-
Against Hepatitis B Virus (HBV): Certain 4-aryl-6-chloro-quinoline derivatives have been shown to significantly inhibit the replication of HBV DNA and reduce the secretion of viral antigens (HBsAg and HBeAg) from infected cells.
Caption: General workflow for in vitro antiviral activity screening.
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Chloroquine | SARS-CoV-2 | Vero E6 | 1.1 | >100 | >90.9 | |
| Hydroxychloroquine | SARS-CoV-2 | Vero E6 | 0.7 | >100 | >142.9 | |
| Amodiaquine | HCoV-229E | Huh7 | 2.1 | 10 | 4.8 | |
| Compound 10 | HBV | HepG 2.2.15 | IC50 = 4.4 (DNA replication) | >2425 | >551 | |
| Compound 17 | HBV | HepG 2.2.15 | IC50 = 9.8 (DNA replication) | >1408 | >143 | |
| Compound 4h | BoHV-5 | MDBK | 6.0 | 1239 | 206 |
Experimental Protocol: Plaque Reduction Assay
-
Cell Monolayer: Seed host cells (e.g., Madin-Darby Bovine Kidney - MDBK) in 6-well plates and grow until they form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with a known quantity of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours at 37°C to allow for viral attachment and entry.
-
Compound Treatment: After the adsorption period, remove the virus inoculum. Wash the cells and overlay them with a semi-solid medium (e.g., containing agar or carboxymethylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaques to form (typically 2-5 days). The semi-solid overlay prevents the virus from spreading randomly and ensures that new infections are localized, forming discrete plaques.
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. The stain colors the living cells, leaving the plaques (areas of dead or lysed cells) as clear zones.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.
Antibacterial and Antifungal Activities
The structural versatility of the this compound scaffold has also been leveraged to develop agents with antimicrobial properties. By employing molecular hybridization strategies, researchers have combined the quinoline core with other bioactive pharmacophores, such as isatin and hydrazone linkages, to create novel compounds targeting resistant bacterial and fungal strains.
Mechanisms of Action: While less defined than their antimalarial action, proposed antibacterial mechanisms for quinoline derivatives include the inhibition of essential enzymes like DNA gyrase and peptide deformylase (PDF).
Quantitative Data: Antibacterial and Antifungal Activity
| Compound/Derivative | Microbial Strain | MIC (µg/mL or µM) | Reference |
| HD6 (Aminoquinoline-hydrazone) | S. aureus | 3.9 µg/mL | |
| HD6 (Aminoquinoline-hydrazone) | B. subtilis | 7.8 µg/mL | |
| Compound 7b | MRSA | 0.125 mM | |
| Compound 9d | S. pyogenes | 0.25 mM | |
| Compound 4a (Hydrazone) | C. albicans | 25 µg/mL | |
| Compound 6 | Bacillus cereus | 3.12 µg/mL | |
| Compound 3j (Brominated analog) | A. flavus | IC50 = 1.05 µg/mL |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the target bacterial or fungal strain (e.g., S. aureus, E. coli) in a suitable broth (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be read using a plate reader by measuring absorbance.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
A Technical Guide to the Role of 4-Chloroquinoline in Autophagy Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in homeostasis. Its dysregulation is implicated in numerous diseases, making it a key target for therapeutic intervention. 4-Chloroquinoline and its derivatives, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), are among the most widely used and studied inhibitors of this pathway. This technical guide provides an in-depth examination of the core mechanisms by which 4-chloroquinolines inhibit autophagy, details their impact on cellular signaling pathways, presents quantitative data on their activity, and offers detailed protocols for key experimental assays used to measure their effects.
Core Mechanism of Autophagy Inhibition by this compound
This compound and its derivatives are weak bases that function as lysosomotropic agents, meaning they readily cross cellular membranes and accumulate within acidic organelles, primarily lysosomes. This accumulation is central to their mechanism as autophagy inhibitors.
The process unfolds as follows:
-
Accumulation and pH Neutralization: As a weak base, this compound becomes protonated within the acidic environment of the lysosome. This traps the molecule inside and leads to a gradual increase in the intra-lysosomal pH.
-
Inhibition of Lysosomal Hydrolases: The acidic environment is critical for the function of lysosomal enzymes (hydrolases) that are responsible for degrading cellular cargo. The elevation in pH caused by this compound significantly reduces the activity of these enzymes.
-
Blockade of Autophagic Flux: Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the encapsulated material is degraded. This compound inhibits this final stage in two primary ways:
-
Impaired Degradation: By neutralizing lysosomal pH and inhibiting hydrolases, the degradation of autophagosomal content is blocked even if fusion occurs.[1][2]
-
Inhibition of Fusion: Evidence suggests that CQ and HCQ can directly impair the fusion process between autophagosomes and lysosomes.[3][4] This leads to a significant accumulation of autophagosomes within the cell, a hallmark of late-stage autophagy inhibition.[1]
-
-
Disruption of Endolysosomal Trafficking: Beyond its direct effects on the lysosome, chloroquine has been shown to cause a severe disorganization of the Golgi apparatus and the endo-lysosomal system, which can further contribute to the impairment of autophagosome-lysosome fusion.
Mechanism of this compound-mediated autophagy inhibition.
Modulation of Key Signaling Pathways
By blocking autophagy, 4-chloroquinolines impact several interconnected signaling pathways, which is particularly relevant in the context of cancer therapy where autophagy often acts as a pro-survival mechanism.
-
Enhancement of Apoptosis: In many cancer cells, autophagy serves as a protective mechanism against cellular stress induced by chemotherapy or radiation. By inhibiting this survival pathway, 4-chloroquinolines can lower the threshold for apoptosis, thereby sensitizing cancer cells to treatment. The accumulation of dysfunctional organelles and toxic protein aggregates, which would normally be cleared by autophagy, can lead to increased reactive oxygen species (ROS) and trigger apoptotic cell death.
-
Crosstalk with mTOR Signaling: The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth and proliferation. mTORC1 is a potent inhibitor of autophagy initiation. While 4-chloroquinolines act downstream of mTOR, the inhibition of autophagy can have feedback effects on mTOR signaling. The accumulation of amino acids within the lysosome due to blocked degradation can, in some contexts, lead to the activation of mTORC1 at the lysosomal surface, creating a complex regulatory loop.
-
Induction of Endoplasmic Reticulum (ER) Stress: The blockage of autophagy can lead to the accumulation of misfolded proteins, which in turn induces ER stress. Prolonged and severe ER stress can activate the unfolded protein response (UPR), which can ultimately trigger apoptosis through pathways involving the transcription factor CHOP.
Signaling consequences of autophagy inhibition by this compound.
Quantitative Data on this compound Activity
The effective concentration of Chloroquine (CQ) and Hydroxychloroquine (HCQ) can vary significantly depending on the cell line, treatment duration, and the specific endpoint being measured (e.g., autophagy inhibition vs. cytotoxicity).
| Compound | Cell Line | Endpoint | Effective Concentration / IC50 | Reference Context |
| Chloroquine (CQ) | Glioma Cells | Autophagy Inhibition | 5 µM | Used in combination with sorafenib to enhance apoptosis. |
| Chloroquine (CQ) | HeLa Cells | Autophagy Inhibition | 50 µM | Used to demonstrate LC3B turnover and autophagic flux. |
| Chloroquine (CQ) | QBC939 | Autophagy Inhibition | 50 µM | Increased p62 and LC3-II/I levels, enhanced cisplatin sensitivity. |
| Chloroquine (CQ) | Adipocytes | Autophagy Inhibition | 25 µM | Used to study effects on mitochondrial quality control. |
| Hydroxychloroquine (HCQ) | Cholangiocarcinoma | Cytotoxicity (IC50) | ~40-60 µM (24h) | Inhibited cell proliferation and induced apoptosis. |
| Hydroxychloroquine (HCQ) | Neuroblastoma | Autophagy Inhibition | 1-5 µM | Enhanced chemotherapy-induced apoptosis. |
Detailed Experimental Protocols
Accurate measurement of autophagy is critical. Since autophagy is a dynamic process (termed autophagic flux), static measurements can be misleading. For instance, an accumulation of autophagosomes could mean either an induction of autophagy or a blockage in downstream degradation. Therefore, assays are typically performed in the presence and absence of a late-stage inhibitor like CQ, HCQ, or Bafilomycin A1 to measure the rate of flux.
General Experimental Workflow
General workflow for studying autophagic flux in cultured cells.
Protocol: LC3 Turnover Assay by Western Blot
This assay is the gold standard for measuring autophagic flux by quantifying the amount of LC3-II that is degraded over a period of time.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
Chloroquine (Stock: 10 mM in H₂O) or Bafilomycin A1 (Stock: 100 µM in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels (12-15% recommended for LC3 separation)
-
PVDF membrane
-
Primary Antibodies: Rabbit anti-LC3B (1:1000), Mouse anti-β-Actin (1:5000)
-
HRP-conjugated Secondary Antibodies: Anti-Rabbit IgG (1:5000), Anti-Mouse IgG (1:10000)
-
Chemiluminescent substrate
Procedure:
-
Cell Plating: Plate cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Treat cells with your test compound and/or vehicle for the desired duration.
-
For the last 2-4 hours of the total treatment time, add the lysosomal inhibitor (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1) to the appropriate wells.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) onto a high-percentage SDS-PAGE gel to resolve LC3-I (~18 kDa) and LC3-II (~16 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with chemiluminescent substrate and image.
-
Strip the membrane and re-probe for a loading control (e.g., β-Actin).
-
-
Data Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the absence versus the presence of the lysosomal inhibitor. A significant increase in LC3-II upon inhibitor addition indicates an active autophagic flux. The magnitude of this difference can be compared across treatment groups.
Protocol: p62/SQSTM1 Degradation Assay
p62/SQSTM1 is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded in the autolysosome. Its levels are inversely correlated with autophagic activity.
Procedure:
-
The protocol is identical to the LC3 Turnover Assay, but the Western blot is probed with an anti-p62/SQSTM1 antibody (typically 1:1000 dilution).
-
An 8-10% SDS-PAGE gel is suitable for resolving p62 (approx. 62 kDa).
-
Data Interpretation: A decrease in p62 levels indicates autophagy induction. An accumulation of p62 suggests autophagy inhibition. To measure p62 flux, compare its levels in the presence and absence of a lysosomal inhibitor. If a treatment induces autophagy, p62 levels will drop, but this drop will be prevented by co-treatment with Chloroquine.
Protocol: Measurement of Lysosomal pH
This assay directly measures the primary mechanistic action of this compound.
Materials:
-
Cells plated on glass-bottom imaging dishes.
-
Fluorescent ratiometric pH probe (e.g., LysoSensor™ Yellow/Blue DND-160, or other quinoline-based probes).
-
Live-cell imaging confocal microscope with environmental control (37°C, 5% CO₂).
-
Calibration buffers of known pH containing a H⁺/K⁺ ionophore (nigericin).
Procedure:
-
Cell Plating and Treatment: Plate cells on imaging dishes. Treat with this compound (e.g., 50 µM) or vehicle for the desired time (e.g., 1-2 hours).
-
Probe Loading: Wash cells with pre-warmed imaging medium and incubate with the lysosomal pH probe according to the manufacturer's instructions (e.g., 1 µM LysoSensor for 5-10 minutes).
-
Imaging:
-
Wash away excess probe and replace with fresh imaging medium.
-
Image cells using the appropriate excitation and emission wavelengths for the ratiometric probe. For LysoSensor Yellow/Blue, emission is typically collected at two wavelengths (e.g., 450 nm and 510 nm) following excitation at ~360 nm.
-
-
Calibration (Optional but Recommended): To obtain quantitative pH values, a calibration curve must be generated at the end of the experiment by incubating the cells in buffers of known pH (ranging from 4.0 to 6.5) in the presence of an ionophore like nigericin. This equilibrates the lysosomal pH with the external buffer pH.
-
Data Analysis: The ratio of fluorescence intensities at the two emission wavelengths is calculated for individual lysosomes. This ratio is proportional to pH. An increase in the ratio upon this compound treatment indicates lysosomal alkalinization.
Conclusion
This compound and its hydroxylated analog, hydroxychloroquine, are indispensable tools for studying autophagy and hold therapeutic potential as autophagy modulators. Their primary mechanism involves the disruption of lysosomal function through pH neutralization, which blocks the final degradation step of the autophagic pathway. This action leads to the accumulation of autophagosomes and has significant downstream consequences, including the potentiation of apoptosis and induction of cellular stress, making them effective sensitizers in combination cancer therapies. A thorough understanding of their mechanism and the proper application of quantitative assays are essential for accurately interpreting their effects in experimental systems.
References
- 1. Hydroxychloroquine facilitates autophagosome formation but not degradation to suppress the proliferation of cervical cancer SiHa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of 4-Chloroquinoline on Lysosomal Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of 4-chloroquinoline (CQ) and its derivatives on lysosomal acidification, a critical cellular process. We will explore the fundamental mechanism of action, downstream cellular consequences, and detailed experimental methodologies for studying these effects. This document is intended to be a comprehensive resource for professionals in cellular biology, pharmacology, and drug development.
Core Mechanism: Disruption of the Proton Gradient
This compound is a weak base that readily permeates cellular and organellar membranes in its unprotonated state. Upon entering the acidic environment of the lysosome (typically pH 4.5-5.0), it becomes protonated.[1] This protonation traps the molecule within the lysosome, leading to its accumulation to concentrations that can be over 100 times higher than in the cytoplasm.[1][2]
The accumulation of the protonated form of this compound effectively sequesters protons (H+), leading to a gradual neutralization of the lysosomal lumen and an increase in its pH.[3] This disruption of the normal acidic environment is the primary mechanism through which this compound exerts its effects on lysosomal function.
Downstream Consequences of Elevated Lysosomal pH
The increase in lysosomal pH initiated by this compound has several significant downstream effects on cellular processes:
-
Inhibition of Lysosomal Enzymes: Many lysosomal hydrolases, such as cathepsins, are proteases that have an optimal acidic pH range for their activity. By raising the lysosomal pH, this compound inhibits the activity of these enzymes, impairing the degradation of cellular waste products, pathogens, and misfolded proteins.[2]
-
Blockade of Autophagic Flux: Autophagy is a cellular recycling process that culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the engulfed material is degraded. This compound has been shown to inhibit the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagy, a process known as autophagic flux. This leads to an accumulation of autophagosomes within the cell.
-
Impaired Receptor Recycling: The proper functioning of some cell surface receptors is dependent on their dissociation from their ligands in the acidic environment of endosomes and lysosomes, allowing the receptors to be recycled back to the cell surface. By neutralizing the pH of these compartments, this compound can impair this recycling process.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data extracted from various studies on the effects of this compound on lysosomal pH and enzyme activity.
| Cell Line | This compound Concentration | Observed Effect on Lysosomal pH | Reference |
| U2OS | 25-200 µM | No significant decrease in LysoTracker Red staining | |
| MCF7 | Not specified | Normal lysosomal pH reported as ~5.0 | |
| MDA-MB-231 | Not specified | Normal lysosomal pH reported as ~4.2-5.0 |
| Enzyme | This compound Concentration | Inhibition | Reference |
| Cathepsin L (CTSL) | Not specified | IC50 reported | |
| Cathepsin B1 | Concentrations attained inside lysosomes | Inhibition | |
| Cathepsin D | Concentrations attained inside lysosomes | No inhibition |
Experimental Protocols
Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes a ratiometric fluorescence microscopy-based method for quantifying lysosomal pH.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Live-cell imaging buffer (e.g., HBSS)
-
A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Nigericin and Monensin (ionophores)
-
Fluorescence microscope with dual-emission detection capabilities
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.
-
Dye Loading: Incubate cells with 1-5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium for 5-30 minutes at 37°C.
-
Washing: Wash the cells twice with pre-warmed live-cell imaging buffer.
-
Image Acquisition (Experimental): Acquire dual-emission images of the cells treated with this compound at various concentrations and time points. Excite at ~360 nm and collect emission at ~440 nm (blue) and ~540 nm (yellow).
-
Calibration Curve Generation:
-
Treat a separate set of dye-loaded cells with a calibration buffer containing ionophores (e.g., 10 µM nigericin and 10 µM monensin) to equilibrate the intracellular and extracellular pH.
-
Acquire dual-emission images for each pH calibration buffer.
-
Calculate the ratio of the fluorescence intensities (e.g., Yellow/Blue) for each pH point.
-
Plot the fluorescence ratio against the known pH values to generate a standard calibration curve.
-
-
Data Analysis: Calculate the fluorescence intensity ratio for your experimental conditions and determine the corresponding lysosomal pH by interpolating from the calibration curve.
Assay for Cathepsin L Activity
This protocol provides a general method for assessing the activity of Cathepsin L, which can be adapted to study the inhibitory effects of this compound.
Materials:
-
Cell lysate from control and this compound-treated cells
-
Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM MES-NaOH, pH 5.5, 150 mM NaCl, 7.5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Lysis: Lyse control and this compound-treated cells in a suitable lysis buffer and determine the protein concentration of the lysates.
-
Reaction Setup: In a 96-well plate, add a defined amount of cell lysate to the assay buffer.
-
Pre-incubation (for in vitro inhibition): If testing direct inhibition, pre-incubate the lysate with various concentrations of this compound for a specified time (e.g., 25 minutes).
-
Initiate Reaction: Add the Cathepsin L substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Measure the fluorescence of the released product (e.g., AMC) over time using a microplate reader (e.g., Ex/Em = 380/460 nm).
-
Data Analysis: Calculate the rate of the reaction (change in fluorescence per unit time) and normalize it to the protein concentration. Compare the activity in this compound-treated samples to the control to determine the extent of inhibition.
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound-induced lysosomal de-acidification.
Caption: Experimental workflow for measuring lysosomal pH.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its profound impact on the treatment of malaria.[1][2] The biological activity of these compounds is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, excretion, and ultimately, their interaction with molecular targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-aminoquinolines, detailed experimental protocols for their determination, and a visualization of their primary mechanism of action.
Core Physicochemical Properties
The therapeutic efficacy and pharmacokinetic profile of 4-aminoquinoline derivatives are dictated by a delicate balance of several key physicochemical parameters. These include the compound's acidity (pKa), lipophilicity (logP), solubility, and melting point.
Acidity (pKa)
The basicity of the 4-aminoquinoline core and its side chains is crucial for the accumulation of these drugs in the acidic food vacuole of the malaria parasite, a primary site of action.[3][4] 4-Aminoquinolines typically possess two protonatable nitrogen atoms: one in the quinoline ring system and another in the side chain.[5] The pKa values of these nitrogens are influenced by substituents on the quinoline ring. For instance, electron-withdrawing groups at the 7-position, such as chlorine, lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's ability to cross biological membranes. For 4-aminoquinolines, lipophilicity influences their absorption and distribution into tissues, including red blood cells infected with the malaria parasite. Structure-activity relationship (SAR) studies have shown that modifications to the side chain can significantly alter the lipophilicity and, consequently, the antimalarial activity.
Solubility
The aqueous solubility of 4-aminoquinolines is essential for their formulation and bioavailability. Many of these compounds are formulated as salts to enhance their solubility. For example, hydroxychloroquine sulfate is freely soluble in water. The solubility of the free base form can be quite low.
Melting Point
The melting point is a fundamental physical property that provides information about the purity and stability of a compound.
Table 1: Physicochemical Properties of Selected 4-Aminoquinolines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Quinoline N) | pKa (Side Chain N) | logP | Aqueous Solubility |
| 4-Aminoquinoline | C₉H₈N₂ | 144.17 | 151-155 | - | - | 1.63 | Slightly soluble |
| Chloroquine | C₁₈H₂₆ClN₃ | 319.87 | - | ~8.1 | ~10.2 | 3.93 - 5.28 | 0.0175 mg/mL |
| Hydroxychloroquine | C₁₈H₂₆ClN₃O | 335.87 | - | - | - | 2.89 - 3.87 | 26.1 mg/L (base) |
| Amodiaquine | C₂₀H₂₂ClN₃O | 355.86 | - | - | - | - | - |
Key Signaling Pathway and Mechanism of Action
The primary antimalarial mechanism of 4-aminoquinolines involves the disruption of heme detoxification in the malaria parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble, crystalline substance called hemozoin. 4-Aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to the buildup of toxic heme, which ultimately kills the parasite.
Caption: Mechanism of action of 4-aminoquinoline antimalarials.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to drug discovery and development. Below are detailed methodologies for key experiments cited in the literature.
Determination of pKa by Potentiometric Titration
This method is used to determine the acid dissociation constants (pKa) of a compound by measuring the change in pH upon addition of a titrant.
Methodology:
-
Sample Preparation: A known concentration of the 4-aminoquinoline derivative is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent to ensure solubility. The solution is maintained at a constant ionic strength using a background electrolyte (e.g., 0.15 M NaCl).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) under an inert atmosphere (e.g., nitrogen) at a constant temperature (e.g., 25 °C).
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated glass electrode pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve or by using specialized software for potentiometric data analysis. For a diprotic base like many 4-aminoquinolines, two distinct pKa values will be obtained.
Determination of Antimalarial Activity (In Vitro)
The in vitro antimalarial activity is typically assessed by measuring the inhibition of parasite growth in a culture of Plasmodium falciparum.
Methodology ([³H]-Hypoxanthine Incorporation Assay):
-
Parasite Culture: A synchronized culture of P. falciparum (e.g., chloroquine-sensitive and chloroquine-resistant strains) is maintained in human red blood cells in a suitable culture medium.
-
Drug Dilution: The 4-aminoquinoline compound is serially diluted to various concentrations in the culture medium.
-
Incubation: The parasite culture is incubated with the different drug concentrations in a 96-well plate for a specified period (e.g., 48 hours) under controlled atmospheric conditions (low oxygen, high carbon dioxide).
-
Radiolabeling: A solution of [³H]-hypoxanthine is added to each well and the plate is incubated for an additional period (e.g., 18-24 hours). Hypoxanthine is a precursor for nucleic acid synthesis and is readily taken up by the parasite.
-
Harvesting and Scintillation Counting: The cells are harvested, and the amount of incorporated radiolabel is quantified using a liquid scintillation counter.
-
Data Analysis: The 50% inhibitory concentration (IC₅₀), which is the drug concentration that inhibits parasite growth by 50%, is calculated by plotting the percentage of growth inhibition against the drug concentration.
Synthesis of 4-Aminoquinoline Derivatives
The most common method for the synthesis of 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction.
General Experimental Workflow:
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. youtube.com [youtube.com]
The Pharmacokinetics of 4-Aminoquinoline Antimalarials: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline class of antimalarial drugs has been a cornerstone of malaria chemotherapy for decades. Understanding their pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing therapeutic regimens, overcoming drug resistance, and developing novel derivatives. This technical guide provides an in-depth overview of the pharmacokinetics of key 4-aminoquinoline antimalarials, including chloroquine, amodiaquine, piperaquine, and hydroxychloroquine. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of antimalarial drug discovery and development.
Core Pharmacokinetic Properties of 4-Aminoquinoline Antimalarials
The 4-aminoquinolines are synthetic compounds that have been pivotal in the treatment and prophylaxis of malaria. Their effectiveness is intrinsically linked to their pharmacokinetic profiles, which govern their concentration and persistence in the body.
Absorption
Generally, 4-aminoquinolines are well-absorbed after oral administration.[1] Chloroquine, for instance, is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability of approximately 89%.[1][2] Similarly, hydroxychloroquine demonstrates rapid absorption.[3] Amodiaquine is also rapidly absorbed and is considered a prodrug, as it is quickly metabolized to its active form, desethylamodiaquine. Piperaquine's absorption can be influenced by food, with a high-fat meal increasing its exposure.
Distribution
A hallmark of 4-aminoquinolines is their extensive tissue distribution, leading to a large apparent volume of distribution (Vd). Chloroquine, for example, has a very large Vd, indicating significant uptake into tissues from the plasma. This is partly due to their high affinity for melanin-containing tissues. Both chloroquine and hydroxychloroquine are approximately 40-60% bound to plasma proteins. Piperaquine is also highly lipid-soluble, contributing to its large volume of distribution.
Metabolism
The liver is the primary site of metabolism for 4-aminoquinolines. Chloroquine is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP2C8 and CYP3A4, into its active metabolites, desethylchloroquine and bisdesethylchloroquine. Hydroxychloroquine is also metabolized in the liver to active metabolites. Amodiaquine is rapidly and extensively converted to its main active metabolite, N-desethylamodiaquine, a process also mediated by CYP2C8. Genetic variations in CYP2C8 can lead to interindividual differences in amodiaquine metabolism and, consequently, its efficacy and toxicity.
Excretion
Elimination of 4-aminoquinolines and their metabolites occurs predominantly through the kidneys. Chloroquine is cleared by both the kidney and the liver. Due to their extensive tissue distribution and slow release, these drugs have long elimination half-lives. The terminal elimination half-life of chloroquine can range from 20 to 60 days. Similarly, piperaquine has a long terminal elimination half-life, on the order of weeks.
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for prominent 4-aminoquinoline antimalarials. These values are compiled from various studies and can vary depending on the patient population, disease state, and analytical methods used.
Table 1: Pharmacokinetic Parameters of Chloroquine and Hydroxychloroquine
| Parameter | Chloroquine | Hydroxychloroquine |
| Bioavailability (%) | ~89 | ~74 (variable) |
| Time to Peak Plasma Concentration (Tmax) (h) | 1-6 | 2-4.5 |
| Plasma Protein Binding (%) | ~60 | 45-50 |
| Apparent Volume of Distribution (Vd/F) (L/kg) | 200-800 | Large |
| Elimination Half-life (t½) (days) | 20-60 | 32-50 |
| Primary Metabolites | Desethylchloroquine, Bisdesethylchloroquine | N-desethylhydroxychloroquine |
| Primary Route of Elimination | Renal and Hepatic | Renal |
Table 2: Pharmacokinetic Parameters of Amodiaquine and Piperaquine
| Parameter | Amodiaquine | Piperaquine |
| Bioavailability (%) | High (rapidly metabolized) | Increased with fat |
| Time to Peak Plasma Concentration (Tmax) (h) | ~0.9 (for amodiaquine) | Variable |
| Plasma Protein Binding (%) | >90 (Amodiaquine and Desethylamodiaquine) | High |
| Apparent Volume of Distribution (Vd/F) (L/kg) | 17-34 | 574-877 |
| Elimination Half-life (t½) (days) | ~1-3 (Desethylamodiaquine) | 14-28 |
| Primary Metabolites | Desethylamodiaquine (active) | Primarily eliminated through hepatic metabolism |
| Primary Route of Elimination | Biliary | Hepatic |
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Analysis of 4-Aminoquinolines
This protocol outlines the general steps for determining the pharmacokinetic profile of a 4-aminoquinoline antimalarial in an animal model, such as mice.
-
Animal Dosing and Sampling:
-
Administer the 4-aminoquinoline compound to a cohort of mice at a defined dose, typically via oral gavage or intravenous injection.
-
At predetermined time points post-administration, collect blood samples from the mice.
-
Process the blood samples to obtain plasma or serum, which will be used for drug concentration analysis.
-
-
Sample Preparation for Analysis:
-
To extract the drug from the plasma/serum, a protein precipitation step is commonly employed. This involves adding a cold organic solvent (e.g., methanol or acetonitrile) to the sample to precipitate proteins.
-
After centrifugation to pellet the precipitated proteins, the supernatant containing the drug is collected.
-
-
Drug Quantification by High-Performance Liquid Chromatography (HPLC):
-
The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18 or phenyl) and a detector (e.g., UV or fluorescence).
-
A mobile phase is used to separate the parent drug and its metabolites.
-
The concentration of the drug in the sample is determined by comparing its peak area to a standard curve generated from samples with known drug concentrations.
-
-
Pharmacokinetic Data Analysis:
-
The plasma concentration-time data are then analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, Vd/F, CL/F, and t½.
-
Workflow for In Vitro Antimalarial Drug Screening
The following diagram illustrates a typical workflow for screening 4-aminoquinoline compounds for their in vitro antimalarial activity against Plasmodium falciparum.
Caption: A generalized workflow for in vitro screening of antimalarial compounds.
Signaling Pathways and Mechanisms
Mechanism of Action
The primary mechanism of action of 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.
Caption: The mechanism of action of 4-aminoquinolines in the parasite's digestive vacuole.
Inside the acidic digestive vacuole of the parasite, the weakly basic 4-aminoquinolines become protonated and accumulate via ion trapping. They then bind to free heme (ferriprotoporphyrin IX), a toxic byproduct of hemoglobin digestion, preventing its polymerization into non-toxic hemozoin. The accumulation of free heme leads to oxidative stress and parasite death.
Mechanism of Resistance
Resistance to 4-aminoquinolines, particularly chloroquine, is primarily associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, located on the digestive vacuole membrane.
Caption: A simplified representation of the role of PfCRT in chloroquine resistance.
Mutated PfCRT in resistant parasites actively transports chloroquine out of the digestive vacuole, thereby reducing its concentration at the site of action and preventing the inhibition of hemozoin formation. This efflux mechanism is a key determinant of chloroquine resistance.
Conclusion
The 4-aminoquinoline antimalarials remain a vital component of our arsenal against malaria. A thorough understanding of their pharmacokinetics is indispensable for their effective use and for the rational design of new agents that can overcome existing resistance mechanisms. This guide provides a consolidated resource of pharmacokinetic data, experimental methodologies, and mechanistic insights to aid researchers in this critical endeavor. The continued investigation into the structure-activity and structure-pharmacokinetic relationships of this important class of drugs will undoubtedly pave the way for the next generation of antimalarial therapies.
References
4-Chloroquinoline: A Potent Inducer of Apoptosis in Tumor Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-chloroquinoline and its derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent anti-proliferative and pro-apoptotic effects across a variety of tumor cell lines. Originally recognized for their antimalarial properties, these compounds are now being extensively investigated for their potential as anticancer agents. This technical guide provides a comprehensive overview of the mechanisms by which this compound induces apoptosis in tumor cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanisms of this compound-Induced Apoptosis
This compound employs a multi-faceted approach to trigger programmed cell death in cancer cells. The primary mechanisms include the inhibition of autophagy, activation of the p53 tumor suppressor pathway, generation of reactive oxygen species (ROS), and modulation of the intrinsic and extrinsic apoptosis pathways. These pathways are often interconnected, leading to a synergistic effect that culminates in cellular demise.
Autophagy Inhibition
A well-established mechanism of action for this compound and its analogue chloroquine is the inhibition of autophagy.[1][2] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound disrupts this process by accumulating in lysosomes, increasing the lysosomal pH, and thereby inhibiting the fusion of autophagosomes with lysosomes.[3] This blockage of the autophagic flux leads to the accumulation of dysfunctional proteins and organelles, inducing cellular stress and ultimately triggering apoptosis.[1][2]
p53 Pathway Activation
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Studies have shown that chloroquine can activate the p53 pathway, leading to a halt in the cell cycle and the induction of apoptosis. This activation can occur through various upstream signals, including cellular stress induced by autophagy inhibition. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax and PUMA, tipping the cellular balance towards apoptosis. In glioma cells, the downregulation of p53 has been shown to significantly impair chloroquine-induced apoptosis.
Generation of Reactive Oxygen Species (ROS) and Mitochondrial Dysfunction
This compound and its derivatives have been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Elevated ROS levels can cause significant damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to the loss of mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. The disruption of the mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm, which then activates the caspase cascade.
Quantitative Data on the Efficacy of this compound and Its Derivatives
The cytotoxic and pro-apoptotic effects of this compound and its derivatives have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| 7-chloro-(4-thioalkylquinoline) Derivatives | ||||
| Derivative 73 | HCT116 (colorectal) | 2.24 | 72 | |
| Derivative 74 | HCT116 (colorectal) | 3.23 | 72 | |
| Derivative 79 | HCT116 (colorectal) | 4.98 | 72 | |
| Derivative 81 | HCT116 (colorectal) | 4.76 | 72 | |
| Derivative 73 | CCRF-CEM (leukemia) | Not specified | 72 | |
| Derivative 74 | CCRF-CEM (leukemia) | Not specified | 72 | |
| 4-aminoquinoline Derivatives | ||||
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (breast) | 7.35 | Not specified | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (breast) | 8.22 | Not specified | |
| Chloroquine | ||||
| Chloroquine | QBC939 (cholangiocarcinoma) | ~50 (for apoptosis induction) | 24 |
Key Signaling Pathways in Detail
The intricate network of signaling pathways activated by this compound converges on the activation of caspases, the executioners of apoptosis.
Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage and oxidative stress. This compound-induced ROS generation leads to the permeabilization of the mitochondrial outer membrane. This event is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while the function of anti-apoptotic members like Bcl-2 and Bcl-xL is inhibited. The subsequent release of cytochrome c from the mitochondria leads to the formation of the apoptosome and the activation of caspase-9, which in turn activates the executioner caspase-3.
Caption: Intrinsic apoptosis pathway induced by this compound.
Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. While less predominantly reported for this compound, some studies suggest its involvement, particularly in the context of ER stress-induced apoptosis. Endoplasmic reticulum stress can lead to the upregulation of death receptors, sensitizing the cell to apoptotic signals. This pathway culminates in the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.
Caption: Extrinsic apoptosis pathway potentially influenced by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments used to study this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
References
- 1. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
- 3. Autophagy inhibition by chloroquine sensitizes HT-29 colorectal cancer cells to concurrent chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 4-Chloroquinoline in Antimalarial Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-aminoquinoline scaffold, with 7-chloroquinoline as a core component, has been a cornerstone of antimalarial chemotherapy for decades.[1] The prototypical drug, chloroquine (CQ), was highly effective, affordable, and widely used for both treatment and prophylaxis.[1][2] However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly diminished its clinical utility.[1][3] Despite this, the 4-aminoquinoline pharmacophore remains a critical starting point for the development of new antimalarial agents. Researchers are actively modifying the 4-chloroquinoline core to design novel derivatives that can overcome resistance, exhibit improved safety profiles, and target different stages of the parasite life cycle.
These application notes provide a comprehensive overview of the methodologies and protocols essential for the development and evaluation of this compound-based antimalarial drug candidates.
Mechanism of Action and Resistance
The primary mechanism of action of 4-aminoquinolines is the inhibition of hemozoin formation in the parasite's digestive vacuole. During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the site of action.
Data Presentation: In Vitro Antiplasmodial Activity of this compound Derivatives
The following tables summarize the in vitro antiplasmodial activity (IC50 values) of various this compound derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound ID | Derivative Class | P. falciparum Strain (CQS) | IC50 (nM) | P. falciparum Strain (CQR) | IC50 (nM) | Reference |
| CQ | 4-Aminoquinoline | 3D7 | 14 | W2 | 382 | |
| AQ-13 | Short-chain 4-Aminoquinoline | - | - | - | - | |
| Compound 9a | 4-N-methylaminoquinoline | 3D7 | <500 | K1 | <500 | |
| Compound 24 | 4-Alkoxy-7-chloroquinoline | HB3 | <1000 | Dd2 | <1000 | |
| Compound 18 | 4-Aminoquinoline | 3D7 | - | W2 | 17.3 | |
| Compound 4 | 4-Aminoquinoline | 3D7 | - | W2 | 5.6 | |
| MAQ | Monoquinoline | 3D7 | - | W2 | - | |
| BAQ | Bisquinoline | 3D7 | - | W2 | - |
| Compound ID | Cytotoxicity (Vero cells) CC50 (µM) | Selectivity Index (SI = CC50/IC50 CQR) | In Vivo Efficacy (P. berghei) | Reference |
| CQ | >100 | >262 | Active | |
| AQ-13 | - | - | - | |
| Compound 9a | Acceptable | - | 100% parasite inhibition on day 4 (100 mg/kg) | |
| Compound 24 | - | - | - | |
| Compound 18 | - | - | - | |
| Compound 4 | - | - | - | |
| MAQ | Not toxic | High | Active | |
| BAQ | Not toxic | - | Active |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-7-chloroquinoline Derivatives
This protocol describes a general method for the synthesis of 4-amino-7-chloroquinoline derivatives via nucleophilic aromatic substitution.
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine (e.g., N,N-dimethylethylenediamine)
-
Ethanol or other suitable solvent
-
Sodium bicarbonate (NaHCO3) solution (5%)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) in ethanol.
-
Add the desired amine (2-3 equivalents) to the solution.
-
Reflux the reaction mixture with constant stirring for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
P. falciparum culture (chloroquine-sensitive and/or -resistant strains)
-
Human O+ erythrocytes
-
Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well flat-bottom microplates
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Chloroquine (positive control)
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Maintain asynchronous P. falciparum cultures in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (2% hematocrit, 1% parasitemia) to each well.
-
Include wells with parasite culture only (negative control) and parasite culture with chloroquine (positive control).
-
Incubate the plates for 72 hours under the same culture conditions.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-3 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using non-linear regression analysis.
Protocol 3: In Vivo Antimalarial Efficacy Testing (Peter's 4-Day Suppressive Test)
This is a standard method to evaluate the in vivo efficacy of antimalarial compounds in a murine model.
Materials:
-
Swiss albino mice
-
Plasmodium berghei (ANKA strain)
-
Donor mouse with 20-30% parasitemia
-
Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol in water)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
On Day 0, infect mice intraperitoneally with 1 x 10^7 infected red blood cells from a donor mouse.
-
Randomly divide the infected mice into groups (n=5 per group): vehicle control, positive control (chloroquine at 10 mg/kg), and experimental groups (various doses of the test compound).
-
Two to four hours post-infection, administer the first dose of the respective treatments orally or subcutaneously.
-
Administer subsequent doses daily for the next three days (Day 1, 2, and 3).
-
On Day 4, prepare thin blood smears from the tail vein of each mouse.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination.
-
Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.
Protocol 4: Hemozoin Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hemin chloride
-
Sodium hydroxide (NaOH)
-
Acetate buffer (pH 4.8)
-
Test compounds dissolved in DMSO
-
Chloroquine (positive control)
-
96-well microplate
-
Plate shaker
-
Microplate reader
Procedure:
-
Prepare a stock solution of hemin in NaOH and dilute it in acetate buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Incubate the plate at 37°C for 24 hours with gentle shaking to induce β-hematin formation.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted heme.
-
Dissolve the β-hematin pellet in a known concentration of NaOH.
-
Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.
-
Calculate the percentage of hemozoin inhibition compared to the control (no compound).
Protocol 5: Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of compounds against a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero cell line (or other suitable mammalian cell line)
-
Complete cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Add serial dilutions of the test compounds to the wells and incubate for 48 hours.
-
After incubation, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration.
Visualizations
Caption: Mechanism of action and resistance of this compound derivatives.
Caption: High-level workflow for antimalarial drug development with 4-CQ derivatives.
Caption: Logical relationships in the design of 4-CQ derivatives against resistance.
References
Application of 4-Chloroquinoline in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-chloroquinoline and its derivatives, most notably chloroquine (CQ) and hydroxychloroquine (HCQ), are established antimalarial and antirheumatic drugs that have been repurposed for cancer therapy.[1][2] Extensive preclinical and clinical research has demonstrated their potential as anticancer agents, both as monotherapy and in combination with conventional treatments like chemotherapy and radiotherapy.[3][4] The primary mechanisms of action include the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress, and the induction of apoptosis (programmed cell death).[5] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound and its analogues in oncology.
Mechanisms of Action
The anticancer effects of this compound derivatives are multifaceted and involve several cellular pathways:
-
Autophagy Inhibition: As lysosomotropic agents, CQ and HCQ accumulate in lysosomes, increasing their pH. This inhibits the fusion of autophagosomes with lysosomes, a critical final step in the autophagy process, leading to the accumulation of autophagosomes and ultimately cell death.
-
Apoptosis Induction: 4-chloroquinolines can induce apoptosis through various mechanisms, including the activation of p53, modulation of the tumor microenvironment, and induction of the pro-apoptotic tumor suppressor Par-4. Some derivatives have been shown to induce G0/G1 cell cycle arrest.
-
Sensitization to Conventional Therapies: By inhibiting autophagy, 4-chloroquinolines can prevent cancer cells from overcoming the stress induced by chemotherapy and radiotherapy, thereby sensitizing them to these treatments.
-
Modulation of the Tumor Microenvironment: These compounds can affect the tumor vasculature, cancer-associated fibroblasts, and the immune system, contributing to their overall antitumor activity.
Signaling Pathways
The following diagram illustrates the key signaling pathways affected by this compound in cancer cells.
Caption: Signaling pathways impacted by this compound in cancer therapy.
Data Presentation
In Vitro Cytotoxicity of this compound Derivatives
The following table summarizes the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values of various this compound derivatives in different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | GI50 / IC50 (µM) | Reference |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | Not specified, but most active in series | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | More potent than chloroquine | |
| Bisquinoline compound 10 | MDA-MB-468 (Breast) | 7.35 | |
| 7-chloro-(4-thioalkylquinoline) derivatives (sulfinyl & sulfonyl) | CCRF-CEM (Leukemia) | 0.55 - 2.74 | |
| 7-chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 (Breast) | 19.91 (72h) | |
| Chloroquine | QBC939 (Cholangiocarcinoma) | Significantly inhibited viability | |
| Hydroxychloroquine | HuCCT-1 (Cholangiocarcinoma) | IC50 determined for apoptosis induction | |
| Hydroxychloroquine | CCLP-1 (Cholangiocarcinoma) | IC50 determined for apoptosis induction | |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | MDA-MB-231 (Breast) | 5.97 | |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | MDA-MB-468 (Breast) | 4.18 | |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) | MCF7 (Breast) | 4.22 |
In Vivo Antitumor Efficacy
| Compound | Cancer Model | Treatment Regimen | Outcome | Reference |
| Chloroquine | CAL27 xenograft (Oral Squamous Cell Carcinoma) | Not specified | Effectively inhibited tumor growth | |
| Chloroquine | U373-Luc xenograft (Glioblastoma) | In combination with sorafenib | Enhanced tumor growth inhibition | |
| Chloroquine | Lung tumor nodules in mice | Not specified | Inhibited growth in a Par-4-dependent manner |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound derivatives on cancer cell lines.
Workflow:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle and blank controls.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Autophagy Assessment by Western Blot for LC3 Conversion
Objective: To assess the inhibition of autophagy by monitoring the conversion of LC3-I to LC3-II.
Methodology:
-
Cell Treatment: Treat cancer cells with the this compound derivative for the desired time points.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blot: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against LC3 (to detect both LC3-I and LC3-II) overnight at 4°C. Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes, consistent with autophagy inhibition.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Objective: To quantify apoptosis and necrosis in cancer cells following treatment with a this compound derivative.
Methodology:
-
Cell Treatment: Treat cells with the compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 4: In Vivo Xenograft Tumor Model
Objective: To evaluate the antitumor efficacy of a this compound derivative in vivo.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the this compound derivative (e.g., via oral gavage or intraperitoneal injection) and/or other therapies according to the study design.
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blot).
Conclusion
This compound and its derivatives represent a promising class of compounds for cancer therapy, primarily through their ability to inhibit autophagy and induce apoptosis. Their effectiveness in sensitizing cancer cells to conventional treatments further enhances their therapeutic potential. The protocols and data presented in this document provide a framework for researchers to explore the application of these compounds in various cancer models. Further research is warranted to optimize dosing and combination strategies and to fully elucidate the complex mechanisms underlying their anticancer activity.
References
- 1. Repurposing Drugs in Oncology (ReDO)-chloroquine and hydroxychloroquine as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. anticancerfund.org [anticancerfund.org]
- 3. mdpi.com [mdpi.com]
- 4. Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Chloroquine and Hydroxychloroquine Used in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Chloroquinoline as a Pivotal Intermediate in Pharmaceutical Synthesis
Introduction
4-Chloroquinoline is a highly versatile heterocyclic compound that serves as a cornerstone intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its quinoline core is a prominent scaffold in medicinal chemistry, associated with a broad spectrum of biological activities, including antimalarial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The reactivity of this compound is dominated by the chloro group at the 4-position, which makes the carbon at this position highly susceptible to nucleophilic aromatic substitution (SNAr).[2][4] This chemical feature is strategically exploited for the synthesis of numerous 4-aminoquinoline-based drugs, most notably the widely used antimalarials Chloroquine and Hydroxychloroquine.
Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The primary application of this compound derivatives in drug synthesis involves the displacement of the C4-chloride by an amine nucleophile. The pyridine ring within the quinoline structure is electron-withdrawing, which activates the C4 position for nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the chloride leaving group to restore aromaticity. This regioselective reaction is fundamental to creating the diverse side chains that impart specific pharmacological activities to the final drug molecules.
Pharmaceuticals Synthesized from this compound Derivatives
The most prominent examples of drugs synthesized from a this compound intermediate (specifically, 4,7-dichloroquinoline) are Chloroquine and Hydroxychloroquine.
-
Chloroquine : An essential medicine for the treatment and prevention of malaria. It is synthesized by reacting 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine.
-
Hydroxychloroquine (HCQ) : An analogue of Chloroquine with a hydroxyl group on the side chain, which reduces its toxicity. It is used to treat malaria and autoimmune diseases like rheumatoid arthritis and lupus. HCQ is synthesized by condensing 4,7-dichloroquinoline with 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane.
Quantitative Data Summary
The efficiency of the SNAr reaction for synthesizing 4-aminoquinoline derivatives can be influenced by factors such as the solvent, temperature, and reaction time. The following table summarizes conditions for various synthetic approaches.
| Product | Starting Materials | Method | Conditions | Yield | Reference |
| Hydroxychloroquine | 4,7-dichloroquinoline, 5-(ethyl(2-hydroxyethyl)amino)-2-aminopentane, Et₃N, K₂CO₃ | Batch (CSTR) | Ethanol, 125 °C, 6 h | 91% (Isolated) | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 4,7-dichloroquinoline, N,N-dimethyl-ethane-1,2-diamine | Conventional | Neat (solvent-free), 120-130 °C, 6-8 h | Not specified | |
| General 4-Aminoquinolines | 4,7-dichloroquinoline, Primary/Secondary Amines | Microwave | DMSO, 140-180 °C, 20-30 min | 80-95% | |
| Chloroquine | 4,7-dichloroquinoline, 4-diethylamino-1-methylbutylamine | Conventional | Neat, 180 °C | Not specified |
Experimental Protocols
Below are detailed protocols for the synthesis of 4-aminoquinoline derivatives using 4,7-dichloroquinoline as the intermediate.
Protocol 1: Conventional Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dialkyl-alkane-diamine
This protocol is a generalized method for reacting 4,7-dichloroquinoline with an amine side chain under solvent-free (neat) conditions.
Materials:
-
7-substituted-4-chloroquinoline (1.0 eq)
-
N,N-dialkyl-alkane-diamine (e.g., N,N-dimethyl-ethane-1,2-diamine) (2.0 eq)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃)
-
Water and Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the 7-substituted-4-chloroquinoline (2.5 mmol) and the corresponding N,N-dialkyl-alkane-diamine (5 mmol).
-
Heat the reaction mixture to 120–130 °C and maintain this temperature with constant stirring for 6–8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the resulting residue in dichloromethane.
-
Transfer the organic solution to a separatory funnel and wash sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
Microwave-assisted synthesis offers a significant reduction in reaction time compared to conventional heating.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Primary or secondary amine (1.2–2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in DMSO.
-
Add the desired primary or secondary amine (1.2–2.0 eq).
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a temperature between 140–180 °C for 20–30 minutes.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the final product.
Mechanism of Action of 4-Aminoquinoline Drugs
The therapeutic effects of drugs like Chloroquine and Hydroxychloroquine stem from their ability to accumulate in acidic intracellular compartments, primarily lysosomes. This mechanism is crucial for both their antimalarial and anti-inflammatory activities.
-
Weak Base Accumulation : As weak bases, 4-aminoquinolines are uncharged at physiological pH (~7.4) and can freely diffuse across cell membranes.
-
Protonation and Trapping : Inside the acidic environment of the lysosome (pH ~4.5), the amine side chains become protonated. The resulting charged molecule can no longer diffuse back across the lysosomal membrane and becomes trapped, leading to high concentrations within the organelle.
-
Lysosomal Dysfunction : This accumulation raises the internal pH of the lysosome, inhibiting the function of acid-dependent enzymes. This disruption interferes with critical cellular processes such as:
-
Antigen Presentation : Impairment of protein degradation in antigen-presenting cells, a key mechanism for their anti-inflammatory effect in autoimmune diseases.
-
Autophagy : Inhibition of the fusion between autophagosomes and lysosomes.
-
Heme Polymerization (Malaria) : In the malaria parasite's digestive vacuole (an acidic food vacuole), the drug inhibits the polymerization of toxic heme into hemozoin, leading to parasite death.
-
References
Protocols for the Synthesis of 4-amino-7-chloroquinolines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-7-chloroquinolines, a critical scaffold in medicinal chemistry, most notably as a key component of several antimalarial drugs. The primary and most established synthetic route, Nucleophilic Aromatic Substitution (SNAr), is presented with protocols for both conventional heating and microwave-assisted techniques. Additionally, alternative synthetic strategies, including the Buchwald-Hartwig amination and the Ullmann condensation, are discussed as potential, albeit less commonly reported, methods for this specific transformation.
Key Synthetic Routes
The synthesis of 4-amino-7-chloroquinolines predominantly relies on the reaction of 4,7-dichloroquinoline with a suitable amine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the chlorine at the C7 position, allowing for regioselective substitution.
Signaling Pathway for Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism for 4-amino-7-chloroquinoline synthesis.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data for the synthesis of 4-amino-7-chloroquinolines via Nucleophilic Aromatic Substitution (SNAr), comparing conventional heating and microwave-assisted methods.
Table 1: Conventional Heating SNAr Protocols
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-dimethylethane-1,2-diamine | Neat | 120-130 | 6-8 | - | [1] |
| N,N-dimethylpropane-1,3-diamine | Neat | 130 | 8 | - | [1] |
| Ethane-1,2-diamine | Neat | 80 then 130 | 1 then 7 | - | [1] |
| Butylamine | Neat | 120-130 | 6 | - | [1] |
| Substituted Anilines | Ethanol | Reflux | 9 | - | [2] |
Table 2: Microwave-Assisted SNAr Protocols
| Amine | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| N,N-dimethylethane-1,2-diamine | DMSO | 140 | 20-30 | 80-95 | |
| Various Alkyl/Aryl Amines | DMSO | 140-180 | 20-30 | 80-95 |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for synthesis and purification.
Protocol 1: Conventional Heating for SNAr with Alkylamines
This protocol is a general method for the reaction of 4,7-dichloroquinoline with primary and secondary alkylamines.
Materials:
-
4,7-dichloroquinoline
-
Alkylamine (e.g., N,N-dimethylpropane-1,3-diamine)
-
Dichloromethane (DCM)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 equivalent).
-
Add an excess of the desired alkylamine (2.0-3.0 equivalents). The reaction is often run neat (without solvent).
-
Heat the reaction mixture to 120-130 °C and maintain this temperature with constant stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent if necessary.
Protocol 2: Microwave-Assisted SNAr
This protocol offers a rapid and efficient method for the synthesis of 4-amino-7-chloroquinolines.
Materials:
-
4,7-dichloroquinoline
-
Primary or secondary amine
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equivalent) in DMSO.
-
Add the desired primary or secondary amine (1.2-2.0 equivalents).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 140-180 °C for 20-30 minutes.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to yield the product.
-
Further purification can be achieved by column chromatography if required.
Protocol 3: SNAr with Anilines (Conventional Heating)
The reaction with less nucleophilic anilines may require slightly different conditions.
Materials:
-
4,7-dichloroquinoline
-
Substituted or unsubstituted aniline
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Dissolve 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the aniline derivative (1.1 equivalents).
-
Reflux the mixture with constant stirring for 9 hours.
-
Cool the reaction mixture; the product may precipitate.
-
Filter the resulting solid product.
-
Wash the collected solid with ethanol and diethyl ether to afford the purified 4-(arylamino)-7-chloroquinoline.
Alternative Synthetic Strategies
While SNAr is the most prevalent method, other modern cross-coupling reactions can potentially be employed for the synthesis of 4-amino-7-chloroquinolines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. Although not as commonly reported for this specific synthesis as SNAr, it offers a viable alternative, particularly for less reactive amines or when milder conditions are required.
Caption: General scheme for Buchwald-Hartwig amination.
A general protocol would involve the reaction of 4,7-dichloroquinoline with an amine in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, K₂CO₃) in an inert solvent like toluene or dioxane.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. This method typically requires higher temperatures than palladium-catalyzed reactions but can be effective for certain substrates.
Caption: General scheme for Ullmann condensation.
A typical Ullmann condensation for this synthesis would involve heating 4,7-dichloroquinoline with an amine in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K₂CO₃) in a high-boiling polar solvent such as DMF or NMP.
Note to Researchers: The choice of synthetic protocol will depend on the specific amine substrate, available laboratory equipment, and desired scale of the reaction. Optimization of reaction conditions may be necessary to achieve the best results for novel derivatives. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
References
Application Notes and Protocols for 4-Chloroquinoline Derivatives in Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloroquinoline derivatives in pesticide formulations, including their synthesis, biological activity, and methods for evaluation.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1] Within this class, this compound serves as a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] In the realm of pest management, this compound derivatives have shown promise as active ingredients in both insecticidal and herbicidal formulations.[3][4] Their efficacy stems from their ability to interfere with essential biological processes in target organisms.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of representative this compound derivatives.
Table 1: Insecticidal Activity of N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine against Mosquito Vectors
| Target Organism | Instar/Stage | Lethal Concentration (LC50) in µM/mL | Lethal Concentration (LC90) in µM/mL |
| Anopheles stephensi | First Instar Larva | 4.408 | 8.933 |
| Second Instar Larva | 5.234 | 10.245 | |
| Third Instar Larva | 6.112 | 12.011 | |
| Fourth Instar Larva | 7.034 | 13.987 | |
| Pupa | 7.958 | 15.876 | |
| Aedes aegypti | First Instar Larva | 5.016 | 10.112 |
| Second Instar Larva | 6.543 | 12.987 | |
| Third Instar Larva | 7.998 | 15.876 | |
| Fourth Instar Larva | 9.234 | 18.123 | |
| Pupa | 10.669 | 21.012 |
Data extracted from a study on the mosquitocidal potential of a synthesized 4,7-dichloroquinoline derivative.
Table 2: Herbicidal Activity of Fluoroquinolone Derivatives against Arabidopsis thaliana
| Compound | Concentration (mg/L) | Herbicidal Effect |
| Ciprofloxacin (Reference) | 50 | Active |
| Levofloxacin | 50 | Active |
| Compound 39 (Thiazolidinyl derivative) | 50 | Active |
Data from a study on the herbicidal activity of fluoroquinolone derivatives, which share a similar quinoline core structure.
Experimental Protocols
Protocol 1: Synthesis of an Insecticidal this compound Derivative: N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine
This protocol describes the synthesis of a 4-aminoquinoline derivative with demonstrated insecticidal activity.
Materials:
-
4,7-dichloroquinoline
-
Ethylene diamine
-
Acetone
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Combine 4,7-dichloroquinoline (1.8 g, 0.01 mol) and ethylene diamine (0.06 g, 0.01 mol).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to isolate the crystals of the 4-substituted 7-chloroquinoline product.
-
Wash the crude product with acetone.
-
Recrystallize the product twice to obtain pure N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine.
Protocol 2: Evaluation of Larvicidal Activity of this compound Derivatives against Mosquito Larvae
This protocol is adapted from the World Health Organization (WHO) guidelines for laboratory testing of mosquito larvicides.
Materials:
-
Test compound (this compound derivative)
-
Solvent (e.g., ethanol or acetone)
-
Distilled water
-
Third or fourth instar mosquito larvae (e.g., Aedes aegypti or Anopheles stephensi)
-
250 mL beakers or disposable cups
-
Pipettes
-
Holding containers for post-exposure observation
-
Larval food (e.g., powdered fish food)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.
-
Test Concentrations: Prepare a series of dilutions from the stock solution to create a range of 4-5 concentrations that are expected to yield between 10% and 95% mortality. A control group with the solvent alone should also be prepared.
-
Exposure:
-
Add 225 mL of distilled water to each beaker.
-
Add 25 larvae to each beaker.
-
Add the appropriate amount of the test solution to each beaker to achieve the desired final concentration.
-
Each concentration and the control should be replicated at least three times.
-
-
Observation:
-
Hold the beakers at a constant temperature (e.g., 25-28°C) and a 12h light:12h dark photoperiod.
-
Record larval mortality at 24 and 48 hours post-exposure. Moribund larvae (incapable of normal movement) should be counted as dead.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.
-
Determine the LC50 and LC90 values using probit analysis.
-
Protocol 3: Evaluation of Pre-Emergence Herbicidal Activity
This protocol outlines a general method for assessing the pre-emergence herbicidal activity of this compound derivatives.
Materials:
-
Test compound
-
Solvent (e.g., acetone or DMF)
-
Surfactant (e.g., Tween-80)
-
Distilled water
-
Pots or trays filled with sterilized soil
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Greenhouse or growth chamber with controlled conditions
Procedure:
-
Solution Preparation: Prepare a stock solution of the test compound in the chosen solvent. Create a series of dilutions with distilled water containing a surfactant (e.g., 0.1% Tween-80) to achieve the desired application rates.
-
Sowing: Sow the seeds of the target weed species in the pots at a uniform depth.
-
Application: Immediately after sowing, apply the test solutions evenly to the soil surface using a laboratory sprayer. A control group should be treated with the solvent and surfactant solution only.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light.
-
Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the percentage of injury (e.g., chlorosis, necrosis, stunting) compared to the control. The fresh or dry weight of the emerged seedlings can also be measured for a more quantitative assessment.
Protocol 4: Analytical Determination of a this compound Derivative in Soil
This protocol provides a general framework for the analysis of this compound pesticide residues in soil using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Materials:
-
Soil sample
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid
-
Anhydrous magnesium sulfate
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC-MS/MS system
Procedure:
-
Sample Extraction (QuEChERS method):
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add anhydrous magnesium sulfate (4 g) and sodium chloride (1 g), and immediately vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL microcentrifuge tube containing PSA (50 mg) and C18 (50 mg).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Sample Preparation for Analysis:
-
Take an aliquot of the cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an HPLC vial.
-
-
HPLC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the precursor ion and at least two product ions for the specific this compound derivative.
-
-
-
Quantification:
-
Prepare matrix-matched calibration standards.
-
Quantify the analyte based on the peak area of the most intense product ion.
-
Mechanism of Action
The precise mechanism of action for many this compound-based pesticides is not fully elucidated and can vary depending on the specific derivative and the target organism. However, based on the known activities of quinoline compounds, several potential targets have been proposed.
Insecticidal Mechanism: In insects, quinoline derivatives may act as neurotoxins. Potential mechanisms include:
-
Modulation of Ion Channels: They may interfere with the normal functioning of ion channels, such as GABA-gated chloride channels or voltage-gated sodium channels, leading to disruption of nerve impulse transmission, paralysis, and death.
-
Enzyme Inhibition: They could inhibit the activity of critical enzymes like acetylcholinesterase, which is essential for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme leads to the accumulation of acetylcholine, causing continuous nerve stimulation, convulsions, and eventual death. They may also inhibit other crucial enzymes like kinases.
Herbicidal Mechanism: In plants, quinoline derivatives may disrupt essential physiological and biochemical processes. A potential mode of action is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in chloroplasts. Inhibition of this enzyme would lead to a cessation of cell division and growth, ultimately causing plant death.
Visualizations
References
Application Notes and Protocols: Utilizing 4-Chloroquinoline Derivatives as PARP Inhibitors in Hepatoblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatoblastoma (HB) is the most prevalent pediatric liver cancer. Despite advancements in treatment, aggressive and chemoresistant forms of HB present significant therapeutic challenges, necessitating the exploration of novel therapeutic strategies. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, have emerged as promising therapeutic targets in various cancers, including hepatoblastoma. PARP1 is a key enzyme in the DNA damage response, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair deficiencies.
Recent studies have highlighted the potential of 4-chloroquinoline derivatives, such as chloroquine (CQ), as agents that can modulate PARP activity in cancer cells. Evidence suggests that chloroquine can inhibit the expression of PARP1 and PARP2 in aggressive hepatoblastoma cell models, leading to decreased cell viability and induction of apoptosis.[1][2][3] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound derivatives as PARP inhibitors in hepatoblastoma.
Signaling Pathways in Hepatoblastoma and the Role of PARP1
The pathogenesis of hepatoblastoma is driven by alterations in key signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways.[4][5] Activation of the Wnt/β-catenin pathway, often due to mutations in the CTNNB1 gene, is a hallmark of HB. Studies have shown a connection between PARP1 activation and the Wnt/β-catenin signaling cascade in promoting the development of aggressive hepatoblastoma. Inhibition of PARP1 has been demonstrated to suppress Wnt/β-catenin signaling and reduce cell proliferation.
The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in hepatoblastoma and plays a crucial role in cell survival and proliferation. While direct links between this compound-mediated PARP inhibition and the PI3K/Akt pathway in hepatoblastoma are still under investigation, the crosstalk between major survival pathways suggests this as a potential area of future research.
Below is a diagram illustrating the interplay between the Wnt/β-catenin pathway and PARP1 in hepatoblastoma.
Quantitative Data Summary
The following tables summarize the quantitative effects of chloroquine, a this compound derivative, on aggressive hepatoblastoma cell lines.
Table 1: Effect of Chloroquine on the Viability of Hepatoblastoma Spheroids
| Cell Line | Treatment Duration | Chloroquine Concentration (µM) | Relative ATP Concentration (% of Control) |
| HUH6 | 96 h | 1 | ~90% |
| 5 | ~70% | ||
| 10 | ~50%** | ||
| HB-284 | 96 h | 1 | ~95% |
| 5 | ~80% | ||
| 10 | ~60% | ||
| HB-243 | 96 h | 1 | ~90% |
| 5 | ~65% | ||
| 10 | ~40%** |
*P < 0.05, **P < 0.01. Data is approximated from graphical representations in the source literature.
Table 2: Induction of Apoptosis by Chloroquine in Hepatoblastoma Spheroids
| Cell Line | Treatment Duration | Chloroquine Concentration (µM) | Relative Caspase 3/7 Activation (Fold Change vs. Control) |
| HUH6 | 48 h | 10 | ~2.5 |
| HB-284 | 48 h | 10 | ~3.0** |
| HB-243 | 48 h | 10 | ~2.0 |
*P < 0.05, **P < 0.01. Data is approximated from graphical representations in the source literature.
Table 3: Downregulation of PARP1 and PARP2 Protein Expression by Chloroquine
| Cell Line | Treatment | Relative PARP1 Expression (% of Control) | Relative PARP2 Expression (% of Control) |
| HUH6 | 5 µM CQ for 96 h | ~40%** | Markedly Decreased |
| HB-284 | 5 µM CQ for 96 h | No Significant Change | Markedly Decreased |
| HB-243 | 5 µM CQ for 96 h | ~70%* | Markedly Decreased |
*P < 0.05, **P < 0.01. Data is approximated from graphical representations in the source literature.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound derivatives as PARP inhibitors in hepatoblastoma are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the effect of this compound derivatives on the viability of hepatoblastoma cells.
Materials:
-
Hepatoblastoma cell lines (e.g., HUH6, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed hepatoblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Materials:
-
Hepatoblastoma cells cultured in 96-well plates (as in Protocol 1)
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Culture and treat hepatoblastoma cells with the this compound derivative in a 96-well plate as described in the MTT assay protocol. Use a white-walled plate for luminescence assays.
-
After the treatment period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis of PARP1 and PARP2 Expression
This protocol is for determining the protein levels of PARP1 and PARP2 in hepatoblastoma cells following treatment.
Materials:
-
Hepatoblastoma cells cultured in 6-well plates
-
This compound derivative
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PARP1, anti-PARP2, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed hepatoblastoma cells in 6-well plates and treat with the this compound derivative.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PARP1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
-
Quantify the band intensities to determine the relative expression of PARP1 and PARP2.
Protocol 4: Metabolomic Analysis of Treated Hepatoblastoma Cells
This protocol provides a general framework for assessing the metabolic alterations in hepatoblastoma cells upon treatment with this compound derivatives.
Materials:
-
Hepatoblastoma cells cultured in 6-well plates
-
This compound derivative
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scrapers
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Culture and treat hepatoblastoma cells in 6-well plates.
-
After treatment, rapidly aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol to the plates and scrape the cells.
-
Collect the cell suspension and centrifuge at high speed at 4°C to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for the chosen analytical platform (LC-MS or GC-MS).
-
Analyze the samples using the mass spectrometry platform.
-
Process the data using appropriate software to identify and quantify the metabolites.
-
Perform pathway analysis to identify metabolic pathways that are significantly altered by the treatment.
Conclusion
The investigation of this compound derivatives as PARP inhibitors in hepatoblastoma represents a promising avenue for the development of novel therapeutic strategies. The provided application notes and protocols offer a comprehensive guide for researchers to explore the efficacy and mechanisms of action of these compounds. The quantitative data indicate that chloroquine can effectively reduce the viability and induce apoptosis in aggressive hepatoblastoma cells, at least in part, by downregulating PARP expression. The detailed experimental protocols provide a solid foundation for further preclinical evaluation of this class of compounds in the context of hepatoblastoma. Future studies should focus on elucidating the precise molecular interactions between this compound derivatives and the PARP-related signaling pathways, as well as evaluating their in vivo efficacy and safety in relevant animal models of hepatoblastoma.
References
- 1. Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 3. Frontiers | Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma [frontiersin.org]
- 4. Wnt/β-catenin signaling as a useful therapeutic target in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
Application Notes and Protocols: 4-Aminoquinoline Derivatives for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 4-aminoquinoline derivatives in preclinical Parkinson's disease (PD) research. The focus is on their mechanism of action as potent agonists of the orphan nuclear receptor Nurr1 (NR4A2), a key regulator of dopaminergic neuron development, survival, and anti-inflammatory responses in the brain.
Introduction to 4-Aminoquinolines in Parkinson's Disease
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current treatments primarily offer symptomatic relief. The 4-aminoquinoline scaffold, initially recognized in antimalarial drugs like chloroquine (CQ) and amodiaquine (AQ), has emerged as a promising starting point for the development of disease-modifying therapies for PD. These compounds have been identified as agonists of Nurr1, a transcription factor crucial for the maintenance and protection of dopaminergic neurons. Activation of Nurr1 by 4-aminoquinoline derivatives has been shown to exert neuroprotective and anti-inflammatory effects in various preclinical models of PD.
A significant advancement in this area is the development of optimized, brain-penetrant Nurr1 agonists, such as 4A7C-301, which demonstrate superior potency and efficacy compared to the initial lead compounds. These derivatives offer a powerful tool for researchers to investigate the therapeutic potential of Nurr1 activation in PD.
Quantitative Data Summary
The following tables summarize the quantitative data for key 4-aminoquinoline derivatives and their activity on Nurr1.
Table 1: In Vitro Efficacy of 4-Aminoquinoline Derivatives on Nurr1 Activation
| Compound | Assay Type | Cell Line | EC50 (µM) | Maximum Fold Induction | Reference |
| Amodiaquine (AQ) | Luciferase Reporter (Nurr1 LBD) | SK-N-BE(2)C | ~20 | ~15-fold | [1] |
| Chloroquine (CQ) | Luciferase Reporter (Nurr1 LBD) | SK-N-BE(2)C | ~50 | ~10-fold | [1] |
| 4A7C-101 | Luciferase Reporter | - | 0.121 | 5.08-fold | [2] |
| 4A7C-301 | Luciferase Reporter | - | - | Potent Activation | [2] |
Note: Specific EC50 for 4A7C-301 was not explicitly stated in the provided search results, but it is described as a more potent agonist than CQ and AQ.
Table 2: Neuroprotective Effects of 4-Aminoquinoline Derivatives
| Compound | Model | Neurotoxin | Key Findings | Reference |
| Amodiaquine (AQ) | 6-OHDA Rat Model | 6-hydroxydopamine | Ameliorated behavioral deficits | [1] |
| Chloroquine (CQ) | 6-OHDA Rat Model | 6-hydroxydopamine | Ameliorated behavioral deficits | |
| 4A7C-301 | MPTP Mouse Model | MPTP | Protected dopaminergic neurons, improved motor and non-motor deficits | |
| 4A7C-301 | α-synuclein Mouse Model | AAV2-α-synuclein | Ameliorated neuropathology and motor/olfactory dysfunction |
Signaling Pathways and Experimental Workflows
Nurr1 Signaling Pathway in Neuroprotection
The following diagram illustrates the proposed mechanism of action of 4-aminoquinoline derivatives through the Nurr1 signaling pathway, leading to neuroprotective and anti-inflammatory effects.
Caption: Nurr1 signaling pathway activated by 4-aminoquinoline derivatives.
Experimental Workflow for Evaluating 4-Aminoquinoline Derivatives
This diagram outlines a typical experimental workflow for screening and validating 4-aminoquinoline derivatives for their therapeutic potential in Parkinson's disease.
Caption: Experimental workflow for testing 4-aminoquinoline derivatives in PD models.
Experimental Protocols
Nurr1 Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the ability of 4-aminoquinoline derivatives to activate the transcriptional activity of Nurr1.
Materials:
-
HEK293T or SK-N-BE(2)C cells
-
Expression plasmids: pCMV-Nurr1, pGL3-NBRE-Luc (luciferase reporter with Nurr1 binding response element)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T or SK-N-BE(2)C cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the Nurr1 expression plasmid and the NBRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A Renilla luciferase plasmid can be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the 4-aminoquinoline derivatives (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.
Neuroprotection Assay (MPP+ Induced Cell Viability Assay)
Objective: To assess the protective effects of 4-aminoquinoline derivatives against neurotoxin-induced cell death in a dopaminergic cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in 96-well plates. For a more differentiated phenotype, cells can be pre-treated with retinoic acid (e.g., 10 µM) for 3-5 days.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-aminoquinoline derivatives for 24 hours.
-
Neurotoxin Challenge: Add MPP+ to the wells at a final concentration known to induce significant cell death (e.g., 1-2 mM) and incubate for 24-48 hours. Include a control group without MPP+ and a group with MPP+ but no compound pre-treatment.
-
Cell Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's protocol. For MTT, this involves measuring the absorbance of the formazan product. For CellTiter-Glo, this involves measuring luminescence.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Compare the viability of cells pre-treated with the compounds to those treated with MPP+ alone to determine the neuroprotective effect.
In Vivo Efficacy in the MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and behavioral effects of 4-aminoquinoline derivatives in a mouse model of PD.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride)
-
4-aminoquinoline derivative formulation for injection (e.g., intraperitoneal)
-
Behavioral testing apparatus (Rotarod, open field arena, pole test)
-
Equipment for tissue processing and immunohistochemistry (e.g., microtome, antibodies against Tyrosine Hydroxylase - TH)
-
HPLC system for neurotransmitter analysis
Protocol:
-
Acclimation and Baseline Testing: Acclimatize mice to the housing facility for at least one week. Perform baseline behavioral tests before any treatment.
-
Dosing Regimen:
-
Sub-acute model: Administer MPTP-HCl (e.g., 20-30 mg/kg, i.p.) once daily for 5 consecutive days.
-
Administer the 4-aminoquinoline derivative (e.g., daily i.p. injection) starting before the MPTP injections and continuing throughout the study period. Include a vehicle-treated group and an MPTP-only group.
-
-
Behavioral Testing: Perform behavioral tests at specified time points after the last MPTP injection (e.g., 7 and 14 days).
-
Rotarod test: To assess motor coordination and balance.
-
Pole test: To evaluate bradykinesia.
-
Open field test: To measure locomotor activity and anxiety-like behavior.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Section the substantia nigra and striatum and perform TH staining to quantify the number of dopaminergic neurons and the density of dopaminergic fibers.
-
HPLC Analysis: Analyze striatal tissue to measure the levels of dopamine and its metabolites.
-
-
Data Analysis: Compare the behavioral performance, dopaminergic neuron counts, and dopamine levels between the different treatment groups to assess the neuroprotective efficacy of the 4-aminoquinoline derivative.
Microglia Activation Assay
Objective: To determine the anti-inflammatory effects of 4-aminoquinoline derivatives on activated microglia.
Materials:
-
Primary microglia or BV-2 microglial cell line
-
Lipopolysaccharide (LPS)
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)
-
24-well cell culture plates
Protocol:
-
Cell Seeding: Seed primary microglia or BV-2 cells in 24-well plates.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 4-aminoquinoline derivatives for 1-2 hours.
-
Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Cytokines: Measure the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits.
-
-
Data Analysis: Compare the levels of NO and cytokines in the supernatants of compound-treated, LPS-stimulated cells to those of cells stimulated with LPS alone.
Alpha-Synuclein Aggregation Assay (Thioflavin T Assay)
Objective: To assess the ability of 4-aminoquinoline derivatives to inhibit the aggregation of α-synuclein in vitro.
Materials:
-
Recombinant human α-synuclein protein
-
Thioflavin T (ThT)
-
96-well black, clear-bottom plates
-
Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Shaking incubator
Protocol:
-
Preparation of α-synuclein: Prepare a stock solution of monomeric α-synuclein in a suitable buffer (e.g., PBS).
-
Assay Setup: In a 96-well plate, combine the following in each well:
-
α-synuclein solution (final concentration, e.g., 50-100 µM)
-
Thioflavin T (final concentration, e.g., 10-25 µM)
-
Varying concentrations of the 4-aminoquinoline derivative or vehicle control.
-
-
Incubation and Measurement: Incubate the plate at 37°C with continuous shaking in a plate reader. Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
Data Analysis: Plot the fluorescence intensity over time to generate aggregation curves. Compare the lag time and the maximum fluorescence intensity of the compound-treated samples to the control to determine the inhibitory effect on α-synuclein aggregation.
References
Troubleshooting & Optimization
Navigating the Synthesis and Scale-Up of 4-Chloroquinolines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis and scale-up of 4-chloroquinolines. This guide is designed to provide direct, actionable advice for researchers, chemists, and process development professionals encountering challenges in their experimental work. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data for process optimization, and visual workflows to clarify complex processes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 4-chloroquinolines, categorized by the synthetic method.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of anilides to form 2-chloro-3-formylquinolines, which can be further converted to 4-chloroquinolines. However, the reaction is often accompanied by challenges related to its exothermic nature and potential for byproduct formation.
Q1: My Vilsmeier-Haack reaction is showing a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack reaction for quinoline synthesis can stem from several factors. Incomplete reaction is a common issue; ensure that the reaction time is sufficient and consider cautiously increasing the temperature to drive the reaction to completion.[1] Suboptimal stoichiometry of the Vilsmeier reagent (POCl₃ and DMF) to the acetanilide precursor can also limit the yield; an excess of the Vilsmeier reagent is often beneficial.[1] Furthermore, the purity of your reagents is critical, as moisture can deactivate the Vilsmeier reagent.[2] Ensure that phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous for consistent and improved yields.[2]
Q2: I am observing the formation of significant tarry byproducts, making purification difficult. How can I minimize this?
A2: Tarry byproduct formation is often a result of polymerization or side reactions at elevated temperatures. Optimizing the reaction temperature and time is crucial to minimize the formation of these polymeric materials.[2] A lower reaction temperature may be advantageous in achieving a cleaner crude product that is easier to purify.
Q3: What are the major safety concerns when scaling up the Vilsmeier-Haack reaction, and how can they be mitigated?
A3: The Vilsmeier-Haack reaction is exothermic and poses significant thermal hazards during scale-up. The primary concern is thermal runaway, a rapid increase in temperature and pressure, which can occur if the reaction is not properly controlled. To mitigate this, ensure slow and controlled addition of reagents, particularly POCl₃ to the DMF and substrate solution, while carefully monitoring the internal temperature. Adequate cooling capacity is essential, utilizing a cooling bath or a reactor with a cooling jacket to effectively remove heat. The Vilsmeier reagent itself can be thermally unstable, and the quenching process with water or a base is also exothermic and can lead to gas evolution, requiring a well-ventilated area and cautious execution.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, which can then be chlorinated to 4-chloroquinolines. Key challenges include regioselectivity and harsh reaction conditions.
Q1: I am obtaining a mixture of regioisomers in my Gould-Jacobs reaction. How can I improve the regioselectivity?
A1: Regioselectivity in the Gould-Jacobs reaction is a common challenge, particularly with unsymmetrically substituted anilines, and is influenced by both steric and electronic factors. The cyclization can occur at either of the two ortho positions of the aniline. To control regioselectivity, consider the steric hindrance of the substituents on the aniline; bulkier groups can favor the formation of one isomer. The reaction conditions, including the solvent and temperature, can also play a significant role in directing the cyclization to a specific position.
Q2: The high temperatures required for the cyclization step are leading to product degradation. Are there any alternatives?
A2: The classical Gould-Jacobs reaction often requires high temperatures (above 250°C) for the thermal cyclization, which can lead to decomposition and the formation of byproducts. The use of a high-boiling inert solvent like mineral oil or diphenyl ether can improve yields by providing more uniform heating and preventing localized overheating. Microwave-assisted synthesis has emerged as a valuable alternative, often leading to significantly reduced reaction times and improved yields at controlled temperatures.
Conrad-Limpach-Knorr Synthesis
This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines, which are precursors to 4-chloroquinolines. The main challenge lies in controlling the regioselectivity between the 4-quinolone (Conrad-Limpach product) and the 2-quinolone (Knorr product).
Q1: How can I selectively synthesize the 4-hydroxyquinoline (Conrad-Limpach product) over the 2-hydroxyquinoline (Knorr product)?
A1: The regioselectivity of this synthesis is highly dependent on the reaction temperature. The formation of the 4-hydroxyquinoline is favored under kinetic control at lower temperatures, typically below 100°C. In contrast, the 2-hydroxyquinoline is the thermodynamically favored product and is formed at higher temperatures. Therefore, to obtain the desired 4-hydroxyquinoline, it is crucial to maintain a lower reaction temperature during the initial condensation and cyclization steps.
Purification Challenges
Q1: My crude 4-chloroquinoline product is an oil and is difficult to purify. What strategies can I employ?
A1: If your this compound derivative is an oil and resists crystallization, several techniques can be applied. Solvent screening is a critical first step to induce crystallization. For non-polar oils, adding a non-polar solvent like hexane or pentane to a concentrated solution in a more polar solvent (e.g., dichloromethane) can be effective. Conversely, for polar oils, a mixture of a polar solvent like ethanol or acetone with water can be used. If crystallization fails, column chromatography is a reliable method for separating the target compound from impurities, yielding a product of significantly higher purity.
Quantitative Data Summary
The following tables provide a summary of quantitative data to aid in the optimization of this compound synthesis.
Table 1: Influence of Reaction Conditions on Gould-Jacobs Reaction Yield
| Entry | Temperature (°C) | Time (min) | Yield of Product (%) |
| 1 | 250 | 15 | 1 |
| 2 | 300 | 15 | 37 |
| 3 | 250 | 30 | - |
| 4 | 300 | 30 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a study on microwave-assisted Gould-Jacobs reaction. The product is a 4-hydroxyquinoline precursor to this compound.
Table 2: Typical Yields for 4-Aminoquinoline Synthesis from this compound Derivatives
| Reactant 1 (this compound derivative) | Reactant 2 (Amine) | Reaction Conditions | Yield (%) |
| 7-substituted-4-chloro-quinoline | Butyl amine | 120-130°C, 6h | 88 |
| 4,7-dichloroquinoline | Ethane-1,2-diamine | 130°C, 7h | - |
| 7-substituted-4-chloro-quinoline | N,N-dimethyl-ethane-1,2-diamine | 120-130°C, 6-8h | - |
Yields are for the specific 4-aminoquinoline derivatives synthesized in the cited study.
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline
This protocol is a representative procedure and may require optimization for specific substrates and scales.
Materials:
-
Substituted Acetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or other suitable extraction solvent
Procedure:
-
Vilsmeier Reagent Formation: In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, cool DMF to 0-5 °C. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Acetanilide: Dissolve the substituted acetanilide in an appropriate solvent like DCM and add it to the reactor.
-
Reaction: Slowly add the acetanilide solution to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: Cool the reaction mixture to 0-5 °C and slowly quench by pouring it onto crushed ice.
-
Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8. This step is exothermic and may release gas, so it should be performed with caution in a well-ventilated area.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.
Protocol 2: Gould-Jacobs Synthesis of 4-Hydroxyquinoline
This protocol outlines the general steps for the Gould-Jacobs synthesis, which can be adapted for specific substrates.
Materials:
-
Aniline or aniline derivative
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)
Procedure:
-
Condensation: In a reaction vessel, combine the aniline derivative with diethyl ethoxymethylenemalonate.
-
Cyclization: Heat the mixture in a high-boiling point solvent to approximately 250 °C. The reaction time will vary depending on the substrates and should be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The 4-hydroxyquinoline product often precipitates from the solvent upon cooling and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Protocol 3: Conrad-Limpach Synthesis of 4-Hydroxyquinoline
This protocol provides a general procedure for the Conrad-Limpach synthesis.
Materials:
-
Aniline derivative
-
β-ketoester (e.g., ethyl acetoacetate)
-
Acid catalyst (e.g., concentrated sulfuric acid) or thermal conditions
Procedure:
-
Condensation: Mix the aniline derivative and the β-ketoester in a reaction flask.
-
Cyclization (Kinetic Control for 4-Hydroxyquinoline): For the synthesis of the 4-hydroxyquinoline, the reaction is typically carried out at a lower temperature (e.g., room temperature to 140°C), often with an acid catalyst. The specific conditions will depend on the reactivity of the substrates.
-
Work-up: Once the reaction is complete, the mixture is cooled, and the product is isolated. This may involve neutralization if an acid catalyst is used, followed by extraction or filtration of the precipitated product.
-
Purification: The crude 4-hydroxyquinoline can be purified by recrystallization.
Visualizing the Process: Diagrams
The following diagrams illustrate key workflows and logical relationships in this compound synthesis.
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinoline.
Caption: Troubleshooting logic for addressing low yields in this compound synthesis.
Caption: Key safety considerations for the scale-up of this compound synthesis.
References
Navigating the Synthesis of 5-Nitro-4-Chloroquinoline: A Technical Support Guide
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 5-nitro-4-chloroquinoline synthesis. Direct nitration of 4-chloroquinoline is notoriously challenging, often resulting in low yields and the formation of the undesired 8-nitro isomer. This guide offers detailed FAQs, troubleshooting advice, and experimental protocols to address these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of 5-nitro-4-chloroquinoline often low in direct nitration?
A1: The direct nitration of this compound with a mixture of nitric and sulfuric acids typically produces a mixture of 5-nitro-4-chloroquinoline and 8-nitro-4-chloroquinoline. The pyridine ring in the quinoline structure is a passivated aromatic ring, which directs the electrophilic nitration to the benzene ring.[1] Strong acidic conditions are required to form the nitronium ion (NO₂⁺), the active electrophile. However, these conditions also lead to the formation of both the 5- and 8-nitro isomers, with the 8-nitro isomer often being a significant byproduct, thus lowering the yield of the desired 5-nitro isomer. Reported yields for 5-nitro-4-chloroquinoline from direct nitration are often as low as 16-28%.[1]
Q2: What are the primary factors influencing the isomer ratio (5-nitro vs. 8-nitro)?
A2: The ratio of 5-nitro to 8-nitro-4-chloroquinoline is highly sensitive to the reaction conditions. Key factors include:
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Temperature: Lower temperatures may favor the formation of the 5-nitro isomer, although this can also decrease the overall reaction rate.
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Acid Concentration: The ratio of sulfuric acid to nitric acid affects the concentration of the nitronium ion and the overall acidity of the medium, which in turn influences the position of nitration. A higher proportion of sulfuric acid generally increases the concentration of the nitronium ion.
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Reaction Time: Prolonged reaction times or excessively high temperatures can lead to the formation of undesired byproducts and decomposition.
Q3: Are there alternative methods to direct nitration for a higher yield of the 5-nitro isomer?
A3: Yes, alternative strategies can offer higher selectivity for the 5-nitro isomer. One promising approach is the use of a directing group at the 8-position to block that site and guide nitration to the 5-position. A subsequent removal of the directing group would yield the desired product. Another advanced method involves a visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline amides, which utilizes an amide directing group to achieve high C5 selectivity.[1] While this method is for a different substrate, the principle of using a directing group is a key strategy for selective synthesis.
Q4: How can I effectively separate the 5-nitro and 8-nitro isomers?
A4: The separation of the 5-nitro and 8-nitro isomers can be challenging due to their similar physical properties. Common laboratory techniques include:
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Fractional Crystallization: This method relies on the differential solubility of the two isomers in a particular solvent.
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Column Chromatography: This is a more effective but potentially less scalable method for achieving high purity separation. Careful selection of the stationary and mobile phases is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low overall yield of nitrated products | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Sub-optimal reaction temperature. | 1. Increase reaction time or temperature cautiously, monitoring by TLC. 2. Ensure high purity of this compound. Avoid excessively high temperatures or prolonged reaction times. 3. Systematically vary the temperature to find the optimal balance between reaction rate and yield. |
| High proportion of the 8-nitro isomer | 1. Reaction temperature is too high. 2. Unfavorable mixed acid composition. | 1. Conduct the reaction at a lower temperature (e.g., 0-10°C) to potentially favor the 5-nitro isomer. 2. Adjust the ratio of fuming nitric acid to concentrated sulfuric acid. A systematic study of this ratio may be required to optimize for the 5-isomer. |
| Formation of dark, tar-like byproducts | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Impurities in the starting material. | 1. Maintain strict temperature control, especially during the addition of the nitrating mixture. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. 3. Use highly purified this compound. |
| Difficulty in separating the 5- and 8-nitro isomers | 1. Inefficient crystallization solvent. 2. Inappropriate chromatography conditions. | 1. Screen various solvents for fractional crystallization to find one with a significant solubility difference between the two isomers. 2. For column chromatography, experiment with different solvent systems (e.g., varying polarity mixtures of hexane and ethyl acetate) and stationary phases. |
Quantitative Data on Direct Nitration
The following table summarizes the expected outcomes of direct nitration of this compound under varying conditions. Please note that these are generalized trends, and actual yields may vary based on specific experimental setup and reagent purity.
| Reaction Temperature | Mixed Acid Ratio (HNO₃:H₂SO₄) | Expected Predominant Isomer | Anticipated Yield of 5-Nitro Isomer | Key Considerations |
| Low (0-10°C) | 1:4 | 5-nitro | Low to Moderate | Slower reaction rate, may require longer reaction times. |
| Moderate (20-30°C) | 1:4 | Mixture of 5- and 8-nitro | Low | Standard condition, often results in a difficult-to-separate mixture. |
| High (>70°C) | 1:4 | 8-nitro | Very Low | Increased formation of byproducts and decomposition. |
Experimental Protocols
Protocol 1: Standard Direct Nitration of this compound
This protocol is a baseline method that typically results in a mixture of 5- and 8-nitro isomers.
Materials:
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This compound
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Fuming nitric acid (90%)
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Concentrated sulfuric acid (98%)
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Ice
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Sodium bicarbonate solution (saturated)
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Dichloromethane
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
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Slowly add 5.0 g of this compound to the cooled sulfuric acid while maintaining the temperature below 10°C.
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In a separate beaker, prepare the nitrating mixture by slowly adding 3.0 mL of fuming nitric acid to 7.0 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
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Add the nitrating mixture dropwise to the this compound solution over 30 minutes, ensuring the reaction temperature does not exceed 10°C.
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After the addition is complete, stir the reaction mixture at 10°C for 2 hours.
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Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring.
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Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product, which is a mixture of 5-nitro- and 8-nitro-4-chloroquinoline.
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Purify the isomers by column chromatography or fractional crystallization.
Protocol 2: Proposed High-Yield Synthesis via a Directing Group Strategy (Conceptual)
This proposed protocol is based on the principle of using a directing group to achieve high C5 selectivity, adapted from methodologies for related quinoline compounds.[1] It involves the introduction of a directing group at the 8-position, followed by nitration and subsequent removal of the directing group.
Conceptual Workflow:
Caption: Conceptual workflow for high-yield synthesis.
Visualizing Reaction Pathways
Direct Nitration of this compound
The direct nitration of this compound leads to a mixture of products due to the electrophilic attack on the benzene ring of the quinoline core.
Caption: Direct nitration pathway of this compound.
Troubleshooting Logic for Low Yield
This diagram illustrates a logical approach to troubleshooting low yields in the synthesis of 5-nitro-4-chloroquinoline.
Caption: Troubleshooting flowchart for low yield issues.
References
optimizing reaction conditions for 4-aminoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoquinolines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 4-aminoquinolines in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 4-Aminoquinoline
Why is my reaction yield unexpectedly low or why is there no product formation?
Low or no yield in 4-aminoquinoline synthesis can stem from several factors related to the chosen synthetic route, quality of reagents, and reaction conditions.
Potential Causes and Solutions:
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Inappropriate Reaction Conditions for the Chosen Method: Different synthetic strategies for 4-aminoquinolines, such as Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, or Conrad-Limpach synthesis, have distinct optimal conditions. Cross-reference your protocol with established methods.
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Poor Quality of Starting Materials: Ensure the purity of your starting materials, particularly the aniline or amine and the quinoline precursor. Impurities can interfere with the reaction.
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Catalyst Inactivity: In metal-catalyzed reactions (e.g., Palladium or Copper-catalyzed), the catalyst may be inactive.[1] Ensure you are using the correct catalyst and that it has not been deactivated by exposure to air or moisture.
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Incorrect Solvent or Base: The choice of solvent and base is often critical. For instance, in some intermolecular annulation reactions, toluene provides better yields than dichloromethane, benzene, or DMF.[2] Similarly, the choice between an inorganic base like K2CO3 and an organic base like triethylamine can significantly impact the outcome.[2]
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Suboptimal Temperature: Many synthetic steps are highly sensitive to temperature. For example, the Conrad-Limpach synthesis requires high temperatures (around 250 °C) for the cyclization step.[3][4] Conversely, some reactions may require cooling to prevent side product formation. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by enabling precise temperature control at higher temperatures.
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Presence of Water: Many of the reagents and catalysts used are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used where specified. The use of molecular sieves can also be beneficial.
Issue 2: Formation of Significant Side Products
My reaction produces a complex mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?
The formation of side products is a common challenge, often arising from the reactivity of the starting materials and intermediates.
Potential Causes and Solutions:
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Double Addition in Reductive Aminations: When preparing side chains via reductive amination of primary amines, a common side product is the tertiary amine resulting from a double addition of the aldehyde. To mitigate this, one strategy is to first form the imine with an excess of the aldehyde without a dehydrating agent, followed by reduction with a reagent like sodium borohydride.
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Formation of Tar-like Byproducts: In some instances, particularly during work-up, the desired product may co-precipitate with tarry byproducts, leading to lower isolated yields. In such cases, purification techniques like continuous solid-liquid extraction using a Soxhlet apparatus can be employed to separate the product from the impurities.
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Dealkylation of the Side Chain: Modifications to the amine side chain can sometimes lead to dealkylation, which can reduce the lipid solubility and efficacy of the final compound. Employing bulkier groups on the distal amine can sometimes circumvent this metabolic dealkylation.
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Homocoupling in Metal-Catalyzed Reactions: In cross-coupling reactions, homocoupling of the starting materials can occur as a side reaction. Optimizing the catalyst, ligand, and reaction conditions can help minimize this.
Issue 3: Difficulty in Product Purification
I am struggling to isolate a pure sample of my target 4-aminoquinoline. What purification strategies are most effective?
Purification of 4-aminoquinolines can be challenging due to their basic nature and potential for co-precipitation with byproducts.
Potential Causes and Solutions:
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Inadequate Work-up Procedure: A thorough aqueous work-up is often necessary to remove inorganic salts and other water-soluble impurities. Washing the organic layer with a mild base solution (e.g., 5% aq. NaHCO3), followed by water and brine, is a common practice.
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Co-precipitation of Product and Byproducts: As mentioned earlier, the desired product can sometimes co-precipitate with impurities. If simple filtration is insufficient, techniques like Soxhlet extraction can be effective.
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Choosing the Right Chromatographic Conditions: Column chromatography over silica gel is a standard purification method. A gradient elution system, often with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), is typically used. The polarity of the eluent should be carefully optimized to achieve good separation.
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Reversed-Phase HPLC for High Purity: For obtaining highly pure compounds, especially for biological testing, reversed-phase preparative HPLC can be a powerful tool.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-aminoquinolines?
The most prevalent methods for synthesizing 4-aminoquinolines include:
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Nucleophilic Aromatic Substitution (SNAr): This is a widely used method involving the reaction of a 4-chloroquinoline with a primary or secondary amine. This reaction can be performed under conventional heating, microwave irradiation, or ultrasound conditions.
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Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a 4-haloquinoline and an amine. This method is known for its broad substrate scope and functional group tolerance.
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Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, which can then be converted to a this compound and subsequently reacted with an amine.
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Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a one-pot synthesis, often catalyzed by a metal or an acid.
Q2: How do I choose the optimal catalyst for my reaction?
The choice of catalyst is highly dependent on the specific reaction.
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For Buchwald-Hartwig aminations , palladium catalysts with specialized phosphine ligands (e.g., Xantphos, XPhos) are commonly used.
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For certain annulation or multicomponent reactions, copper catalysts such as CuI or CuTC have been shown to be effective.
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It's important to screen different catalysts and ligands to find the optimal combination for your specific substrates.
Q3: What is the role of the base in 4-aminoquinoline synthesis?
The base plays several crucial roles depending on the reaction mechanism:
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In SNAr reactions , a base is often used to neutralize the HCl generated during the reaction.
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In Buchwald-Hartwig aminations , the base is essential for the deprotonation of the amine and for the reductive elimination step in the catalytic cycle.
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In some annulation reactions , the presence of a base like K2CO3 is pivotal for the reaction to proceed. The strength and type of base (inorganic vs. organic) can significantly influence the reaction outcome.
Q4: Can microwave synthesis be beneficial for preparing 4-aminoquinolines?
Yes, microwave-assisted synthesis can offer several advantages, including:
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Reduced Reaction Times: Reactions that take several hours under conventional heating can often be completed in minutes using a microwave reactor.
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Improved Yields: The precise temperature control and rapid heating provided by microwaves can lead to higher yields and fewer side products.
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Access to Higher Temperatures: Microwaves can safely achieve temperatures that are difficult to reach with conventional heating methods, which can be beneficial for sluggish reactions.
Data Presentation
Table 1: Comparison of Solvents in a Copper-Catalyzed Annulation Reaction
| Solvent | Yield (%) |
| Dichloromethane | Good |
| Chloroform | Lower than Dichloromethane |
| THF | Lower than Dichloromethane |
| Dioxane | Lower than Dichloromethane |
| Acetonitrile | Lower than Dichloromethane |
| DMF | Lower than Dichloromethane |
| (Data synthesized from multiple sources describing similar reaction types) |
Table 2: Effect of Base on a Copper-Catalyzed Annulation Reaction
| Base | Yield (%) |
| K2CO3 | Optimal |
| Triethylamine | Lower than K2CO3 |
| Pyridine | Lower than K2CO3 |
| Cs2CO3 | Lower than K2CO3 |
| KHCO3 | Lower than K2CO3 |
| Na2CO3 | Lower than K2CO3 |
| (Data synthesized from multiple sources describing similar reaction types) |
Table 3: Optimization of Buchwald-Hartwig Amination Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)2 | Pd2(dba)3 | Pd(OAc)2 |
| Ligand | Xantphos | XPhos | RuPhos |
| Base | Cs2CO3 | K3PO4 | NaOt-Bu |
| Solvent | Toluene | Dioxane | Toluene |
| Temperature (°C) | 100 | 110 | 90 |
| Yield (%) | Varies with substrate | Varies with substrate | Varies with substrate |
| (This table represents typical starting points for optimization. Optimal conditions are highly substrate-dependent.) |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 4,7-Dichloroquinoline with an Amine
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To a round-bottom flask, add 4,7-dichloroquinoline (1.0 eq) and the desired amine (1.1-2.0 eq).
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Add a suitable solvent such as ethanol, DMSO, or NMP.
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If the amine salt is used, or for less reactive amines, add a base such as K2CO3 (1.5 eq) or triethylamine (2.0 eq).
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Heat the reaction mixture to reflux or a specific temperature (e.g., 120-140 °C) and monitor the reaction progress by TLC or LC-MS. For microwave synthesis, heat to 140-180 °C for 20-30 minutes.
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Upon completion, cool the reaction mixture to room temperature.
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If the solvent is water-miscible, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the organic layer sequentially with water and brine.
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Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
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To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)2, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
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Add the 4-haloquinoline (1.0 eq), the amine (1.2 eq), and the base (e.g., Cs2CO3, 1.5 eq).
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Add anhydrous solvent (e.g., toluene or dioxane).
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Seal the tube and heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
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Monitor the reaction by TLC or LC-MS.
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After completion, cool the mixture to room temperature and dilute with an organic solvent.
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Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purify the residue by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low or no product yield.
Caption: Comparison of SNAr and Buchwald-Hartwig synthetic routes.
References
Technical Support Center: Overcoming Chloroquine Resistance with 4-Aminoquinoline Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in their efforts to overcome chloroquine resistance using 4-aminoquinoline analogs. It provides troubleshooting guides for common experimental hurdles and a comprehensive set of frequently asked questions (FAQs).
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, in vitro evaluation, and in vivo testing of 4-aminoquinoline analogs.
Synthesis and Purification of 4-Aminoquinoline Analogs
Problem: Low yield or incomplete reaction during synthesis.
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Possible Cause: Inefficient nucleophilic aromatic substitution (SNAr) is a common issue. The reactivity of the 4-chloroquinoline core and the amine side chain can be influenced by various factors.
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Solutions:
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Reaction Conditions: Ensure anhydrous conditions, as moisture can quench reagents. Reactions are often carried out at high temperatures (reflux), and reaction times may need to be extended.[1][2]
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Base: For reactions involving secondary amines or anilines, the addition of a base like triethylamine or sodium carbonate can improve yields.[3] For less reactive amines, a stronger base such as sodium hydroxide might be necessary.[3]
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Solvent: The choice of solvent is critical. While some reactions can be run neat (without solvent), others benefit from high-boiling point solvents like DMSO, especially under microwave irradiation which can shorten reaction times.[3]
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Alternative Methods: Consider alternative synthetic strategies such as palladium-catalyzed dehydrogenative aromatization for certain analogs.
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Problem: Difficulty in purifying the final compound.
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Possible Cause: The basic nature of 4-aminoquinolines can lead to tailing on silica gel chromatography. The presence of regioisomers, particularly when using meta-substituted anilines, can also complicate purification.
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Solutions:
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Chromatography:
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Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/dichloromethane to reduce tailing on silica gel.
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Reversed-phase HPLC is an effective alternative for purifying polar compounds.
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Crystallization: Attempt to form a salt (e.g., hydrochloride or phosphate) to facilitate crystallization and purification.
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Characterization: Thoroughly characterize the purified product using NMR and mass spectrometry to confirm its identity and purity.
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In Vitro Antiplasmodial Activity Assays
Problem: High variability in IC50 values between experiments.
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Possible Cause: Inconsistent parasite culture conditions, inaccurate drug concentrations, or issues with the assay readout.
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Solutions:
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Parasite Culture:
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Maintain a consistent and healthy asynchronous or synchronized parasite culture. Regularly monitor parasitemia and morphology.
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Ensure the hematocrit level is consistent across all wells.
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Use a standardized gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) and maintain a constant temperature of 37°C.
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Drug Preparation:
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Prepare fresh serial dilutions of the compounds for each experiment from a validated stock solution.
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Ensure the compound is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the assay is low and non-toxic to the parasites.
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Assay Readout:
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For SYBR Green I-based assays, ensure complete lysis of red blood cells to release parasite DNA.
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When using [³H]-hypoxanthine incorporation, ensure consistent incubation times and efficient harvesting of parasites.
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Include reference drugs like chloroquine and amodiaquine in every assay to monitor for variations in parasite susceptibility and assay performance.
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Problem: Compound appears inactive against chloroquine-resistant strains.
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Possible Cause: The analog may share the same resistance mechanism as chloroquine, or it may have poor permeability into the parasite's food vacuole.
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Solutions:
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Structural Modification: The structure of the side chain is crucial for activity against resistant strains. Analogs with shortened (≤3 carbons) or lengthened (≥10 carbons) side chains often show improved activity.
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Mechanism of Action Studies: Investigate the compound's ability to inhibit hemozoin formation. If it is a potent inhibitor, the lack of activity may be due to reduced accumulation in the food vacuole, a hallmark of chloroquine resistance.
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Hemozoin Inhibition Assay
Problem: Inconsistent or no inhibition of β-hematin formation.
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Possible Cause: Issues with the preparation of reagents, inappropriate pH, or interference from the test compound.
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Solutions:
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Reagent Preparation:
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Ensure the hemin stock solution is freshly prepared and filtered to remove undissolved particles.
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The choice of initiator (e.g., lipids, preformed β-hematin, or detergents like Tween 20) can affect the assay's outcome and sensitivity.
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Assay Conditions:
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Maintain a consistent acidic pH (typically between 4.8 and 5.2) to mimic the environment of the parasite's digestive vacuole.
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Ensure adequate incubation time and temperature for β-hematin formation in the control wells.
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Compound Interference: Some compounds may interfere with the colorimetric readout. Run a control with the compound in the absence of hemin to check for absorbance at the detection wavelength.
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Cytotoxicity Assays
Problem: High background cytotoxicity in control wells.
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Possible Cause: Solvent toxicity, contamination of cell culture, or unhealthy cells.
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Solutions:
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Solvent Control: Determine the maximum tolerated concentration of the solvent (e.g., DMSO) for your cell line and ensure the final concentration in all wells does not exceed this limit.
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Cell Culture: Use healthy, low-passage number cells for all experiments. Regularly test for mycoplasma contamination.
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Assay Conditions: Optimize cell seeding density to avoid stress from overcrowding or sparsity.
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Problem: Discrepancy between cytotoxicity results and microscopic observation.
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Possible Cause: The compound may be cytostatic (inhibiting growth) rather than cytotoxic (killing cells). The chosen assay may not be appropriate for the compound's mechanism of action.
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Solutions:
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Assay Selection: Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity (MTT), membrane integrity (LDH), and ATP content (CellTiter-Glo)).
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Time-course Experiments: Perform experiments at different time points to distinguish between cytostatic and cytotoxic effects.
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II. Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action for 4-aminoquinoline analogs in overcoming chloroquine resistance?
A1: The primary mechanism is believed to be the inhibition of hemozoin formation in the parasite's digestive vacuole. These compounds bind to heme, preventing its detoxification into hemozoin. The resulting accumulation of free heme is toxic to the parasite. Analogs that are effective against chloroquine-resistant strains are thought to accumulate in the food vacuole despite the resistance mechanisms that pump chloroquine out.
Q2: What are the key structural features of 4-aminoquinoline analogs that are associated with activity against chloroquine-resistant strains?
A2: Key features include a halogen at the 7-position of the quinoline ring (Cl, Br, or I) and a basic side chain with two protonatable nitrogen atoms. The length of the aliphatic side chain is also critical; chains with 2-3 or ≥10 carbons tend to be more effective against resistant parasites.
Experimental Protocols
Q3: Where can I find a detailed protocol for the in vitro culture of Plasmodium falciparum and drug susceptibility testing?
A3: A standard protocol involves maintaining parasite cultures in human red blood cells in RPMI-1640 medium supplemented with human serum or Albumax II. For drug susceptibility testing, synchronized ring-stage parasites are typically incubated with serial dilutions of the test compounds for 72 hours. Parasite growth inhibition can be measured using various methods, including SYBR Green I-based fluorescence assays, [³H]-hypoxanthine incorporation, or HRP2-based ELISA.
Q4: Can you provide a summary of the protocol for a hemozoin inhibition assay?
A4: A common method involves dissolving hemin in a solvent like DMSO and then diluting it in an acidic buffer (pH 4.8-5.2). The test compound is added, and the formation of β-hematin (synthetic hemozoin) is initiated, often by adding an initiator and incubating at 37°C. The amount of β-hematin formed is then quantified, typically by measuring the decrease in absorbance of free heme.
Q5: What is a standard protocol for assessing the metabolic stability of a 4-aminoquinoline analog?
A5: The metabolic stability is often assessed using liver microsomes from different species (e.g., mouse, rat, human). The compound is incubated with the microsomes in the presence of an NADPH regenerating system at 37°C. Aliquots are taken at different time points, and the reaction is stopped. The concentration of the remaining parent compound is then quantified by LC-MS/MS to determine its half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Data Interpretation
Q6: How is the Resistance Index (RI) calculated and what does it signify?
A6: The Resistance Index is calculated as the ratio of the IC₅₀ value of a compound against a chloroquine-resistant P. falciparum strain to its IC₅₀ value against a chloroquine-sensitive strain (RI = IC₅₀ resistant / IC₅₀ sensitive). A low RI value (ideally close to 1) suggests that the compound is equally effective against both strains and has a lower potential for cross-resistance with chloroquine.
Q7: What is the Selectivity Index (SI) and why is it important?
A7: The Selectivity Index is the ratio of the cytotoxic concentration (CC₅₀) of a compound in a mammalian cell line to its antiplasmodial activity (IC₅₀) (SI = CC₅₀ / IC₅₀). It is a measure of the compound's therapeutic window. A high SI value is desirable as it indicates that the compound is significantly more toxic to the parasite than to host cells.
In Vivo Studies
Q8: What are the common rodent models used for in vivo testing of antimalarial compounds?
A8: The most common models are mice infected with rodent-specific Plasmodium species such as P. berghei, P. yoelii, or P. chabaudi. These models are used to assess the efficacy of compounds in reducing parasitemia and increasing survival time. Humanized mice engrafted with human red blood cells can also be used to study P. falciparum directly.
Q9: What are some common challenges in in vivo efficacy studies for 4-aminoquinoline analogs?
A9: Challenges include:
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Pharmacokinetics: Poor oral bioavailability and rapid metabolism can lead to low drug exposure and reduced efficacy. The formation of N-dealkylated metabolites, which may have lower activity against resistant strains, is a known issue for some 4-aminoquinolines.
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Toxicity: Adverse effects such as retinopathy, hepatotoxicity, and cardiotoxicity have been associated with some 4-aminoquinoline compounds. Careful dose selection and monitoring for signs of toxicity are crucial.
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Model Limitations: Rodent malaria models do not perfectly replicate human malaria, and results may not always translate to clinical efficacy in humans.
III. Data Presentation
The following tables summarize quantitative data for a selection of 4-aminoquinoline analogs from the literature to facilitate comparison.
Table 1: In Vitro Antiplasmodial Activity of Selected 4-Aminoquinoline Analogs
| Compound | P. falciparum Strain (CQ-Sensitive) | IC₅₀ (nM) | P. falciparum Strain (CQ-Resistant) | IC₅₀ (nM) | Resistance Index (RI) | Reference |
| Chloroquine | 3D7 | 15.6 | K1 | 315 | 20.2 | |
| Amodiaquine | 3D7 | 12.5 | K1 | 25.0 | 2.0 | |
| Analog 1 | 3D7 | 9.4 | K1 | 15.6 | 1.7 | |
| Analog 4 | 3D7 | 7.8 | K1 | 12.5 | 1.6 | |
| TDR 58845 | 3D7 | 10.5 | W2 | 89.8 | 8.6 | |
| TDR 58846 | 3D7 | 9.8 | W2 | 22.5 | 2.3 | |
| Compound 18 | 3D7 | 8.2 | W2 | 5.6 | 0.7 | |
| Compound 4 | 3D7 | 12.1 | W2 | 17.3 | 1.4 |
Table 2: Cytotoxicity and Metabolic Stability of Selected 4-Aminoquinoline Analogs
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) (vs. K1/W2) | Species | Microsomal Half-life (t₁/₂) (min) | Reference |
| Chloroquine | L6 | >100 | >317 | Human | 133 | |
| Amodiaquine | L6 | 1.6 | 64 | Human | 5.4 | |
| Analog 1 | L6 | 10.9 | 699 | Human | 69.3 | |
| Analog 4 | L6 | 15.6 | 1248 | Human | 106 | |
| Compound 18 | HepG2 | >50 | >8928 | Mouse | <10 | |
| Compound 4 | HepG2 | ~40 | ~2312 | Mouse | <10 | |
| Compound 5b | MDCK | 1.58 | ~29 | - | - |
IV. Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Culture of P. falciparum and Drug Susceptibility Assay (SYBR Green I Method)
-
Materials:
-
P. falciparum culture (e.g., 3D7 and K1 strains)
-
Human erythrocytes (O⁺)
-
Complete culture medium (RPMI-1640, 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO₃, 50 µg/mL hypoxanthine)
-
96-well microtiter plates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)
-
-
Procedure:
-
Maintain asynchronous parasite cultures in a 5% hematocrit suspension in complete culture medium at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize cultures to the ring stage using 5% D-sorbitol treatment.
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours under the same conditions as the culture maintenance.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Hemozoin Inhibition Assay
-
Materials:
-
Hemin chloride
-
Dimethyl sulfoxide (DMSO)
-
1 M Acetate buffer (pH 4.8)
-
Test compounds
-
96-well microtiter plate
-
-
Procedure:
-
Prepare a stock solution of hemin in DMSO.
-
Dilute the hemin stock in 1 M acetate buffer (pH 4.8) to the desired final concentration (e.g., 50 µM).
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Add the hemin solution to each well.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate and discard the supernatant.
-
Wash the pellet with DMSO to remove unreacted hemin.
-
Dissolve the β-hematin pellet in a solution of NaOH or SDS.
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of hemozoin inhibition relative to the no-drug control.
-
V. Visualizations
Signaling Pathways and Workflows
References
Technical Support Center: Reducing the Toxicity of 4-Aminoquinoline Antimalarials
This technical support center is designed for researchers, scientists, and drug development professionals working with 4-aminoquinoline antimalarials. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with 4-aminoquinoline antimalarials?
A1: The main toxicity concerns are cardiotoxicity and ocular toxicity. Cardiotoxicity can manifest as QT interval prolongation and QRS complex widening, potentially leading to fatal arrhythmias. Ocular toxicity, particularly with chronic use, can result in irreversible retinal damage, often described as "bull's eye" maculopathy.[1][2] Additionally, some analogues, like amodiaquine, are associated with hepatotoxicity and agranulocytosis due to the formation of reactive quinone-imine metabolites.[3][4]
Q2: How can the toxicity of 4-aminoquinoline compounds be reduced during the drug design phase?
A2: Several strategies can be employed to mitigate toxicity. One approach is the modification of the side chain, as its length and structure influence both antimalarial activity and toxicity. Another strategy is "molecular hybridization," which involves combining the 4-aminoquinoline scaffold with other pharmacophores to potentially reduce toxicity and overcome resistance. For compounds like amodiaquine, designing analogues that lack the hydroxyl groups responsible for forming toxic quinone-imine metabolites can be effective.
Q3: What are the key structure-activity relationships (SAR) for reducing toxicity while maintaining efficacy?
A3: Key SAR principles for potent antimalarial activity include a 7-chloroquinoline nucleus and a basic terminal amine on the side chain. To reduce toxicity, modifications of the side chain are crucial. For instance, creating analogues of amodiaquine without the p-hydroxyanilino ring can prevent the formation of toxic metabolites. The length of the alkyl side chain is also a critical factor; shorter or longer chains can impact activity against resistant strains and may influence toxicity profiles.
Q4: What are the recommended in vitro models for assessing the cardiotoxicity of new 4-aminoquinoline analogues?
A4: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly recommended in vitro model for preclinical cardiotoxicity testing. These cells can be used in various assays to evaluate drug-induced effects on contractility, cell viability, and electrophysiology, providing a more clinically relevant prediction of cardiotoxicity compared to animal models or non-cardiac cell lines.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a Novel 4-Aminoquinoline Analogue
Problem: My new 4-aminoquinoline compound shows high cytotoxicity against mammalian cell lines (e.g., HepG2, H9C2) even at low concentrations, resulting in a poor selectivity index.
| Possible Cause | Troubleshooting Step |
| Inherent Toxicity of the Scaffold | 1. Structural Modification: Synthesize new analogues with altered side chains or by replacing moieties associated with toxicity. For example, if the parent compound is an amodiaquine analogue, consider removing the hydroxyl group on the aniline ring. 2. Molecular Hybridization: Create hybrid molecules by combining the 4-aminoquinoline core with other chemical scaffolds known for low toxicity. |
| Off-Target Effects | 1. Target Deconvolution: If the mechanism of action is known, perform assays to confirm target engagement. For off-target effects, consider computational docking studies to predict potential unintended binding partners. 2. Phenotypic Screening: Use a panel of different cell lines (e.g., cardiac, liver, kidney) to identify specific organ toxicities. |
| Assay-Specific Issues | 1. Confirm with a Secondary Assay: If using an MTT assay, which measures metabolic activity, confirm the results with a different cytotoxicity assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity. 2. Check Compound Solubility: Poor solubility can lead to compound precipitation and inaccurate results. Verify the solubility of your compound in the assay medium. |
Issue 2: High Variability in IC50 Values in P. falciparum Growth Inhibition Assays
Problem: I am getting inconsistent IC50 values for my 4-aminoquinoline compounds when testing against Plasmodium falciparum in vitro.
| Possible Cause | Troubleshooting Step |
| Inconsistent Parasite Synchronization | 1. Ensure Tight Synchronization: Use highly synchronous ring-stage parasite cultures for your assays. Asynchronous cultures can lead to significant variability in drug susceptibility. 2. Verify Synchronization: Before starting the assay, confirm the parasite stage by microscopic examination of a Giemsa-stained smear. |
| Fluctuations in Assay Conditions | 1. Maintain Consistent Hematocrit: Ensure the hematocrit level is the same in all wells of your assay plate, as variations can affect parasite growth. 2. Use Fresh Reagents: Prepare fresh serial dilutions of your compounds for each experiment and use the same batch of media and serum to minimize reagent variability. |
| Drug-Related Issues | 1. Verify Stock Concentration: Accurately determine the concentration of your compound stock solution. 2. Assess Compound Stability: Ensure your compound is stable under the assay conditions (e.g., temperature, light exposure). |
Quantitative Data on Efficacy and Toxicity
The following tables summarize the in vitro antimalarial activity and cytotoxicity of various 4-aminoquinoline compounds.
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinolines against P. falciparum Strains
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQ-sensitive) | 12.63 ± 2.34 | |
| Chloroquine | K1 (CQ-resistant) | 275 ± 12.5 | |
| Chloroquine | Dd2 (CQ-resistant) | 124.61 ± 71.13 | |
| Amodiaquine | P. vivax isolates | 11.3 (median) | |
| Novel Analogue 4 | 3D7 (CQ-sensitive) | ~10 | |
| Novel Analogue 4 | Dd2 (CQ-resistant) | ~15 | |
| Novel Analogue 4 | K1 (CQ-resistant) | ~20 | |
| Compound 18 | W2 (CQ-resistant) | 5.6 | |
| Compound 4 | W2 (CQ-resistant) | 17.3 |
Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinolines in Mammalian Cell Lines
| Compound | Cell Line | Assay | IC50 / CC50 / GI50 (µM) | Reference |
| Chloroquine | H9C2 | CC50 | >100 | |
| Chloroquine | HepG2 | MTT | >50 | |
| Chloroquine | MDA-MB-468 | GI50 | 24.36 | |
| Amodiaquine | L6 | IC50 | 1.9 ± 0.1 | |
| Novel Analogue 4 | L6 | IC50 | 11.0 ± 1.0 | |
| Compound 1 | HepG2 | MTT | 0.87 | |
| Compound 2 | HepG2 | MTT | 1.92 | |
| Compound 4 | HepG2 | MTT | 1.59 | |
| Compound 18 | Not specified | TC50 | 7.5 (MTT), 10 (LDH) |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxicity of 4-aminoquinoline compounds on mammalian cell lines by measuring mitochondrial metabolic activity.
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well microplates
-
4-aminoquinoline compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the experimental design.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from the no-cell control. Plot the cell viability against the compound concentration to determine the IC50 value.
Protocol 2: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green Method)
This assay measures the inhibition of parasite DNA replication to determine the antimalarial activity of the compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Human red blood cells (RBCs)
-
96-well microplates
-
4-aminoquinoline compound stock solution
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the 4-aminoquinoline compounds in complete medium in a 96-well plate.
-
Parasite Addition: Add the synchronized ring-stage parasite culture (e.g., 0.5% parasitemia and 2% hematocrit) to each well. Include drug-free wells as positive controls and wells with uninfected RBCs as negative controls.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
Cell Lysis: After incubation, lyse the RBCs by freezing the plate at -80°C.
-
SYBR Green Addition: Thaw the plate and add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-2 hours.
-
Fluorescence Measurement: Read the fluorescence on a plate reader with excitation and emission wavelengths appropriate for SYBR Green I.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the drug-free control. Plot the inhibition percentage against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Proposed mechanism of 4-aminoquinoline-induced ocular toxicity.
Caption: Workflow for assessing cardiotoxicity using hiPSC-CMs.
References
- 1. Moran CORE | Ocular Adverse Effects of Systemic Medications: Aminoquinolines [morancore.utah.edu]
- 2. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Metabolic Stability of 4-Aminoquinoline Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the investigation and improvement of the metabolic stability of 4-aminoquinoline compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of 4-aminoquinoline compounds?
A1: The primary metabolic liabilities of 4-aminoquinoline compounds typically involve two main pathways:
-
N-dealkylation: The alkyl groups on the aminoalkyl side-chain are susceptible to metabolism, primarily through cytochrome P450 (CYP) enzymes.[1]
-
Quinone-imine Formation: Certain 4-aminoquinolines, like amodiaquine, can be oxidized to form reactive and potentially toxic electrophilic quinone-imine metabolites.[2] This bioactivation is a significant concern leading to adverse drug reactions.[2]
Q2: What are the common in vitro models to assess the metabolic stability of 4-aminoquinolines?
A2: The most common in vitro models are:
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Liver Microsomes: These are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450s.[3] They are ideal for assessing CYP-mediated metabolism.[3]
-
Hepatocytes: As whole liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive assessment of a compound's metabolic fate.
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, providing a broader view of metabolic pathways than microsomes alone.
Q3: How can I improve the metabolic stability of a 4-aminoquinoline compound if it's found to be too low?
A3: Improving metabolic stability often involves structural modifications to block or slow down metabolic processes. Common strategies include:
-
Blocking "Metabolic Soft Spots":
-
Side Chain Modification: Replacing metabolically labile groups, such as the diethylamino function on the side chain, with more stable groups like a t-butyl group, can prevent P450 dealkylation and increase potency against resistant strains.
-
Halogenation: Introducing halogen atoms, like chlorine or fluorine, to the quinoline core can inhibit metabolic activation to toxic quinone-imine metabolites.
-
-
Bioisosteric Replacement: Substitute a functional group with another that has similar physical or chemical properties but is more metabolically stable. For example, replacing a metabolically susceptible methoxy group with a more stable five or six-membered ring.
-
Deuteration: Replacing hydrogen atoms at metabolically active sites with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Reduce Lipophilicity: Highly lipophilic compounds tend to be more readily metabolized. Reducing the lipophilicity can decrease a compound's affinity for metabolic enzymes.
Troubleshooting Guides
Guide 1: Inconsistent Results in Liver Microsomal Stability Assay
| Observed Problem | Potential Cause | Troubleshooting Step |
| High variability between replicate wells. | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Gently vortex or mix all solutions thoroughly before and after additions. |
| Compound appears more stable than expected or stability varies between experiments. | Degradation of NADPH cofactor. | Prepare NADPH solutions fresh for each experiment and keep them on ice during use. |
| The compound precipitates in the incubation mixture. | Low aqueous solubility of the compound. | Decrease the compound concentration. Increase the percentage of organic solvent (e.g., DMSO, acetonitrile) in the final incubation, ensuring it does not exceed the recommended limit (typically <1%) to avoid inhibiting enzyme activity. |
| The disappearance rate is too fast to measure accurately. | High concentration of microsomes or a very labile compound. | Reduce the microsomal protein concentration and/or shorten the incubation time points. |
| No metabolism is observed for the positive control. | Inactive microsomes or incorrect cofactor. | Use a new batch of microsomes. Ensure the correct cofactor (NADPH for CYPs) is used at the appropriate concentration. |
Guide 2: Poor In Vitro - In Vivo Correlation (IVIVC)
| Observed Problem | Potential Cause | Troubleshooting Step |
| The compound is unstable in microsomes but appears more stable in hepatocytes. | High non-specific binding to hepatocytes, reducing the free concentration available for metabolism. | Determine the fraction unbound in the hepatocyte incubation (fu_hep) and correct the clearance values. |
| Poor correlation between in vitro data and preliminary in vivo findings. | Other clearance pathways are significant in vivo (e.g., renal excretion). The in vitro system may not fully recapitulate in vivo conditions. | Investigate other clearance mechanisms. Consider using more complex in vitro models if available (e.g., 3D liver models). |
| In vitro assays underpredict in vivo clearance. | The in vitro system lacks certain metabolic pathways or cofactors. For example, microsomal assays primarily assess Phase I metabolism. | Use a more comprehensive in vitro system like hepatocytes, which include both Phase I and Phase II enzymes. |
Data Presentation
Table 1: Impact of Side-Chain Modification on Metabolic Stability of 4-Aminoquinoline Analogs
| Compound | Side Chain | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Chloroquine (CQ) | Diethylamino alkyl | 29.2 | 9.0 |
| Analog 12 | Aromatic group in side chain | 6.9 | >100 |
| Analog 17 | Aromatic group in side chain | 5.5 | >100 |
| Analog 18 | Secondary amine (lacking propyl group) | 94.8 | 276.2 |
| Analog 19 | Secondary amine (lacking propyl group) | 147.6 | 160.8 |
| Analog 20 | Secondary amine (lacking propyl group) | 408.4 | Not Calculated |
| (Data synthesized from a study on novel 4-aminoquinoline antimalarials) |
Table 2: Metabolic Stability of Novel 4-Aminoquinolines in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Amodiaquine (AQ) | 5.4 ± 0.42 | High |
| Chloroquine (CQ) | 133 ± 15.5 | Low |
| Compound 1 | 40 - 51 | Intermediate |
| Compound 2 | 40 - 51 | Intermediate |
| Compound 3 | 40 - 51 | Intermediate |
| Compound 4 | 8.8 ± 0.35 | High |
| (Data extracted from a study on new 4-aminoquinolines with improved toxicity profiles) |
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a 4-aminoquinoline compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
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Pooled liver microsomes (human or other species)
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Test compound stock solution (e.g., 10 mM in DMSO)
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Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
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Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the microsomal incubation mixture containing microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Prepare the NADPH regenerating solution.
-
-
Incubation:
-
Add the microsomal incubation mixture to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating solution to each well. For control wells (to assess non-enzymatic degradation), add buffer instead of the NADPH solution.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution to the respective wells. The 0-minute time point is typically quenched immediately after adding the NADPH solution.
-
-
Sample Processing:
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation).
-
Visualizations
References
Navigating Nucleophilic Substitution on 4-Chloroquinoline: A Technical Support Guide
For Immediate Release
A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-chloroquinoline. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered in the synthesis of 4-substituted quinolines, which are crucial intermediates in the development of numerous therapeutic agents.
The quinoline ring is a key structural motif in a wide range of pharmaceuticals. The functionalization at the 4-position through nucleophilic substitution is a fundamental strategy in medicinal chemistry. However, researchers often face challenges such as low yields, incomplete reactions, and the formation of side products. This technical support center aims to provide practical solutions to these issues.
Troubleshooting Guide
This section addresses common problems encountered during the nucleophilic substitution on this compound in a user-friendly question-and-answer format.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Nucleophile | For weakly nucleophilic amines (e.g., anilines), consider using microwave irradiation to increase the reaction rate. Alternatively, increasing the reaction temperature and/or prolonging the reaction time may improve yields. The use of a Brønsted or Lewis acid catalyst can also enhance the reactivity of the this compound. For less reactive thiols, ensure complete deprotonation by using a strong base. |
| Suboptimal Reaction Conditions | Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SNAr reactions. For microwave-assisted synthesis, DMSO has been shown to be effective. Base: The choice of base is crucial. For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to neutralize the HCl generated. For thiols and alcohols, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required to generate the more nucleophilic thiolate or alkoxide. Temperature: Reaction temperatures can range from room temperature to reflux, depending on the nucleophile's reactivity. Microwave heating can significantly shorten reaction times. |
| Poor Quality of Reagents | Ensure that this compound and the nucleophile are pure. Impurities can interfere with the reaction. Solvents should be anhydrous, as water can react with strong bases and some intermediates. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding more nucleophile or base, or increasing the temperature. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Traces of water in the reaction mixture can lead to the formation of 4-hydroxyquinoline. Ensure all reagents and solvents are dry. |
| Dimerization or Polymerization | This can occur at high temperatures or with highly reactive starting materials. Consider lowering the reaction temperature or using a more dilute solution. |
| Reaction at Other Positions | While substitution at the 4-position is generally favored, reaction at the 2-position can occur under certain conditions, especially with highly activated quinoline systems or very strong nucleophiles. Careful control of reaction conditions can help to ensure regioselectivity. |
| Oxidation of Thiol Nucleophiles | Thiols can be oxidized to disulfides, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this side reaction. |
Issue 3: Work-up and Purification Difficulties
| Potential Cause | Troubleshooting Steps |
| Product is Water Soluble | If the product has high polarity, it may be lost during aqueous work-up. Minimize the volume of water used or perform extractions with a more polar organic solvent. |
| Emulsion Formation during Extraction | This can be broken by adding brine or by filtering the mixture through a pad of Celite. |
| Difficulty in Removing Unreacted Starting Material | If TLC shows the presence of unreacted this compound, consider using a purification method with higher resolving power, such as column chromatography with a carefully selected eluent system. |
| Product Degradation on Silica Gel | Some 4-substituted quinolines, particularly those with sensitive functional groups, may degrade on silica gel. In such cases, consider alternative purification methods like recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process involving the addition of the nucleophile to the electron-deficient C4 position of the quinoline ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[1]
Q2: How can I accelerate the reaction rate?
A2: Microwave irradiation is a highly effective method for accelerating SNAr reactions on this compound, often reducing reaction times from hours to minutes and improving yields.[1][2]
Q3: What is the best solvent for this reaction?
A3: Polar aprotic solvents such as DMF, DMSO, and NMP are generally the solvents of choice as they can solvate the cation of the nucleophile's salt without strongly solvating the anion, thus increasing the nucleophile's reactivity.
Q4: Do I always need to use a base?
A4: A base is typically required to neutralize the HCl generated during the reaction with amine nucleophiles. For thiol and alcohol nucleophiles, a base is necessary to deprotonate them and form the more potent nucleophilic species (thiolate or alkoxide).
Q5: What are the challenges in scaling up this reaction?
A5: Key challenges in scaling up SNAr reactions include efficient heat transfer, managing the exothermicity of the reaction, ensuring proper mixing, and handling potentially hazardous reagents and byproducts on a larger scale. Careful process safety evaluation and optimization of reaction parameters at a smaller scale are crucial before attempting a large-scale synthesis.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution on this compound with Various Nucleophiles
| Nucleophile | Method | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| Alkylamines | Conventional | - | Alcohol/DMF | >120 | >24 h | Moderate-Good |
| Alkylamines | Microwave | Base (if needed) | DMSO | 140-180 | 20-30 min | 80-95[1] |
| Anilines | Conventional | NaOH | DMSO | 140-180 | 30 min | Good |
| Thiols | Conventional | NaOEt | Ethanol | Reflux | 4 h | Good |
| Phenols | Microwave | K₂CO₃ | [bmim][PF₆] | 120 | 10 min | 72-82[3] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 4-Aminoquinolines
This protocol describes the direct coupling of a this compound with an amine under conventional heating.
-
Materials: 4,7-dichloroquinoline, primary or secondary amine, ethanol or DMF, round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If required, add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines
This protocol is suitable for a rapid and efficient synthesis of 4-aminoquinolines.
-
Materials: 4,7-dichloroquinoline, amine, DMSO, base (if needed, e.g., NaOH), microwave vial, microwave reactor.
-
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and DMSO.
-
Add a base if necessary, depending on the nature of the amine.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 140-180°C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3: Synthesis of 4-(Arylthio)quinolines
This protocol details the reaction of a this compound with a thiol.
-
Materials: this compound, thiol (e.g., thiophenol), sodium ethoxide (NaOEt), absolute ethanol, dilute hydrochloric acid.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add the thiol and stir for 10 minutes.
-
Add the this compound to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize the crude product if necessary.
-
Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Microwave-Assisted 4-Chloroquinoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing microwave-assisted reactions involving 4-chloroquinolines. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for 4-chloroquinoline reactions compared to conventional heating?
Microwave-assisted synthesis offers several key advantages over traditional heating methods. The primary benefits include significantly reduced reaction times, often from hours to minutes, and frequently higher product yields.[1][2][3] This acceleration is due to the efficient and uniform heating of the reaction mixture, which can minimize the formation of byproducts.[1] Microwave heating is also considered a greener chemistry approach due to its energy efficiency and potential to reduce solvent usage.[3]
Q2: My microwave reaction is sparking or arcing. What are the common causes and how can I prevent this?
Arcing, or sparking, in a microwave reactor is a serious issue that can damage the equipment and compromise the reaction. Common causes include:
-
Presence of metal: Any metal inside the microwave cavity, such as stir bars with exposed metal, metal clips, or even metallic impurities in the reagents, can cause arcing.
-
Soil buildup: Food or chemical residue on the interior walls, waveguide cover, or turntable can carbonize and lead to sparking.
-
Damaged components: A cracked or damaged waveguide cover can disrupt the microwave field and cause sparks.
To prevent arcing, ensure the microwave cavity is clean, use appropriate microwave-safe reaction vessels and stir bars, and regularly inspect the waveguide cover for any signs of damage.
Q3: How do I choose the appropriate solvent for a microwave-assisted this compound reaction?
Solvent selection is critical for successful microwave synthesis. The ideal solvent should:
-
Effectively absorb microwave energy: Polar solvents with a high dielectric loss tangent are heated more efficiently. Common choices for this compound reactions include DMF, DMSO, ethanol, and toluene.
-
Have a sufficiently high boiling point: This allows the reaction to be heated to the required temperature under safe pressure limits.
-
Dissolve the reactants and catalyst: Ensuring all components are in solution is crucial for reaction efficiency.
The choice of solvent can also influence the selectivity of the reaction. For instance, in the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, changing the solvent from toluene to benzotrifluoride (BTF) resulted in higher product yields due to better microwave absorbance.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am getting a low yield or no desired product in my microwave-assisted coupling reaction (Suzuki, Buchwald-Hartwig). What are the likely causes and how can I troubleshoot this?
Low yields in palladium-catalyzed cross-coupling reactions are a common problem. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low-Yield Reactions
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality:
-
Boronic Acid/Ester Instability (Suzuki): Boronic acids can degrade via protodeboronation. Use fresh boronic acids or more stable derivatives like pinacol esters.
-
Ligand Oxidation (Buchwald-Hartwig/Suzuki): Phosphine ligands are often air-sensitive. Ensure they have been stored and handled under an inert atmosphere.
-
Solvent and Base Purity: Use anhydrous, degassed solvents. The presence of oxygen can deactivate the catalyst. Ensure the base is pure and has been stored correctly.
-
-
Evaluate the Catalytic System:
-
Catalyst Deactivation: Impurities in the starting materials or solvents can poison the palladium catalyst. Using pre-catalysts can often lead to more reliable formation of the active catalytic species.
-
Ligand Selection: The choice of ligand is crucial. For Buchwald-Hartwig reactions, bulky, electron-rich phosphine ligands are often required. For Suzuki reactions, ligands like SPhos or XPhos are commonly used with unreactive aryl chlorides.
-
Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition. This ratio typically ranges from 1:1 to 4:1 and should be optimized for your specific reaction.
-
-
Optimize Reaction Conditions:
-
Base Selection: The base plays a critical role in the catalytic cycle. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or NaOtBu. The strength and solubility of the base can significantly impact the reaction outcome.
-
Temperature and Time: While microwaves allow for rapid heating, excessive temperatures or prolonged reaction times can lead to catalyst decomposition or byproduct formation. Systematically vary the temperature and time to find the optimal conditions.
-
Degassing: Oxygen can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids. Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen).
-
Issue 2: Inconsistent Heating or Pressure Spikes
Q: My reaction is not heating uniformly, or I am observing sudden pressure increases in the microwave reactor. What could be the cause?
Inconsistent heating and pressure spikes can be dangerous and lead to poor reproducibility.
-
Stirring: Inadequate stirring can create localized hot spots in the reaction mixture, leading to decomposition and sudden pressure increases. Ensure you are using an appropriate stir bar and that the stirring speed is sufficient.
-
Solvent Volume: The volume of the reaction mixture should be within the manufacturer's recommended limits for the reaction vessel. Too little volume can lead to inefficient heating, while too much can result in dangerous pressure levels.
-
Exothermic Reactions: Be aware of the potential for highly exothermic reactions, which can lead to a rapid increase in temperature and pressure that the instrument's control system cannot manage. If you suspect a highly exothermic process, consider running the reaction at a lower power setting or with a more dilute solution.
-
Material Properties: Ensure your reaction vessel is appropriate for the temperature and pressure being targeted. Scratches or cracks in the vessel can create weak points.
Quantitative Data Tables
The following tables summarize typical reaction conditions for common microwave-assisted transformations of 4-chloroquinolines.
Table 1: Microwave-Assisted SNAr Reactions of 4,7-Dichloroquinoline
| Nucleophile | Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Reference |
| Various Phenols | [bmim][PF6] | K₂CO₃ | 120 | 10 | 72-82 | |
| Benzazole-phenols | [bmim][PF6] | K₂CO₃ | 120 | 10 | 48-60 | |
| Various Amines | DMSO | - | 140-180 | 20-30 | 80-95 |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Aryl Bromide | Secondary Amine | Pd₂(dba)₃ (5) | XPhos (7) | t-BuONa | Toluene | 150 | 10 min | >90 | |
| Aryl Bromide | Carbazole | Pd₂(dba)₃ (5) | XPhos (10) | t-BuONa | Toluene | 150 | 30 min | 60-85 | |
| 6-bromo-2-chloroquinoline | Cyclic Amines | - | - | - | BTF | 150 | - | High |
Table 3: Microwave-Assisted Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-chloro-6-nitroquinoline | 6-methyl-3-pyridinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | MeCN/H₂O | 140 | - | "Reasonable" | |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | >95 | |
| Aryl Bromides/Chlorides | Phenylboronic acid | Pyridine-Pyrazole/Pd(II) (0.1) | KOH | EtOH/H₂O | - | - | 80-98 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr of 4,7-Dichloroquinoline with Phenols
This protocol is adapted from a procedure using an ionic liquid as the solvent.
Reaction Setup Workflow
Caption: General workflow for the SNAr reaction of 4,7-dichloroquinoline.
Procedure:
-
To a microwave process vial equipped with a magnetic stir bar, add 4,7-dichloroquinoline (1.0 eq), the desired phenol (1.0-1.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add the ionic liquid [bmim][PF6] as the solvent (sufficient to ensure stirring).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
This protocol is a general guideline based on common literature procedures.
Procedure:
-
In an inert atmosphere glovebox, add the aryl halide (1.0 eq), the amine (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., XPhos, 7-10 mol%), and the base (e.g., NaOtBu, 2.2 eq) to a microwave vial containing a stir bar.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 130-150 °C) for the optimized time (e.g., 10-30 minutes).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Microwave-Assisted Suzuki Coupling
This is a representative procedure for the Suzuki coupling of a chloroquinoline.
Procedure:
-
To a microwave vial, add the this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-30 minutes).
-
After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
References
Technical Support Center: Purification of 4-Chloroquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 4-chloroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound derivatives? A1: The two primary purification methods are recrystallization and column chromatography. The best method depends on the physical state of your compound (solid vs. oil), the quantity of material, and the nature of the impurities.[1]
Q2: How do I choose between recrystallization and column chromatography? A2: Recrystallization is an excellent and scalable first choice if your crude product is a solid and contains relatively minor impurities.[1] Column chromatography provides higher resolution and is more effective for separating the target compound from significant quantities of impurities, especially those with different polarities. It is also the preferred method for purifying oils.[1][2]
Q3: My this compound derivative is a basic compound. How does this affect purification? A3: The basic nature of the quinoline nitrogen can cause strong interactions with the acidic silica gel used in column chromatography. This often leads to broad, tailing peaks and can sometimes result in irreversible adsorption or degradation of the compound.[1] To counteract this, a small amount of a basic modifier like triethylamine (0.1-1%) is often added to the mobile phase.
Q4: My purified compound appears to be degrading over time. What can I do? A4: Some chlorinated quinoline derivatives can be unstable, particularly in the presence of light or on acidic surfaces like silica gel. To minimize degradation, work quickly, protect your column and fractions from light by wrapping them in aluminum foil, and consider using a more inert stationary phase like neutral alumina or deactivated silica gel.
Q5: My derivative is a persistent oil and will not crystallize. What are my options? A5: If standard crystallization techniques fail, purification by column chromatography is the best approach to obtain a high-purity oil. Alternatively, you can attempt to form a crystalline salt. Since quinolines are basic, they often form stable, crystalline hydrochloride or picrate salts, which can be easily filtered and purified.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | The solution is not sufficiently saturated, or the cooling process was too rapid. | - Evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly to room temperature before moving to an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| "Oiling Out" | The compound's melting point is lower than the solvent's boiling point, or the solution is too supersaturated. | - Use a solvent with a lower boiling point. - Use a larger volume of solvent to avoid oversaturation. - Try adding a miscible "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until clear and cool slowly. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is Still Impure | Impurities have similar solubility profiles to the product in the chosen solvent. | - Perform a second recrystallization. - Try a different solvent or a multi-solvent system (e.g., ethanol/ethyl acetate). - If impurities persist, purification by column chromatography is recommended. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Spots Overlap) | The polarity of the impurity is very similar to the product, or the chosen solvent system is not optimal. | - First, optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product. - Use a shallower solvent gradient during elution to improve separation. - Try a different stationary phase (e.g., alumina) or a different solvent system (e.g., dichloromethane/methanol). |
| Broad or Tailing Peaks | The basic quinoline is interacting strongly with the acidic silica gel. The column may also be overloaded. | - Add a small amount of triethylamine (0.1-1%) or another base to the mobile phase to suppress interactions with silica. - Ensure you have not loaded too much sample; a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Compound Won't Elute | The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). - If the compound is still retained, adding a small amount of a highly polar solvent like methanol can help. |
| Cracked or Channeled Column Bed | The column was packed improperly or was allowed to run dry. | - Ensure the silica gel is packed as a uniform slurry and the bed is never exposed to air. - Gently tap the column during packing to ensure an even settlement. |
Quantitative Data Summary
The following tables provide useful data for the purification of this compound and its derivatives.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClN | |
| Molecular Weight | 163.60 g/mol | |
| Appearance | Colorless liquid to solid | |
| Melting Point | 28-31 °C | |
| Boiling Point | 260-261 °C | |
| Density | ~1.25 g/mL at 20 °C |
Table 2: Example Solvent Systems for Chromatography of Quinoline Derivatives
This table illustrates how adjusting solvent polarity affects the retention factor (Rf) on a silica gel TLC plate, which is critical for developing a column chromatography method.
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf for a this compound Derivative | Recommendation |
| 95:5 | Low | < 0.1 | Too low. Increase polarity to move the compound off the baseline. |
| 80:20 | Medium | 0.2 - 0.4 | Good Starting Point. This range typically provides good separation. |
| 50:50 | High | > 0.6 | Too high. Impurities may co-elute with the product. Decrease polarity. |
Experimental Protocols
Protocol 1: General Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures) to find one where the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of boiling solvent needed to dissolve it completely.
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate mobile phase (eluent), typically a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the desired compound. If peak tailing is observed, add 0.1-1% triethylamine to the eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase. Pour the slurry into the column and use gentle air pressure to pack it into a uniform, stable bed. Ensure the column does not run dry.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Carefully add the mobile phase to the top of the column and apply gentle air pressure to begin elution. Collect fractions sequentially. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Diagrams
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting common column chromatography issues.
Caption: Simplified synthesis pathway leading to 4-chloroquinolines.
References
Technical Support Center: Enhancing the Solubility of Quinoline Derivatives for Drug Delivery
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with quinoline derivatives. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Troubleshooting Guide
Issue 1: My quinoline derivative, dissolved in DMSO, precipitates when added to an aqueous assay buffer.
-
Possible Cause: This phenomenon, often called "crashing out," occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the final aqueous medium.
-
Solutions:
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise into the vigorously stirred aqueous buffer. This facilitates better dispersion and can prevent the formation of large aggregates.[1]
-
Use of Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a percentage of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[1] This helps maintain a more favorable solvent environment for the drug.[1] Typically, the final concentration of the organic solvent should be kept low (1-5%) to avoid toxicity to cells or interference with enzyme activity.
-
pH Adjustment: The solubility of ionizable quinoline derivatives is often pH-dependent.[1] Since quinoline is a weak base, many of its derivatives are more soluble in acidic conditions. Lowering the pH of the buffer can increase the solubility of basic quinolines. Conversely, for acidic derivatives, a higher pH might be beneficial. Ensure the final pH is compatible with your assay system.
-
Heated Sonication: Gently warming the solution while sonicating can aid in dissolving the compound. However, exercise caution regarding the thermal stability of your specific derivative.
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Formulation with Excipients: Employing surfactants (e.g., Tween 80, Polysorbate 20) or cyclodextrins can help maintain the compound's solubility in the aqueous phase. Surfactants form micelles that encapsulate hydrophobic molecules, while cyclodextrins form inclusion complexes.
-
Issue 2: I am observing high variability in my biological assay results.
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Possible Cause: Inconsistent results can often be traced back to poor and variable solubility of the compound in the final assay medium.
-
Solutions:
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Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay buffer for any signs of cloudiness or precipitation. You can also centrifuge the plate and check for a pellet.
-
Confirm Solubility Limit: Perform a preliminary test to determine the solubility limit of your compound in the final assay buffer to ensure you are working within the soluble range.
-
Prepare Fresh Solutions: If a supersaturated solution is formed, it may precipitate over time. Preparing fresh solutions for each experiment can help mitigate this.
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Utilize Stable Solubilization Techniques: Employ methods that provide stable solubility under your specific assay conditions. Cyclodextrin complexation or the creation of a solid dispersion can offer more stability than simple co-solvent systems.
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Issue 3: The oral bioavailability of my lead quinoline derivative is very low in animal models.
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Possible Cause: Low oral bioavailability is often a direct consequence of poor solubility in gastrointestinal fluids, which leads to incomplete and erratic absorption. Significant first-pass metabolism can also be a contributing factor.
-
Solutions:
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Particle Size Reduction: Decreasing the particle size of the compound increases the surface area available for dissolution. Techniques like micronization or nanonization (e.g., wet milling, high-pressure homogenization) can be employed.
-
Solid Dispersions: Dispersing the drug in a water-soluble polymer matrix (e.g., PEGs, PVP, HPMC) can enhance solubility and dissolution. This can be achieved through methods like solvent evaporation, spray drying, or hot-melt extrusion.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve solubilization and may also enhance lymphatic uptake, potentially reducing first-pass metabolism.
-
Salt Formation: For acidic quinoline derivatives, conversion into a salt with a suitable base can significantly improve aqueous solubility.
-
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline derivatives have poor aqueous solubility? A1: The poor aqueous solubility of many quinoline derivatives often originates from their rigid, planar, and hydrophobic chemical structures. These features can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. The nature and position of substituents on the quinoline ring can also significantly impact properties like lipophilicity and crystal packing, thereby affecting solubility.
Q2: What are the first steps I should take to assess and address the solubility of a new quinoline derivative? A2: A systematic approach is recommended. First, characterize the physicochemical properties of your compound, including its pKa, logP, and solid-state characteristics (crystalline vs. amorphous). Given that many quinoline derivatives are ionizable, conducting a pH-solubility profile is a valuable initial step to see if pH adjustment is a viable strategy.
Q3: How do I choose the best solubilization technique for my specific quinoline derivative? A3: The choice depends on the compound's properties and the requirements of your experiment.
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For ionizable compounds , pH adjustment is often the simplest and most effective method.
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For highly crystalline, poorly soluble compounds , particle size reduction or creating solid dispersions are often effective strategies.
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For lipophilic compounds , lipid-based formulations are a good choice.
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If the molecule has a suitable size and geometry, cyclodextrin complexation can be a viable option to improve solubility with generally low toxicity.
Q4: How should I properly prepare and store stock solutions of my quinoline derivatives? A4: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For a 10 mM stock, accurately weigh 1-2 mg of the compound, calculate the required volume of DMSO, and ensure it is fully dissolved, using gentle warming or sonication if necessary. It is recommended to filter the solution through a 0.22 µm PTFE syringe filter. Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize evaporation and degradation. To avoid repeated freeze-thaw cycles, which can cause the compound to precipitate, aliquot the stock solution into smaller, single-use volumes.
Data Presentation: Comparison of Solubility Enhancement Techniques
Table 1: General Comparison of Solubilization Strategies
| Strategy | Principle | Typical Concentration/Ratio | Advantages | Disadvantages |
| Co-solvents | Increases the polarity of the solvent system to better accommodate hydrophobic molecules. | 1-5% of organic solvent (e.g., DMSO, Ethanol) in the final assay. | Simple to implement; compatible with many assays. | High concentrations can be toxic to cells or interfere with enzyme activity. |
| pH Adjustment | Ionizes the quinoline derivative to increase its interaction with water. | Adjusting buffer pH to be ~2 units away from the compound's pKa. | Can dramatically increase solubility for ionizable compounds. | Limited by the pH constraints of the biological assay; can affect compound activity. |
| Cyclodextrins | Encapsulates the hydrophobic molecule within the cyclodextrin's lipophilic core. | 1:1 or 1:2 molar ratio of compound to cyclodextrin. | Generally low toxicity; can improve bioavailability. | Can be expensive; may not be effective for all compounds. |
| Surfactants | Reduces the surface tension between the compound and the aqueous medium. | 0.01-0.1% (w/v). | Effective at low concentrations. | Can interfere with assays involving membranes or protein-protein interactions. |
Table 2: Illustrative Solubility Enhancement for a Hypothetical Quinoline Derivative (QD-3)
| Formulation Method | Technique | Solubility of QD-3 (µg/mL) | Fold Increase |
| Unprocessed Drug | - | 0.5 | 1.0 |
| Solid Dispersion | Solvent Evaporation (1:5 drug-to-polymer ratio) | 45.2 | 90.4 |
| Cyclodextrin Complex | Kneading Method (1:1 molar ratio) | 68.9 | 137.8 |
| Nanosuspension | Wet Milling | >250 (as stable dispersion) | >500 |
| (Data is illustrative, based on examples provided in search results) |
Experimental Protocols
Protocol 1: Solubility Enhancement using Co-solvents
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Objective: To determine the equilibrium solubility of a quinoline derivative in various co-solvent systems.
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Materials: Quinoline derivative, deionized water, ethanol (95%), polyethylene glycol 400 (PEG 400), vials, magnetic stirrer, analytical balance, spectrophotometer or HPLC.
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Methodology:
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Prepare stock solutions of the co-solvents (e.g., 10%, 20%, 40% v/v of ethanol in water).
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Add an excess amount of the quinoline derivative to a known volume of each co-solvent system in separate vials.
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Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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Centrifuge the samples to pellet the undissolved solid.
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Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
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Quantify the concentration of the dissolved quinoline derivative using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC). The measured concentration represents the equilibrium solubility.
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Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
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Objective: To enhance the solubility of a quinoline derivative by preparing a solid dispersion with a water-soluble polymer.
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Materials: Quinoline derivative, a water-soluble polymer (e.g., PVP, HPMC), a suitable organic solvent (e.g., methanol, acetone), rotary evaporator.
-
Methodology:
-
Dissolve both the quinoline derivative and the polymer carrier in the organic solvent in a desired ratio (e.g., 1:5 drug-to-polymer).
-
Remove the solvent under vacuum using a rotary evaporator to form a thin film.
-
Dry the film completely to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder.
-
Characterize the solid dispersion (e.g., using DSC to confirm the amorphous state) and determine its aqueous solubility using the method described in Protocol 1.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
Objective: To improve the solubility of a quinoline derivative by forming an inclusion complex with a cyclodextrin.
-
Materials: Quinoline derivative, β-cyclodextrin (or a derivative like HP-β-CD), organic solvent (e.g., DMSO, ethanol), aqueous buffer.
-
Methodology:
-
Prepare a stock solution of your quinoline derivative in a minimal amount of an appropriate organic solvent.
-
Prepare a separate aqueous solution of the cyclodextrin at the desired concentration in your assay buffer.
-
Slowly add the quinoline derivative stock solution dropwise to the cyclodextrin solution while vigorously vortexing.
-
Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours (the optimal time should be determined empirically).
-
Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Selecting a solubility enhancement strategy.
References
Validation & Comparative
The Enduring Scaffold: 4-Aminoquinolines Surpass Chloroquine in Combating Resistant Malaria
For decades, chloroquine was the cornerstone of antimalarial therapy, prized for its efficacy, safety, and affordability. However, the emergence and global spread of chloroquine-resistant Plasmodium falciparum have rendered it largely ineffective in many regions. This has spurred intensive research into novel antimalarial agents, with a significant focus on modifying the 4-aminoquinoline scaffold of chloroquine itself. This guide provides a comparative analysis of chloroquine and select next-generation 4-aminoquinoline analogues, highlighting the enhanced efficacy of these newer compounds against resistant malaria strains, supported by experimental data and detailed methodologies.
The primary mechanism of high-level chloroquine resistance in P. falciparum is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. These mutations enable the transporter, located on the parasite's digestive vacuole membrane, to actively efflux chloroquine, preventing the drug from reaching its site of action where it inhibits the detoxification of heme.
Efficacy Against Resistant P. falciparum: A Quantitative Comparison
Newer 4-aminoquinoline derivatives have been strategically designed to overcome this resistance mechanism. Modifications to the side chain of the 4-aminoquinoline core structure have proven particularly effective. These alterations are thought to reduce the affinity of the compounds for the mutated PfCRT transporter, thereby allowing them to accumulate within the parasite's digestive vacuole and exert their antimalarial effect.
The following table summarizes the in vitro 50% inhibitory concentrations (IC50) of chloroquine and two novel 4-aminoquinoline analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Lower IC50 values indicate higher potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | 3D7 (CQS) | < 12 | [1] |
| W2 (CQR) | > 100 | [1] | |
| K1 (CQR) | 315 | [2] | |
| TDR 58845 | 3D7 (CQS) | < 12 | [1] |
| W2 (CQR) | 5.52 - 89.8 | [1] | |
| TDR 58846 | 3D7 (CQS) | < 12 | |
| W2 (CQR) | 5.52 - 89.8 | ||
| Ro 41-3118 | NF54 (CQS) | Not specified | |
| K1 (CQR) | < 59 | ||
| Ro 47-9396 | NF54 (CQS) | Not specified | |
| K1 (CQR) | < 62 |
As the data illustrates, while chloroquine's efficacy dramatically decreases against resistant strains (e.g., K1 and W2), the newer 4-aminoquinoline derivatives like TDR 58845, TDR 58846, Ro 41-3118, and Ro 47-9396 maintain potent activity in the low nanomolar range. This demonstrates their ability to circumvent the primary resistance mechanism.
Signaling Pathway of Chloroquine Action and Resistance
The following diagram illustrates the mechanism of action of chloroquine in sensitive parasites and the mechanism of resistance involving the PfCRT transporter.
Caption: Chloroquine action and resistance mechanism.
Experimental Protocols
The efficacy data presented above is primarily derived from in vitro antiplasmodial activity assays. Below are detailed methodologies for commonly employed assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA.
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax II. The cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.
-
Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well microtiter plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells to achieve a final parasitemia of 1% and a hematocrit of 2%. The plates are incubated for 72 hours.
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the fluorescence data to a sigmoidal dose-response curve.
In Vitro Antiplasmodial Activity Assay (HRP2-based ELISA)
This method quantifies parasite growth by measuring the amount of histidine-rich protein II (HRP2) produced by the parasites.
-
Assay Setup: The initial steps of parasite culture, synchronization, and drug dilution are similar to the SYBR Green I assay.
-
Incubation: Parasitized red blood cells are incubated with the test compounds for 72 hours.
-
Lysis: The plates are subjected to freeze-thaw cycles to lyse the erythrocytes and release HRP2.
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed on the lysate. This typically involves capturing the HRP2 with a specific antibody, followed by detection with a secondary antibody conjugated to an enzyme that produces a colorimetric signal.
-
Data Analysis: The optical density is read, and the IC50 is determined from the dose-response curve.
Experimental Workflow for In Vitro Antimalarial Drug Screening
The following diagram outlines the general workflow for screening compounds for antiplasmodial activity in vitro.
Caption: Workflow for in vitro antiplasmodial assays.
In Vivo Efficacy Assessment
Promising compounds from in vitro screening are further evaluated in vivo using rodent malaria models, such as Plasmodium berghei-infected mice.
-
Infection: Mice are inoculated with P. berghei.
-
Treatment: The test compounds are administered to the mice, typically orally or via injection, over a defined period.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia and the survival rate of the treated mice compared to untreated controls.
Conclusion
The development of 4-aminoquinoline analogues that retain efficacy against chloroquine-resistant malaria is a testament to the enduring value of this chemical scaffold. By understanding the mechanisms of resistance, researchers have been able to rationally design new compounds that overcome these challenges. The data clearly indicates that several next-generation 4-aminoquinolines are significantly more potent than chloroquine against resistant P. falciparum strains in vitro. These findings, supported by robust experimental methodologies, underscore the potential of these compounds as future antimalarial therapies, although further preclinical and clinical development is necessary to establish their safety and efficacy in humans.
References
The Potent Anticancer Potential of 4-Chloroquinoline Derivatives: A Comparative Analysis
A growing body of research highlights the significant promise of 4-chloroquinoline derivatives as a versatile scaffold for the development of novel anticancer agents. These compounds have demonstrated considerable cytotoxic activity against a wide range of cancer cell lines, operating through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival. This guide provides a comparative overview of the anticancer properties of several distinct classes of this compound derivatives, supported by experimental data and detailed methodologies.
Comparative Cytotoxicity of this compound Derivatives
The anticancer efficacy of various this compound derivatives has been extensively evaluated against multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the cytotoxic potential of these compounds. The following tables summarize the IC50 values for representative this compound derivatives, showcasing their activity spectrum.
7-Chloro-(4-thioalkylquinoline) Derivatives
A series of synthetic 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic effects. Notably, sulfonyl N-oxide derivatives demonstrated significant activity against various cancer cell lines.[1]
| Compound | HCT116 (Colon Carcinoma) IC50 (µM) | HCT116p53-/- (Colon Carcinoma) IC50 (µM) | U2OS (Osteosarcoma) IC50 (µM) | CCRF-CEM (Leukemia) IC50 (µM) |
| 73 | 1.99 | 2.24 | 4.95 - 5.81 | Not Reported |
| 74 | 1.99 - 4.9 | 3.23 | 4.95 - 5.81 | Not Reported |
| 79 | 1.99 - 4.9 | 4.98 | 4.95 - 5.81 | Not Reported |
| 81 | Not Reported | 4.76 | Not Reported | Not Reported |
| 82 | 1.99 - 4.9 | Not Reported | 4.95 - 5.81 | Not Reported |
4-Aminoquinoline Derivatives
Novel 4-aminoquinoline derivatives have shown excellent cytotoxicity against a panel of cancer cell lines.[2] One of the most potent compounds identified was 5,7-dimethoxy-2-phenyl-N-propylquinoline-4-amine (designated as 6a).[2]
| Compound | HCT-116 (Colon Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | LN229 (Glioblastoma) IC50 (µM) |
| 6a | 0.97 | Not Reported | Not Reported | Not Reported | Not Reported |
Another study highlighted N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a particularly active compound against breast cancer cell lines.[3][4]
| Compound | MDA-MB-468 (Breast Cancer) GI50 (µM) | MCF-7 (Breast Cancer) GI50 (µM) |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 8.73 | >10.85 |
| butyl-(7-fluoro-quinolin-4-yl)-amine | >10.85 | 8.22 |
| Chloroquine (Reference) | >24.36 | 20.72 |
Quinoline-Chalcone Hybrids
The hybridization of quinoline and chalcone moieties has yielded potent anticancer agents. Compound 12e, a quinoline-chalcone derivative, exhibited excellent inhibitory activity against multiple cancer cell lines.
| Compound | MGC-803 (Gastric Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 12e | 1.38 | 5.34 | 5.21 |
Another series of quinoline-chalcone hybrids, compounds 9i and 9j, were identified as potent inhibitors of cancer cell growth, with activity comparable to or exceeding that of cisplatin in certain cell lines.
| Compound | A549 (Lung Cancer) IC50 (µM) | K-562 (Leukemia) IC50 (µM) |
| 9i | 1.91 - 5.29 | 1.91 - 5.29 |
| 9j | 1.91 - 5.29 | 1.91 - 5.29 |
| Cisplatin (Reference) | 15.3 | 2.71 |
Mechanisms of Anticancer Activity
The anticancer effects of this compound derivatives are mediated through various cellular mechanisms, primarily leading to cell cycle arrest and apoptosis.
Induction of Apoptosis and DNA/RNA Damage
Several 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis and inhibit DNA and RNA synthesis in cancer cells. At higher concentrations, these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle. Some 4-substituted quinolines have also been reported to induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS).
Cell Cycle Arrest
Quinoline-chalcone hybrids, such as compound 12e, have been found to arrest cancer cells at the G2/M phase of the cell cycle. This arrest is accompanied by the upregulation of apoptosis-related proteins like Caspase-3, Caspase-9, and cleaved-PARP. Similarly, compounds 9i and 9j induce G2/M cell cycle arrest in both A549 and K562 cells.
Inhibition of Signaling Pathways
A key mechanism of action for some quinoline-chalcone hybrids is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for cell growth, proliferation, and survival, and its inhibition can effectively block tumor progression. Western blot analysis has confirmed that compounds 9i and 9j inhibit the phosphorylation of key proteins in this pathway, including PI3K, Akt, and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-chalcone hybrids.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTS Assay)
The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: After the incubation period, the MTS reagent is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining cytotoxicity using the MTS assay.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment with the test compounds.
-
Cell Treatment: Cells are treated with the test compounds at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.
Conclusion
The comparative analysis of this compound derivatives reveals a class of compounds with significant and diverse anticancer activities. The modular nature of the quinoline scaffold allows for extensive chemical modifications, leading to the development of derivatives with enhanced potency and selectivity against various cancer types. The ability of these compounds to induce apoptosis, trigger cell cycle arrest, and inhibit critical oncogenic signaling pathways underscores their therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of these promising anticancer agents.
References
Evaluating the Cytotoxicity of 4-Aminoquinoline Derivatives on Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold, a core component of well-known antimalarial drugs like chloroquine, has garnered significant attention for its potential as a versatile pharmacophore in anticancer drug development.[1][2] Researchers have synthesized and evaluated a multitude of derivatives, demonstrating a broad range of cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of several 4-aminoquinoline derivatives, supported by experimental data and detailed protocols to aid in the evaluation and development of this promising class of compounds.
Comparative Cytotoxicity Data
The antiproliferative activity of 4-aminoquinoline derivatives has been assessed across multiple human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values for selected compounds, providing a quantitative comparison of their cytotoxic potential.
| Compound | Cancer Cell Line | GI₅₀ / IC₅₀ (µM) | Reference Compound | GI₅₀ / IC₅₀ (µM) of Ref. |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | Chloroquine (CQ) | 24.36 |
| MCF-7 | 11.52 | Chloroquine (CQ) | 20.72 | |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | Chloroquine (CQ) | 20.72 |
| N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (Compound 5) | MDA-MB-468 | 1.41 - 13.29 | Chloroquine (CQ) | 28.58 |
| MDA-MB-231 | 4.50 - 15.87 | Chloroquine (CQ) | 22.52 | |
| MCF-7 | 1.98 - 15.36 | Chloroquine (CQ) | 38.44 | |
| 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (Compound 13; VR23) | MDA-MB-231 | 5.97 | - | - |
| MDA-MB-468 | 4.18 | - | - | |
| MCF-7 | 4.22 | - | - | |
| Compound 3s (a novel 4-aminoquinoline analog) | MiaPaCa-2 | 0.0006 | - | - |
| MDA-MB-231 | 0.0533 | - | - |
Data sourced from multiple studies.[1][3][4] Note that experimental conditions may vary between studies.
Mechanisms of Action: Targeting Key Signaling Pathways
Several 4-aminoquinoline derivatives exert their anticancer effects by modulating critical signaling pathways involved in tumor growth, proliferation, and survival. Two prominent pathways identified are the HIF-1α and PI3K/Akt/mTOR pathways.
HIF-1α Signaling Pathway
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that plays a central role in tumor adaptation to hypoxic conditions, promoting angiogenesis and metabolic reprogramming. Some 4-aminoquinoline derivatives have been shown to inhibit HIF-1α expression, thereby suppressing tumor growth.
Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain 4-aminoquinoline derivatives have demonstrated the ability to sensitize cancer cells to Akt inhibitors, suggesting an interaction with this pathway.
Caption: Modulation of the PI3K/Akt/mTOR pathway by 4-aminoquinoline derivatives.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of cytotoxicity. Below is a detailed methodology for the widely used MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom plates
-
4-aminoquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-aminoquinoline derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
General Experimental Workflow
The following diagram outlines a typical workflow for screening and evaluating the cytotoxicity of novel compounds.
Caption: A streamlined workflow for assessing the cytotoxic effects of chemical compounds.
This guide provides a foundational overview of the cytotoxic potential of 4-aminoquinoline derivatives against cancer cell lines. The presented data and protocols are intended to support further research and development in this promising area of oncology.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel 4-aminoquinoline analogs targeting the HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-Aminoquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a broad spectrum of biological activities.[1][2] This guide provides a comparative overview of the in vivo efficacy of various 4-aminoquinoline derivatives, with a primary focus on their well-established antimalarial effects and emerging anticancer properties. The information presented herein is intended to support researchers and drug development professionals in the rational design and evaluation of next-generation 4-aminoquinoline-based therapeutics.
Antimalarial Efficacy
4-aminoquinoline derivatives, most notably chloroquine (CQ), have historically been pivotal in the treatment of malaria.[3] Their mechanism of action primarily involves interfering with the detoxification of heme in the malaria parasite.[4][5] The following tables summarize the in vivo antimalarial activity of several 4-aminoquinoline derivatives against various Plasmodium species.
Table 1: In Vivo Antimalarial Efficacy of Selected 4-Aminoquinoline Derivatives
| Compound | Plasmodium Species & Strain | Animal Model | Dose (mg/kg/day) | Efficacy | Reference |
| Chloroquine | P. berghei ANKA | C57/BL6 mice | 15 | 90.6% reduction in parasitemia on day 7 | |
| Compound 3d | P. berghei ANKA | C57/BL6 mice | 5 | 46.9% reduction in parasitemia on day 7 | |
| Compound 1m | P. berghei | BALB/c mice | Not specified | ED50: 2.062 mg/kg | |
| Compound 1o | P. berghei | BALB/c mice | Not specified | ED50: 2.231 mg/kg | |
| Compound 2c | P. berghei | BALB/c mice | Not specified | ED50: 1.431 mg/kg | |
| Compound 2j | P. berghei | BALB/c mice | Not specified | ED50: 1.623 mg/kg | |
| Amodiaquine | P. berghei | BALB/c mice | Not specified | ED50: 1.18 mg/kg | |
| Compound 2 | P. yoelii NL | Mice | 20 | Cleared parasitemia by day 1 post-treatment | |
| MAQ | P. berghei | Mice | Not specified | Active | |
| BAQ | P. berghei | Mice | Not specified | Active |
Anticancer Efficacy
The potential of 4-aminoquinoline derivatives as anticancer agents is an area of growing interest. Their proposed mechanisms include the induction of lysosomal-mediated programmed cell death and sensitization of tumor cells to other therapies.
Table 2: In Vitro Cytotoxicity of Selected 4-Aminoquinoline Derivatives Against Human Breast Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | 8.22 | |
| Compound 4 | MDA-MB-468 | 11.01 | |
| Compound 4 | MCF-7 | 51.57 | |
| Chloroquine | MDA-MB-468 | 24.36 | |
| Chloroquine | MCF-7 | 20.72 | |
| Compound 33 | MDA-MB-231 | 5.97 | |
| Compound 33 | MDA-MB-468 | 4.18 | |
| Compound 33 | MCF-7 | 4.22 | |
| Compound 3c | HepG2 | 11.42 | |
| Compound 3d | HepG2 | 8.50 | |
| Compound 3e | HepG2 | 12.76 |
Experimental Protocols
In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)
This protocol is a standard method for evaluating the in vivo antimalarial activity of test compounds in a murine model.
-
Animal Model: Swiss albino mice or other suitable strains are used.
-
Parasite Inoculation: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Drug Administration: The test compound is administered orally or subcutaneously to the mice for four consecutive days, starting on the day of infection.
-
Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and examined under a microscope to determine the percentage of parasitized red blood cells.
-
Efficacy Calculation: The average parasitemia in the treated groups is compared to that of an untreated control group to calculate the percentage of suppression.
In Vivo Anticancer Efficacy Testing (Xenograft Model)
This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice to assess the in vivo efficacy of a test compound.
-
Cell Culture and Preparation: Human tumor cells (e.g., glioblastoma, breast cancer) are cultured in vitro, harvested, and resuspended in a suitable medium.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of severe combined immunodeficient (SCID) mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers to calculate the tumor volume.
-
Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into control and treatment groups. The test compound is administered according to the desired dosing regimen.
-
Efficacy Evaluation: Tumor volume is monitored throughout the study to assess the effect of the compound on tumor growth. Animal survival may also be monitored.
Visualizations
Mechanism of Action and Experimental Workflow Diagrams
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Aminoquinolines Emerge as Potent Alternatives to Chloroquine in Combating Resistant Malaria
A comprehensive analysis of experimental data reveals that several novel 4-aminoquinoline analogues demonstrate superior or comparable efficacy to chloroquine, particularly against chloroquine-resistant strains of Plasmodium falciparum. These findings highlight the potential of these compounds in the development of next-generation antimalarial drugs.
Researchers are actively exploring modifications to the classic 4-aminoquinoline scaffold to overcome the widespread resistance that has compromised the effectiveness of chloroquine, a historically crucial antimalarial agent. This guide provides a comparative overview of the 50% inhibitory concentration (IC50) values of various 4-aminoquinoline derivatives against chloroquine, alongside detailed experimental protocols and a visualization of the determination process.
Comparative Analysis of IC50 Values
The following table summarizes the in vitro antimalarial activity (IC50) of several 4-aminoquinoline compounds compared to chloroquine against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. The data clearly illustrates that while chloroquine's efficacy is significantly diminished against resistant strains, many of the novel analogues retain potent activity.
| Compound | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | NF54 (CQS) | 8.7 | [1] |
| K1 (CQR) | 315 | [1] | |
| Haiti 135 (CQS) | - | [2] | |
| Indochina I (CQR) | - | [2] | |
| 3D7 (CQS) | - | [3] | |
| W2 (CQR) | - | ||
| Dd2 (CQR) | - | ||
| Ro 41-3118 | NF54 (CQS) | 9.2 | |
| K1 (CQR) | 59 | ||
| Ro 47-9396 | NF54 (CQS) | 10.5 | |
| K1 (CQR) | 49 | ||
| Ro 48-0346 | NF54 (CQS) | 11.2 | |
| K1 (CQR) | 61 | ||
| Ro 47-0543 | NF54 (CQS) | 12.8 | |
| K1 (CQR) | 55 | ||
| MAQ | 3D7 (CQS) | - | |
| W2 (CQR) | - | ||
| BAQ | 3D7 (CQS) | - | |
| W2 (CQR) | - | ||
| Compound 1 | 3D7 (CQS) | - | |
| Dd2 (CQR) | - | ||
| Compound 2 | 3D7 (CQS) | - | |
| Dd2 (CQR) | - |
Mechanism of Action: Targeting Heme Detoxification
The primary mechanism of action for 4-aminoquinolines, including chloroquine, involves the disruption of a critical process within the malaria parasite. During its life cycle stage within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin within its digestive vacuole. 4-Aminoquinolines accumulate in this acidic vacuole and are thought to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to a buildup of toxic heme and subsequent parasite death. Resistance to chloroquine is often associated with mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein, which is believed to reduce the accumulation of the drug in the digestive vacuole.
Caption: Mechanism of action of 4-aminoquinolines against P. falciparum.
Experimental Protocols for IC50 Determination
The IC50 values presented in this guide are typically determined using in vitro parasite growth inhibition assays. The SYBR Green I-based fluorescence assay is a widely used and reliable method.
Objective: To determine the concentration of a compound that inhibits the in vitro growth of P. falciparum by 50%.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells
-
96-well microplates
-
Test compounds (4-aminoquinolines and chloroquine)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
Fluorescence microplate reader
Methodology:
-
Drug Dilution: Prepare serial dilutions of the test compounds and chloroquine in complete parasite medium in a 96-well plate.
-
Parasite Culture: Add a suspension of P. falciparum-infected red blood cells (at a specific parasitemia and hematocrit) to each well. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Cell Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and releases the parasites, while the SYBR Green I dye intercalates with the parasite DNA.
-
Fluorescence Measurement: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).
-
Data Analysis: Subtract the background fluorescence from the readings. The fluorescence intensity is proportional to the number of viable parasites. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Caption: Experimental workflow for IC50 determination using the SYBR Green I assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
Amodiaquine vs. 4-Aminoquinoline Analogs: A Comparative Guide to Cross-Resistance in Plasmodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of amodiaquine and its 4-aminoquinoline analogs, with a focus on the mechanisms and implications of cross-resistance in Plasmodium species, the causative agents of malaria. The emergence and spread of drug-resistant malaria parasites necessitate a thorough understanding of the cross-resistance profiles of commonly used antimalarials to inform treatment strategies and guide the development of new therapeutic agents.
Executive Summary
Amodiaquine (AQ), a 4-aminoquinoline derivative structurally similar to chloroquine (CQ), has historically been a cornerstone of malaria treatment. While it often retains efficacy against chloroquine-resistant strains of Plasmodium falciparum, the degree of cross-resistance is a significant concern.[1][2][3] This guide synthesizes experimental data to elucidate the nuances of this cross-resistance, highlighting the central role of genetic mutations in the P. falciparum chloroquine resistance transporter (pfcrt) and multidrug resistance 1 (pfmdr1) genes.[4][5] Quantitative data from in vitro susceptibility assays and clinical trials are presented to provide a clear comparison of the activity of amodiaquine and its analogs against drug-sensitive and drug-resistant parasite strains.
Comparative Efficacy: In Vitro and In Vivo Data
Amodiaquine generally demonstrates superior efficacy over chloroquine against resistant malaria strains. This is reflected in both lower 50% inhibitory concentrations (IC50) in vitro and higher clinical cure rates in regions with established chloroquine resistance. However, the emergence of amodiaquine resistance, often linked to specific pfcrt and pfmdr1 haplotypes, underscores the dynamic nature of parasite drug susceptibility.
In Vitro Susceptibility
The following table summarizes the in vitro 50% inhibitory concentration (IC50) of amodiaquine and its primary active metabolite, desethylamodiaquine (DEAQ), compared to chloroquine against various P. falciparum isolates.
| Drug | Parasite Strain/Isolate Location | Mean IC50 (nM) | Fold Difference (CQ/AQ or DEAQ) | Reference |
| Chloroquine | Chloroquine-Resistant (Nigeria) | >100 | - | |
| Amodiaquine | Chloroquine-Resistant (Nigeria) | 16.32 - 20.48 | >5 | |
| Chloroquine | Chloroquine-Resistant (Thailand) | 313 | - | |
| Amodiaquine | Chloroquine-Resistant (Thailand) | 18.2 | 17.2 | |
| Desethylamodiaquine | Chloroquine-Resistant (Thailand) | 67.5 | 4.6 | |
| Amodiaquine | Senegal | 12.0 | - | |
| Amodiaquine | Amodiaquine-Resistant (Cambodia) | - | - | |
| Amodiaquine | Nigerian Isolates (Sensitive) | 16.32 | - | |
| Amodiaquine | Nigerian Isolates (Resistant) | 88.73 | - | |
| Amodiaquine | Colombian Isolates (Resistant) | IC50 ≥ 30 | - | |
| Desethylamodiaquine | Colombian Isolates (Resistant) | IC50 ≥ 60 | - | |
| Chloroquine | Kenya (In vitro resistant) | 180.7 | - | |
| Amodiaquine | Kenya (In vitro sensitive) | 12.2 | 14.8 |
Clinical Efficacy
Clinical trials have demonstrated that amodiaquine can be significantly more effective than chloroquine in treating uncomplicated falciparum malaria in areas with prevalent chloroquine resistance.
| Treatment Arm | Location | Parasitological Success | Clinical Success | Reference |
| Amodiaquine | West and Central Africa | Odds Ratio: 7.79 (vs. CQ) | Odds Ratio: 6.3 (vs. CQ) | |
| Chloroquine | West and Central Africa | - | - | |
| Amodiaquine | Kenya (In vivo) | 96.7% cure rate | - | |
| Chloroquine | Kenya (In vivo) | 72% cure rate | - |
Molecular Mechanisms of Cross-Resistance
The primary driver of resistance to 4-aminoquinolines is mutations in the pfcrt gene, which encodes a transporter protein on the parasite's digestive vacuole membrane. Certain mutations, particularly the K76T substitution, are strongly associated with chloroquine resistance. While amodiaquine is a poorer substrate for some mutant PfCRT variants, allowing it to maintain activity against certain chloroquine-resistant strains, specific pfcrt haplotypes, such as the SVMNT allele, are associated with amodiaquine resistance.
Mutations in the pfmdr1 gene, which encodes another transporter protein, can modulate the level of resistance to both chloroquine and amodiaquine. For instance, the N86Y mutation in pfmdr1 has been shown to increase resistance to both drugs. The interplay between pfcrt and pfmdr1 genotypes can lead to complex cross-resistance patterns that vary geographically.
Experimental Protocols
In Vitro Drug Susceptibility Testing
The in vitro data presented in this guide were primarily generated using the World Health Organization (WHO) standard micro-test method or the radioisotopic method for assessing the susceptibility of P. falciparum to antimalarial drugs.
Principle: This assay measures the ability of a drug to inhibit the growth and maturation of P. falciparum in vitro. The 50% inhibitory concentration (IC50), the drug concentration that inhibits parasite growth by 50% compared to a drug-free control, is determined.
General Procedure:
-
Parasite Culture: P. falciparum isolates are cultured in vitro using standard techniques (e.g., RPMI 1640 medium supplemented with serum and human erythrocytes).
-
Drug Dilution: Serial dilutions of the test compounds (amodiaquine, chloroquine, etc.) are prepared in 96-well microtiter plates.
-
Incubation: Synchronized ring-stage parasites are added to the drug-containing and control wells and incubated for 24-72 hours under appropriate atmospheric conditions (low oxygen, high carbon dioxide).
-
Growth Assessment: Parasite growth is assessed by one of the following methods:
-
Microscopy: Giemsa-stained thin blood smears are prepared, and the number of schizonts per 200 asexual parasites is counted.
-
Radioisotopic Method: [3H]-hypoxanthine is added to the cultures, and its incorporation into the parasite nucleic acids is measured as an indicator of parasite growth.
-
High-Content Imaging: Automated microscopy and image analysis are used to quantify parasite growth.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration using a non-linear regression model.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pnas.org [pnas.org]
- 4. In vitro amodiaquine resistance and its association with mutations in pfcrt and pfmdr1 genes of Plasmodium falciparum isolates from Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selection of pfmdr1 mutations after amodiaquine monotherapy and amodiaquine plus artemisinin combination therapy in East Africa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-O and 4-S Chloroquine Analogues Versus 4-N Analogues in Antimalarial Activity
A detailed examination of the structure-activity relationships of 4-substituted chloroquine analogues reveals significant differences in their antimalarial potency, particularly against resistant strains of Plasmodium falciparum. This guide provides a comparative analysis of 4-oxygen (4-O) and 4-sulfur (4-S) substituted chloroquine analogues relative to the traditional 4-nitrogen (4-N) analogues, supported by experimental data on their efficacy.
The replacement of the nitrogen atom at the 4-position of the quinoline ring with either oxygen or sulfur leads to a notable decrease in the basicity of the quinolyl nitrogen. This chemical modification has been shown to correlate with a general reduction in antimalarial activity.[1] However, these analogues exhibit an improved selectivity index against chloroquine-resistant (CQR) strains, making them a point of interest for designing new antimalarials to combat drug resistance.[2]
Comparative Antimalarial Activity
The following table summarizes the in vitro antimalarial activity (IC50 values) of representative 4-N, 4-S, and 4-O chloroquine analogues against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.
| Compound | 4-Substituent | Side Chain | Strain (CQS) IC50 (nM) | Strain (CQR) IC50 (nM) | Selectivity Index (CQR IC50 / CQS IC50) |
| Chloroquine (CQ) | N | Diethylaminoethyl | 10-20 | 100-200 | ~10 |
| 4-S Analogue | S | Diethylaminoethyl | 100-200 | 200-400 | ~2 |
| 4-O Analogue | O | Diethylaminoethyl | 200-400 | 400-800 | ~2 |
Note: The IC50 values are approximate ranges gathered from multiple studies for illustrative comparison.
From the data, it is evident that while the 4-N analogue, chloroquine, is highly potent against sensitive strains, its efficacy diminishes significantly against resistant strains, resulting in a high selectivity index.[1][2] In contrast, the 4-S and 4-O analogues, although less potent overall, demonstrate a much lower selectivity index, indicating they are relatively more effective against resistant strains compared to sensitive ones.[2]
Mechanism of Action and Resistance
The primary mechanism of action for chloroquine and its analogues involves the inhibition of hemozoin formation in the parasite's digestive vacuole. This process is crucial for the parasite's survival as it detoxifies the free heme released from the digestion of hemoglobin.
Caption: Inhibition of hemozoin formation by chloroquine analogues.
The basicity of the side chain is crucial for the accumulation of the drug in the acidic digestive vacuole of the parasite. The reduced basicity of the quinolyl nitrogen in 4-O and 4-S analogues likely affects their accumulation and, consequently, their overall potency. However, the structural changes might also alter their interaction with resistance mechanisms, leading to the observed improvement in the selectivity index.
Experimental Protocols
In Vitro Antimalarial Assay (SYBR Green I-based)
The antimalarial activity of the chloroquine analogues is commonly determined using a SYBR Green I-based fluorescence assay. This method measures the proliferation of P. falciparum in human erythrocytes.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Methodology:
-
Drug Preparation: The test compounds are serially diluted in appropriate media and plated in 96-well microplates.
-
Parasite Culture: Synchronized cultures of P. falciparum (both CQS and CQR strains) are added to the wells.
-
Incubation: The plates are incubated for 72 hours at 37°C in a controlled atmosphere.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is directly proportional to the amount of parasitic DNA, and thus to parasite growth.
-
Data Analysis: The IC50 values, the concentration of the drug that inhibits 50% of parasite growth, are calculated by plotting the fluorescence intensity against the drug concentration.
Structure-Activity Relationship and Future Directions
The structure-activity relationship (SAR) studies indicate that the 4-amino group is important for the high antiplasmodial activity of chloroquine. Altering the side chain length and basicity in the 4-N analogues has been a common strategy to overcome resistance.
For the 4-O and 4-S analogues, while their intrinsic potency is lower, their improved activity against CQR strains suggests they are less affected by the resistance mechanisms. Further research is focused on modifying the side chains of these 4-O and 4-S analogues to enhance their potency while retaining their favorable selectivity index. Introducing additional basic amino groups to the side chain of 4-O derivatives has shown promise in improving potency while maintaining a good selectivity index.
References
A Comparative Guide to QSAR Analysis of 4-Aminoquinoline Antimalarials
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, with chloroquine being its most renowned representative. However, the rise of drug-resistant Plasmodium falciparum strains has necessitated the development of novel and more effective analogues. Quantitative Structure-Activity Relationship (QSAR) analysis has emerged as a powerful computational tool to guide the rational design of new 4-aminoquinoline derivatives with improved efficacy against both sensitive and resistant malaria parasites. This guide provides a comparative analysis of 4-aminoquinoline antimalarials, supported by experimental data, detailed methodologies, and a look at alternative therapies.
Performance of 4-Aminoquinoline Derivatives: A Quantitative Comparison
The antiplasmodial activity of 4-aminoquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against different strains of P. falciparum. A lower IC50 value indicates higher potency. The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected 4-aminoquinoline analogues from various studies.
Table 1: In Vitro Antiplasmodial Activity (IC50) of 4-Aminoquinoline Analogues
| Compound/Drug | P. falciparum Strain (Chloroquine-Sensitive) | IC50 (nM) | P. falciparum Strain (Chloroquine-Resistant) | IC50 (nM) | Reference |
| Chloroquine | HB3 | 8.9 | Dd2 | 129 | [1](--INVALID-LINK--) |
| Chloroquine | Haiti 135 | - | Indochina I | - | [2](--INVALID-LINK--) |
| Amodiaquine | HB3 | 6.2 | K1 | 25 | [3] |
| Analogue 7a | 3D7 | 3.27 | K1 | 9.79 | [4](--INVALID-LINK--) |
| Analogue 7g | 3D7 | 4.15 | K1 | 11.23 | [4](--INVALID-LINK--) |
| Analogue 15c | 3D7 | 5.28 | K1 | 15.42 | (--INVALID-LINK--) |
| Hydrazone Analogue 1 | 3D7 | - | Dd2 | 0.60 µM | (--INVALID-LINK--) |
| Hydrazone Analogue 2 | 3D7 | - | Dd2 | 0.70 µM | (--INVALID-LINK--) |
Note: IC50 values can vary based on the specific laboratory conditions and parasite strains used.
Table 2: Cytotoxicity Data (CC50) and Selectivity Index (SI) of Selected 4-Aminoquinoline Analogues
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50 against resistant strain) | Reference |
| Analogue 7a | Vero | >360 | 37,281 | (--INVALID-LINK--) |
| Analogue 7g | Vero | >250 | 22,727 | (--INVALID-LINK--) |
| Analogue 15c | Vero | >150 | 9,852 | (--INVALID-LINK--) |
| Hydrazone Analogues | HepG2 | 0.87 - 11.1 | - | (--INVALID-LINK--) |
| Hydrazone Analogues | MDBK | 1.66 - 11.7 | >30 (for most) | (--INVALID-LINK--) |
A higher Selectivity Index is desirable, indicating greater selectivity for the parasite over mammalian cells.
The Engine of Discovery: QSAR Models
QSAR models establish a mathematical relationship between the chemical structures of the 4-aminoquinoline derivatives and their antimalarial activity. These models are crucial for predicting the potency of novel compounds before their synthesis, thereby saving time and resources.
Table 3: Statistical Quality of Representative 2D-QSAR Models for 4-Aminoquinolines
| P. falciparum Strain | No. of Compounds | r² (Correlation Coefficient) | q² (Cross-validated r²) | pred_r² (Predictive r²) | Reference |
| Dd2 (Resistant) | 18 | 0.9188 | 0.8349 | 0.7258 | (--INVALID-LINK--) |
| HB3 (Sensitive) | 18 | 0.9024 | 0.8089 | 0.7463 | (--INVALID-LINK--) |
| - | 112 | 0.84 | 0.83 | - | (--INVALID-LINK--) |
Higher values for r², q², and pred_r² indicate a more robust and predictive QSAR model.
Visualizing the Process and Mechanism
To better understand the workflow of a typical QSAR study and the proposed mechanism of action for 4-aminoquinolines, the following diagrams are provided.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust QSAR studies. Below are outlines for key assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the IC50 values of antimalarial compounds.
-
Parasite Culture: P. falciparum strains (e.g., 3D7, K1, Dd2) are maintained in continuous culture in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine. Cultures are synchronized to the ring stage.
-
Drug Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in culture medium in a 96-well plate.
-
Assay Setup: Synchronized ring-stage parasite cultures are added to the drug-containing wells to achieve a final hematocrit of 2% and parasitemia of 0.5-1%.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: After incubation, the plates are frozen and thawed to lyse the red blood cells. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the parasitic DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: The fluorescence readings are proportional to the amount of parasitic DNA. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity.
-
Cell Culture: Mammalian cell lines (e.g., Vero, HepG2) are cultured in appropriate medium in a 96-well plate and allowed to adhere overnight.
-
Compound Exposure: The cells are then exposed to serial dilutions of the test compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: The CC50 (50% cytotoxic concentration) is determined from the dose-response curve.
Molecular Docking Protocol (Using AutoDock as an example)
Molecular docking predicts the binding orientation and affinity of a ligand to a target protein.
-
Target and Ligand Preparation:
-
Obtain the 3D structure of the target protein (e.g., P. falciparum dihydrofolate reductase-thymidylate synthase) from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Generate the 3D structure of the 4-aminoquinoline ligand and optimize its geometry. Assign torsions to allow for flexibility.
-
-
Grid Box Generation: Define a grid box that encompasses the active site of the target protein. This grid is where the docking calculations will be performed.
-
Docking Simulation: Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore different conformations of the ligand within the active site.
-
Analysis of Results: The results are clustered based on conformational similarity and ranked by their predicted binding energy. The conformation with the lowest binding energy is typically considered the most favorable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.
Comparison with Alternative Antimalarial Drug Classes
While 4-aminoquinolines are a vital class of antimalarials, several other drug classes are also in use, each with its own mechanism of action and resistance profile.
Table 4: Comparison of 4-Aminoquinolines with Other Major Antimalarial Drug Classes
| Drug Class | Example(s) | Mechanism of Action | Mechanism of Resistance | Key Advantages | Key Disadvantages |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Inhibition of heme polymerization in the parasite's food vacuole. | Mutations in the pfcrt gene, leading to reduced drug accumulation. | Generally well-tolerated and inexpensive. | Widespread resistance to chloroquine. |
| Artemisinins | Artemether, Artesunate | Activated by heme iron to generate free radicals that damage parasite proteins. | Mutations in the Kelch 13 (K13) propeller domain, associated with delayed parasite clearance. | Rapid parasite clearance, highly effective. | Short half-life, must be used in combination therapy (ACTs). |
| Antifolates | Pyrimethamine, Proguanil | Inhibit dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), blocking folate synthesis. | Point mutations in the dhfr and dhps genes. | Low cost. | Widespread resistance. |
| 8-Aminoquinolines | Primaquine, Tafenoquine | Not fully understood, but disrupts mitochondrial function and generates reactive oxygen species. | Not well-defined, may involve metabolic deactivation. | Active against the dormant liver stages (hypnozoites) of P. vivax and P. ovale. | Can cause hemolysis in individuals with G6PD deficiency. |
| Hydroxynaphthoquinones | Atovaquone | Inhibits the parasite's mitochondrial electron transport chain at the cytochrome bc1 complex. | Point mutations in the cytochrome b gene. | Effective for prophylaxis and treatment. | Resistance can develop rapidly when used as a monotherapy. |
Conclusion
QSAR analysis remains an indispensable tool in the quest for new 4-aminoquinoline antimalarials that can overcome the challenge of drug resistance. By integrating computational modeling with robust experimental validation, researchers can efficiently identify and optimize lead compounds. While 4-aminoquinolines face challenges from resistance, the development of new analogues with high potency against resistant strains and favorable safety profiles, as guided by QSAR, ensures that this chemical scaffold will continue to play a significant role in the fight against malaria. A comprehensive understanding of their performance in comparison to other antimalarial classes is crucial for the strategic development and deployment of future therapies.
References
- 1. QSAR studies of some side chain modified 7-chloro-4-aminoquinolines as antimalarial agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Alkyl vs. Aryl Amines in 4-Chloroquinoline Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-aminoquinolines, a core scaffold in many therapeutic agents, predominantly relies on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. The choice of the amine nucleophile—specifically, whether it is an alkyl or an aryl amine—profoundly influences the reaction's efficiency and conditions. This guide provides an objective comparison of the performance of alkyl and aryl amines in this critical substitution reaction, supported by experimental data and detailed protocols.
Executive Summary
Generally, alkyl amines are more reactive nucleophiles than aryl amines in the SNAr reaction with 4-chloroquinoline. This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields. Conversely, the substitution with aryl amines is typically more challenging, necessitating more forcing conditions, such as higher temperatures, longer reaction durations, and, in some cases, the use of a base or catalyst. Microwave-assisted synthesis can significantly accelerate these reactions for both amine types, though the underlying reactivity difference persists.
Comparative Performance Data
The following table summarizes typical experimental conditions and outcomes for the reaction of this compound with representative alkyl (butylamine) and aryl (aniline) amines.
| Parameter | Alkyl Amine (Butylamine) | Aryl Amine (Aniline) | Key Observations |
| Reaction Temperature | 120-130°C (Conventional) | 140-180°C (Microwave) | Alkyl amines react at lower temperatures under conventional heating. |
| Reaction Time | 6 hours (Conventional) | 20-30 minutes (Microwave) | Microwave irradiation drastically reduces reaction times for both, but is particularly beneficial for less reactive aryl amines. Conventional heating for anilines can take over 24 hours. |
| Yield | Good to Excellent (typically >80%) | Moderate to Good (can be low under conventional heating, 70-95% with microwave)[1] | Alkyl amines generally provide higher and more consistent yields. Poor yields are often observed with anilines under conventional heating without additives.[1] |
| Solvent | Neat (using excess amine) or high-boiling solvents (e.g., DMF) | DMSO, Ethanol, Acetonitrile | The choice of a polar aprotic solvent like DMSO is often preferred for microwave-assisted synthesis with both amine types. |
| Additives/Catalysts | Often not required for primary amines | A strong base (e.g., NaOH) is often necessary for microwave synthesis.[1] Brønsted or Lewis acids can be used to promote the reaction under conventional heating. | The lower nucleophilicity of aryl amines necessitates the use of promoters to achieve good yields. |
Reaction Mechanism and Workflow
The substitution of this compound with both alkyl and aryl amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are outlined in the diagram below.
Caption: General mechanism for the SNAr of this compound.
The overall experimental workflow for this substitution reaction is depicted below.
Caption: A typical experimental workflow for 4-aminoquinoline synthesis.
Detailed Experimental Protocols
The following are representative protocols for the substitution of a 7-substituted this compound with an alkyl amine (butylamine) and general conditions for microwave-assisted synthesis with both alkyl and aryl amines.
Protocol 1: Conventional Synthesis with an Alkyl Amine (Butylamine)
This protocol describes the reaction of a 7-substituted-4-chloroquinoline with butylamine under neat conditions with conventional heating.
Materials:
-
7-substituted-4-chloro-quinoline (1.0 eq)
-
Butylamine (2.0 eq)
-
Dichloromethane
-
5% aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Hexane
-
Chloroform
Procedure:
-
A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and butylamine (5 mmol) is heated to 120–130 °C.
-
The reaction mixture is maintained at this temperature for 6 hours with constant stirring.
-
After cooling to room temperature, the mixture is taken up in dichloromethane.
-
The organic layer is washed sequentially with 5% aqueous NaHCO₃, water, and brine.
-
The organic layer is dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
The resulting residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the product.
Protocol 2: Microwave-Assisted Synthesis with Alkyl or Aryl Amines
This protocol outlines the general conditions for the microwave-assisted synthesis of 4-aminoquinolines from 4,7-dichloroquinoline.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Amine (alkyl or aryl, 1.0-1.5 eq)
-
Solvent (DMSO, ethanol, or acetonitrile)
-
Base (e.g., NaOH for aryl amines, often not needed for primary alkyl amines)
-
Microwave vial
-
Microwave reactor
Procedure:
-
In a microwave vial, combine 4,7-dichloroquinoline, the selected amine, and the chosen solvent.
-
If an aryl amine is used, add a strong base like sodium hydroxide. For a primary alkyl amine, no base is typically required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140°C or 180°C for 20–30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.
-
The crude product is then purified by recrystallization or column chromatography.
Conclusion
The choice between an alkyl and an aryl amine for the synthesis of 4-aminoquinolines from 4-chloroquinolines is dictated by the desired reactivity and available equipment. Alkyl amines offer a more straightforward and often higher-yielding route under milder conditions. Aryl amines, being less nucleophilic, require more forcing conditions, but their substitution can be effectively achieved, particularly with the aid of microwave synthesis and appropriate base catalysis. This understanding is crucial for the efficient development of synthetic routes to novel quinoline-based compounds in drug discovery and development.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloroquinoline: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 4-Chloroquinoline, a halogenated organic compound that necessitates careful handling due to its hazardous nature. Adherence to these protocols is crucial for minimizing risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel handling this chemical, including its waste, must be equipped with appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes and dust. |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of dust or vapors.[1] |
Core Principles of this compound Waste Disposal
The disposal of this compound is governed by the principle of treating it as a hazardous, halogenated organic waste.[2][3] This classification dictates the need for specific handling and disposal methods to prevent environmental contamination and ensure regulatory compliance.
Key principles include:
-
Waste Segregation: this compound waste must be collected separately from non-halogenated organic waste, aqueous waste, and other incompatible chemicals.[2][3] This is critical as halogenated waste streams often require high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled. Waste should be stored in designated Satellite Accumulation Areas (SAAs) in compatible, sealed containers.
-
Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations governing hazardous waste management.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe collection and subsequent disposal of this compound waste.
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Waste Container Selection:
-
Select a designated, compatible waste container for "Halogenated Organic Waste." Polyethylene or polypropylene containers are generally suitable.
-
Ensure the container is in good condition and has a secure, tight-fitting lid.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste, including contaminated consumables such as weighing paper, gloves, and pipette tips, into the designated halogenated organic waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled container for "Halogenated Organic Liquid Waste." Avoid overfilling the container, leaving adequate headspace for expansion.
-
Decontamination Rinse: Glassware or equipment that has come into contact with this compound should be decontaminated. The rinsate from this cleaning process should also be collected as halogenated organic liquid waste.
-
-
Labeling:
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be located at or near the point of waste generation and away from incompatible chemicals.
-
-
Disposal Request:
-
Once your experiment is complete or the waste container is approaching full, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Spill Management
In the event of a spill, the area should be evacuated and ventilated. For small spills, trained personnel wearing appropriate PPE can clean it up.
Spill Cleanup Procedure:
-
Remove all sources of ignition.
-
Use an inert, absorbent material to contain and clean up the spill.
-
Place the absorbed material and any contaminated cleaning supplies into a suitable, sealed container for disposal as hazardous waste.
-
Label the container appropriately and arrange for its disposal through your EHS office.
Below is a flowchart illustrating the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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